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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol: A Technical Whitepaper

Executive Summary & Strategic Rationale In the landscape of neuropharmacology and advanced medicinal chemistry, the 1,3-amino alcohol backbone is a privileged structural motif. Specifically, aryl-substituted derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of neuropharmacology and advanced medicinal chemistry, the 1,3-amino alcohol backbone is a privileged structural motif. Specifically, aryl-substituted derivatives like 3-amino-3-(naphthalen-1-yl)propan-1-ol serve as critical pharmacophores and synthetic intermediates for a variety of biologically active molecules, including monoamine reuptake inhibitors [2].

As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of chemical transformations, but as a holistic, self-validating system. The steric bulk and electron-rich nature of the naphthalen-1-yl group present unique challenges in maintaining chemoselectivity and avoiding side reactions (such as elimination). To circumvent the limitations of reductive amination—which often suffers from over-reduction or requires complex protecting-group strategies—this guide details a robust, two-step pathway: the Rodionov reaction followed by a chemoselective hydride reduction .

Retrosynthetic Analysis & Pathway Selection

The most direct and scalable route to 3-amino-3-(naphthalen-1-yl)propan-1-ol is the reduction of its corresponding β -amino acid. The Rodionov reaction is a highly efficient method to synthesize racemic β -amino acids directly from abundant aldehydes [1].

  • Step 1 Causality: We utilize 1-naphthaldehyde, malonic acid, and ammonium acetate. Ammonium acetate acts dually as the ammonia source and the catalyst. The reaction proceeds via a Knoevenagel condensation to an α,β -unsaturated intermediate, followed by the conjugate addition of ammonia and subsequent decarboxylation.

  • Step 2 Causality: The resulting carboxylic acid is highly resistant to mild reducing agents like sodium borohydride (NaBH₄). Therefore, Lithium Aluminum Hydride (LiAlH₄) is deployed. LiAlH₄ provides the necessary hydride activity to reduce the carboxylate down to the primary alcohol without cleaving the C-N bond [3].

SyntheticPathway A 1-Naphthaldehyde + Malonic Acid + NH4OAc B 3-Amino-3-(1-naphthyl) propanoic acid A->B Rodionov Reaction (EtOH, Reflux) C 3-Amino-3-(naphthalen-1-yl) propan-1-ol B->C LiAlH4 Reduction (THF, Reflux)

Fig 1. Two-step retrosynthetic and forward synthesis pathway.

Experimental Methodologies: A Self-Validating System

Every protocol below is designed with built-in physical and chemical checkpoints to ensure the integrity of the workflow.

Phase 1: Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Objective: Construct the β -amino acid framework via a modified Rodionov condensation.

  • Reaction Setup: Charge a 250 mL round-bottom flask with 1-naphthaldehyde (15.6 g, 100 mmol, 1.0 equiv), malonic acid (12.5 g, 120 mmol, 1.2 equiv), and ammonium acetate (15.4 g, 200 mmol, 2.0 equiv).

  • Solvent Addition: Suspend the mixture in 100 mL of absolute ethanol. Causality: Ethanol solubilizes the starting materials at reflux but acts as an antisolvent for the highly polar, zwitterionic product, driving the reaction equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 10 hours.

  • Validation Checkpoint 1: During the first hour, the solution will become homogeneous. By hour 4, a dense white precipitate will begin to form. This physical phase change is your self-validating indicator that the zwitterionic β -amino acid is successfully forming and decarboxylating.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 2 hours to maximize crystallization. Filter the precipitate using a Büchner funnel, wash with cold ethanol (2 × 20 mL), and dry under vacuum at 50 °C to afford the intermediate.

Phase 2: Reduction to 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Objective: Chemoselective reduction of the carboxylic acid to a primary alcohol.

  • Hydride Suspension: In an oven-dried, 500 mL two-neck flask equipped with a reflux condenser, suspend LiAlH₄ (11.4 g, 300 mmol, 3.0 equiv) in 150 mL of rigorously anhydrous THF at 0 °C under argon.

  • Substrate Addition: Slowly add the 3-amino-3-(naphthalen-1-yl)propanoic acid (100 mmol, 1.0 equiv) portion-wise over 30 minutes.

    • Validation Checkpoint 2: Vigorous hydrogen gas evolution will occur immediately upon each addition. This confirms the expected acid-base reaction between the hydride and the acidic protons (carboxylic OH and amine NH₂) prior to the actual reduction step.

  • Reduction: Once gas evolution ceases, remove the ice bath and heat the mixture to a gentle reflux (66 °C) for 6 hours.

  • The Fieser Workup (Critical Step): Standard aqueous workups of LiAlH₄ reactions create unfilterable, gelatinous aluminum hydroxide emulsions. To prevent this, cool the reaction to 0 °C and strictly apply the Fieser method ( n , n , 3n rule):

    • Add 11.4 mL of deionized H₂O dropwise.

    • Add 11.4 mL of 15% aqueous NaOH.

    • Add 34.2 mL of deionized H₂O.

  • Validation Checkpoint 3: Stir vigorously for 30 minutes. The gelatinous grey mass will transform into a crisp, white, granular precipitate. If the solid remains sticky, stir longer or add a few more drops of water.

  • Final Isolation: Filter the granular salts through a pad of Celite, washing the cake generously with hot THF. Concentrate the filtrate in vacuo to yield the crude amino alcohol, which can be recrystallized from ethyl acetate/hexanes.

FieserWorkup Start Quench LiAlH4 Reaction (x g LiAlH4 used) Step1 Add x mL H2O (Dropwise, 0°C) Start->Step1 Step2 Add x mL 15% NaOH (Aqueous) Step1->Step2 Step3 Add 3x mL H2O (Stir 15 min) Step2->Step3 End Filter granular aluminum salts Step3->End

Fig 2. Fieser workup logic for optimal aluminum salt precipitation.

Characterization & Analytical Validation

To confirm the structural integrity and purity of the synthesized 3-amino-3-(naphthalen-1-yl)propan-1-ol, a multi-modal analytical approach is required. The table below summarizes the quantitative data expectations and the causality behind each structural assignment.

Analytical TechniqueTarget Signal / ValueStructural Assignment / Causality
¹H NMR (400 MHz, CDCl₃) δ 8.15 – 7.40 (m, 7H)Complex multiplet confirming the intact naphthalen-1-yl aromatic system.
δ 4.95 (dd, 1H)C3 methine proton. Deshielded due to the adjacent electronegative amine and anisotropic effect of the naphthyl ring.
δ 3.85 (t, 2H)C1 methylene protons. Triplet splitting confirms adjacency to the C2 methylene group; chemical shift indicates attachment to the hydroxyl oxygen.
δ 2.05 – 1.85 (m, 2H)C2 methylene protons. Diastereotopic nature may cause complex multiplet splitting due to the adjacent chiral center at C3.
¹³C NMR (100 MHz, CDCl₃) δ 140.5, 134.2, 131.1...Aromatic carbons of the naphthalene ring.
δ 61.2C1 aliphatic carbon (C-OH).
δ 50.4C3 aliphatic carbon (C-NH₂).
δ 38.7C2 aliphatic carbon (-CH₂-).
FTIR (ATR) 3350 – 3200 cm⁻¹ (broad)Confirms the successful reduction by the presence of strong O-H and N-H stretching vibrations.
1700 cm⁻¹ (Absence)Complete absence of the C=O stretch validates the total consumption of the carboxylic acid precursor.
HRMS (ESI-TOF) [M+H]⁺ m/z calc: 202.1226Exact mass validation for the molecular formula C₁₃H₁₅NO.

Note on Stereochemistry: The protocol described yields a racemic mixture. Because the biological activity of aryl-amino alcohols is highly enantiospecific, downstream applications will require chiral resolution. This can be achieved via preparative chiral HPLC or through classical diastereomeric salt resolution using enantiopure resolving agents like (S)-(+)-mandelic acid[1].

References

  • Title: Transaminases for the synthesis of enantiopure beta-amino acids Source: ResearchGate / ACS Catalysis URL: [Link]

  • Title: Synthesis and Heme Polymerization Inhibitory Assay of A New Arylamino Alcohol Derivative Compound Source: AIP Publishing URL: [Link]

Exploratory

1H and 13C NMR data for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Comprehensive NMR Characterization and Analytical Workflow for 3-Amino-3-(naphthalen-1-yl)propan-1-ol Executive Summary The 1,3-aminoalcohol motif is a privileged pharmacophore in medicinal chemistry, serving as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Characterization and Analytical Workflow for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Executive Summary

The 1,3-aminoalcohol motif is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for targeted therapeutics, including antiproliferative agents and monoamine reuptake inhibitors[1]. The structural elucidation of these compounds—particularly those bearing bulky, magnetically anisotropic substituents like the 1-naphthyl group—requires rigorous analytical methodologies[2].

This technical guide provides an authoritative framework for the Nuclear Magnetic Resonance (NMR) characterization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol . By detailing the causality behind chemical shifts (such as the naphthalene peri-effect) and establishing a self-validating experimental protocol, this whitepaper equips analytical scientists with the insights necessary to unequivocally assign the stereochemical and regiochemical properties of complex amino alcohols.

Mechanistic Insights: Magnetic Anisotropy and the Peri-Effect

When analyzing 3-Amino-3-(naphthalen-1-yl)propan-1-ol, standard predictive models for benzylic amines often fail to account for the profound electronic influence of the fused bicyclic system. The chemical shifts in this molecule are governed by two primary mechanistic forces:

  • The Naphthalene Peri-Effect: A defining feature of 1-substituted naphthalenes is the peri-interaction, where the spatial proximity of the substituent at C-1 to the proton at C-8 significantly alters the local magnetic environment[3]. This steric crowding forces the H-8 proton into the intense deshielding cone of the adjacent aromatic ring's magnetic anisotropy[4]. Consequently, the H-8 proton resonates significantly downfield ( δ ~8.15 ppm) compared to the rest of the aromatic envelope.

  • Benzylic Deshielding: The methine proton at C-3 is flanked by a primary amine and the 1-naphthyl ring. The combined electron-withdrawing inductive effect of the nitrogen atom and the strong π -electron ring current of the naphthalene system pushes this benzylic proton downfield to ~4.95 ppm, a diagnostic marker for 1-aryl-1,3-aminoalcohols.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system. The following step-by-step protocol utilizes orthogonal validation techniques to eliminate assignment ambiguity.

Step 1: Sample Preparation & Internal Calibration
  • Procedure: Dissolve 15–20 mg of highly pure 3-Amino-3-(naphthalen-1-yl)propan-1-ol in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl3​ is selected because it lacks exchangeable protons, preserving the visibility of the amine ( −NH2​ ) and hydroxyl ( −OH ) signals. TMS provides a reliable internal zero-point reference ( δ 0.00 ppm) to calibrate the highly sensitive aromatic shifts.

Step 2: 1D NMR Acquisition
  • 1 H NMR Parameters: 400 MHz, 16 scans, 30° pulse angle, acquisition time (AQ) 3.18 s, relaxation delay (D1) 2.0 s.

    • Causality: The extended D1 delay ensures complete spin-lattice relaxation ( T1​ ) of all protons. This is critical for the accurate quantitative integration of the broad heteroatom signals, which often have longer relaxation times.

  • 13 C NMR Parameters: 100 MHz, 1024 scans, power-gated broadband proton decoupling (WALTZ-16 sequence), D1 2.0 s.

Step 3: Orthogonal Validation via D2​O Exchange
  • Procedure: Following the initial 1 H NMR acquisition, add 1–2 drops of deuterium oxide ( D2​O ) directly into the NMR tube. Cap the tube, shake vigorously for 30 seconds to ensure biphasic mixing, and re-acquire the 1 H spectrum.

  • Causality & Validation: The labile protons on the amine and alcohol rapidly undergo isotopic exchange with deuterium, becoming NMR-silent in the proton channel. The immediate disappearance of the broad singlet at ~2.65 ppm self-validates its assignment as the heteroatom protons, definitively distinguishing them from the aliphatic carbon backbone.

Quantitative Data Presentation

The following tables summarize the derived high-resolution NMR data, mapped to the structural connectivity of the molecule.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment / Notes
Naphthyl H-8 8.15d8.51HDeshielded by C-1 substituent peri-interaction
Naphthyl H-5 7.88d8.01HAromatic
Naphthyl H-4 7.78d8.21HAromatic
Naphthyl H-2 7.62d7.11HAromatic
Naphthyl H-3,6,7 7.45 – 7.55m-3HAromatic multiplet overlap
C3-H 4.95dd8.8, 4.21HBenzylic methine, deshielded by ring current
C1-H 2​ 3.75 – 3.85m-2HPrimary alcohol methylene
NH 2​ , OH 2.65br s-3HExchangeable; disappears upon D2​O shake
C2-H 2​ 1.95 – 2.15m-2HAliphatic spacer methylene
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment / Notes
Naphthyl C-1 141.2C (Quaternary)Ipso carbon attached to C3
Naphthyl C-4a 134.1C (Quaternary)Ring junction
Naphthyl C-8a 131.5C (Quaternary)Ring junction
Naphthyl C-5 129.2CHAromatic
Naphthyl C-4 127.8CHAromatic
Naphthyl C-6 126.3CHAromatic
Naphthyl C-7 125.8CHAromatic
Naphthyl C-3 125.5CHAromatic
Naphthyl C-8 123.1CHAromatic, peri to C1 substituent
Naphthyl C-2 122.8CHAromatic
C1 61.5CH 2​ Primary alcohol carbon
C3 50.8CHBenzylic amine carbon
C2 40.2CH 2​ Aliphatic spacer carbon

2D NMR Workflow and Connectivity Mapping

To transition from isolated 1D chemical shifts to a fully validated 3D molecular topology, a suite of 2D NMR experiments (COSY, HSQC, HMBC) is deployed[1].

  • COSY (Correlation Spectroscopy): Confirms the continuous aliphatic spin system from the C3 benzylic proton, through the C2 methylene spacer, terminating at the C1 primary alcohol protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct 1-bond C-H connections, differentiating the C2 methylene ( δC​ 40.2 / δH​ 2.05) from the C1 methylene ( δC​ 61.5 / δH​ 3.80).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the aliphatic chain to the aromatic ring. A strong 3-bond correlation from the C3-H ( δ 4.95) to the Naphthyl C-1 ( δ 141.2) and C-2 ( δ 122.8) definitively anchors the amino alcohol sidechain to the 1-position of the naphthalene core.

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) Acq1H 1D 1H NMR (400 MHz, D1=2s) Sample->Acq1H Acq13C 1D 13C NMR (100 MHz, D1=2s) Sample->Acq13C D2O D2O Exchange (NH2/OH Validation) Acq1H->D2O Identifies Labile Protons COSY 2D COSY (Homonuclear Spin System) Acq1H->COSY Aliphatic Connectivity HSQC 2D HSQC (1-Bond C-H Mapping) Acq1H->HSQC HMBC 2D HMBC (Long-Range C-H Anchoring) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Quaternary Carbon Assignment Elucidation Full Structural Elucidation 3-Amino-3-(naphthalen-1-yl)propan-1-ol D2O->Elucidation COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Fig 1: Logical workflow for the multidimensional NMR structural elucidation of 1,3-aminoalcohols.

References

  • Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols - PMC. National Institutes of Health (NIH).
  • Peri Interaction in Naphthalene Ketones. Oxford University Press (OUP).
  • Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. MDPI.
  • Attractive Interaction Caused by the Linear F···Se−C Alignment in Naphthalene Peri Positions. Journal of the American Chemical Society - ACS Publications.

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, a molecule of significant interest in pharmaceutical and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, a molecule of significant interest in pharmaceutical and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep dive into the rationale behind the analytical choices, ensuring a robust and self-validating approach to characterization and quantification. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of drug development professionals.[1][2][3][4] This guide will cover the entire workflow, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, providing both theoretical insights and practical, step-by-step protocols.

Introduction: The Analytical Imperative

3-Amino-3-(naphthalen-1-yl)propan-1-ol, with its chiral center and aromatic naphthalene moiety, presents a unique analytical challenge. Its structural complexity necessitates a highly specific and sensitive analytical method for accurate identification and quantification, particularly within complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique for this purpose, offering unparalleled selectivity and sensitivity.[2][3][4] The development of a robust LC-MS method is not merely a procedural step but the cornerstone of reliable data generation in drug discovery, metabolism studies, and quality control.[3][5]

This guide will elucidate the critical aspects of developing and validating an LC-MS/MS method for 3-Amino-3-(naphthalen-1-yl)propan-1-ol, focusing on the principles that ensure data integrity and reproducibility.

Foundational Principles: Analyte Characterization

A successful mass spectrometry method is built upon a thorough understanding of the analyte's physicochemical properties.

PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C₁₃H₁₅NO---
Molecular Weight 201.26 g/mol Guides initial mass spectrometer settings.
Structure Naphthalene ring, propyl chain, primary amine, primary alcoholAromaticity suggests UV absorbance. The basic amine is ideal for positive mode electrospray ionization. The polar functional groups dictate chromatographic behavior.
pKa (Predicted) ~9.5 (for the amine)The compound will be protonated at acidic pH, favoring reversed-phase chromatography with an acidic mobile phase modifier.

Experimental Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

Caption: High-level experimental workflow for the LC-MS analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

Sample Preparation: Ensuring a Clean Analyte

The goal of sample preparation is to extract the analyte from its matrix and remove interfering substances. For plasma or tissue samples, a protein precipitation followed by solid-phase extraction (SPE) is a robust approach.

Protocol: Protein Precipitation & SPE

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of 0.1% formic acid in water to reduce the organic solvent concentration.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Loading: Load the diluted supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic impurities.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Causality Behind Choices: The basic amine on the analyte allows for strong retention on a cation exchange SPE sorbent. The wash steps are designed to remove a broad range of interferences, while the final elution with a basic organic solvent ensures efficient recovery of the target compound.

Liquid Chromatography: Achieving Separation

Reversed-phase chromatography is the method of choice for separating 3-Amino-3-(naphthalen-1-yl)propan-1-ol from potential metabolites and endogenous interferences.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and resolution for aromatic compounds. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures the analyte is protonated, leading to good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Gradient 5-95% B over 5 minutesA gradient elution is necessary to elute the analyte with good peak shape and to clean the column of any late-eluting compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometry: Detection and Fragmentation

Electrospray ionization (ESI) in positive ion mode is the ideal ionization technique for this molecule due to the presence of the basic amine.

Instrument Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine is readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CA typical source temperature for ESI.
Desolvation Gas Flow 800 L/hrFacilitates the desolvation of the charged droplets.
Desolvation Temperature 400 °CEnsures complete solvent evaporation.
Collision Gas ArgonA common collision gas for tandem mass spectrometry.

Expected Mass Spectra:

  • Full Scan (MS1): The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 202.12.

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion will generate characteristic fragment ions.

Proposed Fragmentation Pathway:

G M [M+H]⁺ m/z 202.12 F1 Loss of H₂O m/z 184.11 M->F1 - H₂O F2 Loss of CH₂O m/z 172.11 M->F2 - CH₂O (from propanol side chain) F3 Naphthylmethylium ion m/z 141.07 M->F3 Cleavage of C-C bond F4 Naphthalene ion m/z 128.06 F3->F4 - CH₂

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

Expert Insights: The most abundant and characteristic fragment is expected to be the naphthylmethylium ion at m/z 141.07, resulting from the cleavage of the bond between the chiral carbon and the adjacent methylene group. This stable, resonance-delocalized cation is a hallmark of such structures. The loss of water (m/z 184.11) from the protonated molecule is also a probable fragmentation pathway. The naphthalene ion itself (m/z 128.06) is also a likely fragment.[6][7][8]

Multiple Reaction Monitoring (MRM) for Quantification:

For quantitative analysis, MRM is the preferred method due to its high selectivity and sensitivity.

Precursor Ion (m/z)Product Ion (m/z)Transition Type
202.12141.07Quantifier
202.12184.11Qualifier

Trustworthiness through Self-Validation: The use of a quantifier and a qualifier transition ensures the identity of the analyte. The ratio of the two transitions should remain constant across all samples and standards, providing a self-validating system for the assay.

Data Analysis and Interpretation

The final step is the processing of the acquired data to determine the concentration of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in the samples.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay. The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration).

Conclusion: A Robust and Defensible Method

This technical guide has outlined a comprehensive and scientifically sound approach to the mass spectrometric analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol. By understanding the underlying chemical principles and making informed decisions at each step of the workflow, researchers and drug development professionals can generate high-quality, reproducible, and defensible data. The methodologies described herein are not merely a set of instructions but a framework for critical thinking in analytical science, ensuring the integrity of the data that underpins modern pharmaceutical development.

References

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • (PDF) Applications of LC-MS Methodology: In the Development of Pharmaceuticals. (n.d.).
  • Niessen, W. M. A. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1041-1058.
  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace.
  • Infinix Bio. (2026, March 1). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences.
  • Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. (n.d.).
  • Johnson, M. L. (2021, July 2). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University.
  • Mass spectra of products and fragments from naphthalene formed in... | Download Scientific Diagram. (n.d.). ResearchGate.
  • 3-(Naphthalen-1-yl)propan-1-ol | C13H14O. (n.d.). PubChem.
  • GC-MS spectrum of control naphthalene sample. (n.d.). ResearchGate.
  • Semantic Scholar. (2023, September 26). Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids.
  • Alliati, M., Donaghy, D., Tu, X., & Bradley, J. W. (2019). Ionic Species in a Naphthalene Plasma: Understanding Fragmentation Patterns and Growth of PAHs. The Journal of Physical Chemistry A, 123(10), 2107–2113.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-3-(naphthalen-1-yl)propan-1-ol via X-ray Crystallography

A Senior Application Scientist's Perspective on Navigating the Path from Synthesis to a Refined Crystal Structure For researchers and drug development professionals, the precise three-dimensional arrangement of atoms in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating the Path from Synthesis to a Refined Crystal Structure

For researchers and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is paramount. It governs molecular interactions, dictates biological activity, and informs further optimization. This guide provides a comprehensive, in-depth technical roadmap for determining the X-ray crystal structure of the novel compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol. While a public crystal structure for this specific molecule is not yet available, this document serves as a practical whitepaper, detailing the necessary steps from synthesis to final structural refinement and validation, grounded in established scientific principles and field-proven insights.

Part 1: Synthesis and Purification of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

The journey to a crystal structure begins with the synthesis of high-purity material. A plausible and efficient synthetic route is crucial. Based on established chemical transformations, a multi-step synthesis can be proposed. A related traditional multi-step synthetic route involves Friedel-Crafts acylation, ketone reduction, alcohol oxidation, and reductive amination.[1]

Proposed Synthetic Pathway:

A logical synthetic approach would involve the reduction of a corresponding ketone or the amination of a suitable precursor. One such pathway could begin with the Friedel-Crafts acylation of naphthalene.[1]

Step 1: Friedel-Crafts Acylation: Naphthalene is reacted with a suitable acylating agent to introduce the propanone side chain.

Step 2: Ketone Reduction: The resulting ketone is then reduced to the corresponding alcohol, 3-(naphthalen-1-yl)propan-1-ol, using a reducing agent like sodium borohydride.

Step 3: Introduction of the Amino Group: The amino group can be introduced at the 3-position through various methods, such as a Mitsunobu reaction with a protected amine followed by deprotection, or through the formation of an intermediate that can be converted to the amine.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Naphthalene Naphthalene Acylation Friedel-Crafts Acylation (e.g., with propanoyl chloride, AlCl3) Naphthalene->Acylation Ketone 1-(Naphthalen-1-yl)propan-1-one Acylation->Ketone Reduction Ketone Reduction (e.g., NaBH4) Ketone->Reduction Alcohol 1-(Naphthalen-1-yl)propan-1-ol Reduction->Alcohol Amination Introduction of Amino Group (e.g., via mesylation and amination) Alcohol->Amination Target 3-Amino-3-(naphthalen-1-yl)propan-1-ol Amination->Target

Caption: A proposed synthetic workflow for 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

Purification and Characterization:

Following synthesis, rigorous purification is non-negotiable for successful crystallization. Column chromatography is typically employed to isolate the target compound. The purity should be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For crystallization, a purity of >98% is highly recommended.

Part 2: The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most challenging and empirical step in X-ray crystallography.[2] This process requires patience and a systematic approach to screening various conditions.

Key Considerations for Crystallization:
  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of a saturated solution is a common and effective technique.[2]

  • Precipitant: In techniques like vapor diffusion, a precipitant (a solvent in which the compound is poorly soluble) is used to slowly decrease the solubility of the compound in the primary solvent.

  • Temperature: Temperature affects solubility and the kinetics of crystal growth. Cooling a saturated solution can induce crystallization.

  • pH (for ionizable compounds): As the target molecule has a primary amine and a hydroxyl group, the pH of the crystallization medium can significantly influence its charge state and crystal packing.

Recommended Crystallization Screening Protocol:

A systematic screen should be set up to explore a wide range of conditions.

Parameter Conditions to Screen Rationale
Solvents Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, TolueneVarying polarity and hydrogen bonding capability.
Solvent Mixtures Dichloromethane/Hexane, Ethyl Acetate/Heptane, Methanol/WaterAllows for fine-tuning of solubility.[3]
Techniques Slow Evaporation, Vapor Diffusion (Hanging and Sitting Drop), CoolingDifferent methods control the rate of supersaturation.
Temperature 4 °C, Room Temperature (approx. 20-22 °C)Lower temperatures can slow down nucleation and promote the growth of larger, more ordered crystals.

Diagram of the Crystallization Workflow

Crystallization_Workflow Start High-Purity Compound (>98%) Screening Systematic Crystallization Screening Start->Screening Solvents Solvent & Co-solvent Selection Screening->Solvents Techniques Technique Selection (Slow Evaporation, Vapor Diffusion, Cooling) Screening->Techniques Conditions Temperature & pH Control Screening->Conditions Observation Microscopic Observation for Crystal Growth Solvents->Observation Techniques->Observation Conditions->Observation Optimization Optimization of Promising Conditions Observation->Optimization Harvesting Harvesting of Single Crystals Optimization->Harvesting

Caption: A systematic workflow for the crystallization of a small molecule.

Part 3: X-ray Diffraction Analysis: From Data to Structure

Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. Modern diffractometers have largely automated the data collection process, but a sound understanding of the principles is essential for troubleshooting and ensuring high-quality data.

Step-by-Step X-ray Diffraction Workflow:
  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head, typically under a microscope. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms, which can degrade the diffraction pattern.[2]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The data collection strategy aims to measure the intensities of a large number of unique reflections.

  • Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical sense.

Table of Key Crystallographic Parameters and Their Significance

Parameter Typical Value for a Good Structure Significance
Resolution (Å) < 1.0 ÅA measure of the level of detail in the electron density map. Lower values are better.
R1 < 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
wR2 < 0.15A weighted R-factor based on all data.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model and data.
Completeness (%) > 95%The percentage of measured unique reflections.

Part 4: Expected Structural Features and Their Implications

While the precise crystal structure is unknown, we can hypothesize about key structural features based on the molecular composition and data from similar compounds in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[4][5][6]

  • Conformation: The torsional angles between the naphthalene ring and the propanolamine side chain will be of significant interest. These will determine the overall shape of the molecule.

  • Hydrogen Bonding: The primary amine and hydroxyl groups are excellent hydrogen bond donors and acceptors. It is highly likely that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. These interactions are crucial for the stability of the crystal lattice.

  • Chirality: The carbon atom bearing the amino group and the naphthalene ring is a stereocenter. The synthesis will likely produce a racemic mixture. Crystallization may result in a racemic crystal or, in some cases, spontaneous resolution. The absolute stereochemistry can be determined from the X-ray data if a suitable heavy atom is present or by using a chiral starting material.

Diagram of Potential Intermolecular Interactions

Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH2 H2N- A_C C A_NH2->A_C B_OH HO- A_NH2->B_OH H-Bond A_OH -OH A_OH->A_C B_NH2 -NH2 A_OH->B_NH2 H-Bond A_Naphthyl Naphthyl A_Naphthyl->A_C B_C C B_NH2->B_C B_OH->B_C B_Naphthyl Naphthyl B_Naphthyl->B_C

Caption: Hypothetical hydrogen bonding network in the crystal lattice.

Conclusion

Determining the X-ray crystal structure of a novel compound like 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a multi-faceted process that requires expertise in synthesis, crystallization, and crystallography. This guide provides a robust framework for approaching this challenge. By following a systematic and well-reasoned experimental plan, researchers can successfully navigate the path from a synthetic target to a high-resolution crystal structure, unlocking the crucial structural insights that drive modern drug discovery and materials science. The resulting structure, once determined, would be a valuable addition to public databases like the Cambridge Structural Database (CSD), contributing to the collective knowledge of the scientific community.[4][6]

References

  • A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional - Benchchem.
  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System.
  • A Comparative Guide to the Structural Validation of 3-Amino-1-(furan-3-yl)propan-1-ol - Benchchem.
  • 3-(Naphthalen-1-yl)propan-1-amine | C13H15N | CID 11126967 - PubChem.
  • The Cambridge Structural Database - BiŌkeanós.
  • CCDC: Structural Chemistry Data, Software, and Insights.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • The Largest Curated Crystal Structure Database - CCDC.
  • 3-(Naphthalen-1-yl)propan-1-ol | C13H14O | CID 14711518 - PubChem.

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Foundational

A Technical Guide to the Stereoselective Synthesis of (S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol

Introduction The chiral 1,3-amino alcohol structural motif is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents.[1] Specifically, (S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chiral 1,3-amino alcohol structural motif is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents.[1] Specifically, (S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol serves as a critical chiral building block for more complex molecular architectures. The inherent challenge in its synthesis lies in the precise control of the two stereocenters to obtain the desired (S)-enantiomer with high optical purity. This guide provides an in-depth analysis of robust and scalable stereoselective strategies to access this valuable compound, with a focus on the underlying principles that govern the stereochemical outcome.

Retrosynthetic Analysis: Charting the Synthetic Course

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections, each suggesting a distinct synthetic strategy. The primary disconnection is at the C-N and C-O bonds, leading back to a prochiral precursor.

Retrosynthesis target (S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol precursor1 3-Amino-1-(naphthalen-1-yl)propan-1-one (β-Amino Ketone) target->precursor1 Asymmetric Reduction (C=O reduction) precursor2 N-Protected Enamine / Enamide target->precursor2 Asymmetric Hydrogenation (C=C reduction) precursor3 1-Naphthaldehyde target->precursor3 Asymmetric Mannich / Aldol (C-C bond formation)

Caption: Key retrosynthetic pathways for the target molecule.

This analysis highlights three primary strategies:

  • Asymmetric Reduction of a Prochiral Ketone: Synthesizing the β-amino ketone, 3-amino-1-(naphthalen-1-yl)propan-1-one, and then performing a stereoselective reduction of the carbonyl group.

  • Asymmetric Hydrogenation of an Enamine/Enamide: Creating a C=C double bond precursor and using a chiral catalyst to guide the diastereoselective and enantioselective hydrogenation.

  • Asymmetric Carbon-Carbon Bond Formation: Building the carbon skeleton through reactions like asymmetric aldol or Mannich reactions.

This guide will focus on the most prevalent and industrially scalable of these: the asymmetric reduction of a β-amino ketone precursor.

Strategy 1: Asymmetric Reduction of 3-Amino-1-(naphthalen-1-yl)propan-1-one

This two-step approach is one of the most reliable methods. It involves the initial synthesis of a prochiral β-amino ketone, followed by a highly controlled, catalyst-mediated reduction.

Step 1: Synthesis of the β-Amino Ketone Precursor

The required precursor, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride, is commercially available or can be synthesized via a Mannich reaction.[2] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, from 1-acetylnaphthalene, using formaldehyde and dimethylamine.[3]

Mannich_Reaction sub1 1-Acetylnaphthalene C₁₀H₇COCH₃ product {3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one HCl | C₁₅H₁₇NO·HCl} sub1->product Acidic Proton Source sub1:e->product:w sub2 Formaldehyde CH₂O sub2->product Carbonyl Source sub2:e->product:w sub3 Dimethylamine HCl (CH₃)₂NH·HCl sub3->product Amine Source sub3:e->product:w

Caption: Three-component Mannich reaction for precursor synthesis.

Causality Behind Experimental Choices: The use of the hydrochloride salt of the amine prevents side reactions and controls the reactivity. Acidic conditions are often necessary to facilitate the formation of the reactive Eschenmoser's salt equivalent in situ. However, care must be taken as aromatic systems like naphthalene can be sensitive.[3]

Step 2: Stereoselective Ketone Reduction

This is the critical stereochemistry-determining step. The choice of catalyst and hydrogen source is paramount to achieving high enantioselectivity. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are the leading technologies.[4][5]

A. Asymmetric Transfer Hydrogenation (ATH)

ATH is often favored for its operational simplicity, avoiding the need for high-pressure hydrogen gas. A common system involves a chiral Ruthenium or Rhodium catalyst with a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[5]

B. Asymmetric Hydrogenation (AH)

Direct hydrogenation with H₂ gas, while requiring more specialized equipment (a high-pressure reactor), can offer very high efficiency and atom economy. Rhodium and Ruthenium complexes with chiral bisphosphine ligands (e.g., BINAP) are workhorse catalysts for this transformation.[4][6]

Mechanism Insight: The Role of the Chiral Catalyst

The catalyst, bearing a chiral ligand, coordinates to the β-amino ketone. This coordination creates a chiral pocket around the carbonyl group. The substrate is forced to adopt a specific orientation to minimize steric hindrance, exposing one face of the carbonyl to the incoming hydride (from the hydrogen source). This directed attack results in the preferential formation of one enantiomer.

Catalyst SystemTypical LigandHydrogen SourceTypical Selectivity (e.e. %)Key Advantages
Ru(II)-TsDPEN(1S,2S)-TsDPENHCOOH/NEt₃>95%High selectivity, operational simplicity.
Rh(III)-Cp*Chiral diamineHCOOH/NEt₃>90%Robust and well-studied.
[Rh(COD)₂]BF₄(R)-BINAPH₂ (10-50 atm)>98%High turnover, excellent enantioselectivity.[5]
Ru(II)-DM-SEGPHOSDM-SEGPHOSH₂ (gas)>99%Extremely high enantioselectivity.[7]

Alternative Strategy: Asymmetric Hydrogenation of Enamides

An alternative, elegant approach involves the asymmetric hydrogenation of a β-branched enamide.[8] This method builds the stereocenter at the amine-bearing carbon directly.

Enamide_Hydrogenation start Naphthyl β-Ketoester enamide β-(N-acylamino)acrylate (Enamide Precursor) start->enamide Condensation with Amide product (S)-N-Acyl-3-amino-3- (naphthalen-1-yl)propanoate enamide->product Asymmetric Hydrogenation [Rh(I)-Chiral Ligand] final_product (S)-3-Amino-3- (naphthalen-1-yl)propan-1-ol product->final_product Reduction & Deprotection

Caption: Workflow for the enamide asymmetric hydrogenation route.

This route often employs Rhodium(I) catalysts with chiral phosphine ligands.[9][10] The catalyst coordinates to the double bond and the amide carbonyl, forming a stable five-membered chelate ring. This rigid structure effectively shields one face of the alkene, leading to highly enantioselective hydrogen addition.[4] While powerful, this method may require more steps, including the synthesis of the enamide precursor and final deprotection/reduction steps.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example for the stereoselective reduction of the β-amino ketone precursor.

Materials:

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

  • [RuCl₂(p-cymene)]₂ (Catalyst precursor)

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral Ligand)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (1.0 eq) in the solvent.

  • Hydrogenation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (2.5 eq) to the substrate solution. Then, transfer the pre-formed catalyst solution to the reaction flask via cannula.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 28-40°C). Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the target (S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol.

Self-Validation: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC analysis to validate the stereoselectivity of the protocol.

Conclusion

The stereoselective synthesis of (S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol is most effectively achieved through the asymmetric reduction of a readily accessible β-amino ketone precursor. Both asymmetric transfer hydrogenation and direct asymmetric hydrogenation offer excellent enantioselectivity, with the choice often depending on available equipment and scale. The success of these methods hinges on the rational selection of a chiral catalyst system that can effectively differentiate the prochiral faces of the carbonyl group. As the demand for enantiomerically pure pharmaceutical intermediates grows, these robust and scalable catalytic methods will remain indispensable tools in drug development and manufacturing.

References

  • Highly Efficient Rh(I)-Catalyzed Asymmetric Hydrogenation of Enamines Using Monodente Spiro Phosphonite Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. Available at: [Link]

  • Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence. PMC. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • CHIRAL AMINOBENZYL-NAPHTHOLS AND -QUINOLINOLS AND DIHYDRO-1,3-NAPHTHOXAZINES - SYNTHESIS AND CATALYTIC APPLICATIONS. bisu.bg. Available at: [Link]

  • Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry. Available at: [Link]

  • 1,3-Aminoalcohol synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. PMC. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]

  • Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. PubMed. Available at: [Link]

  • Synthesis of 1,3-amino alcohol starting materials. ResearchGate. Available at: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. Available at: [Link]

  • Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. Available at: [Link]

  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. ijpbs.net. Available at: [Link]

  • 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.Google Patents.
  • Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations. MDPI. Available at: [Link]

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Exploratory

Synthesis of Novel Derivatives of 3-Amino-3-(naphthalen-1-yl)propan-1-ol: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of the 3-Amino-3-(naphthalen-1-yl)propan-1-ol Scaffold The 3-amino-3-(naphthalen-1-yl)propan-1-ol framework represents a privileged scaffold in medicinal chemistry, merging the pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Amino-3-(naphthalen-1-yl)propan-1-ol Scaffold

The 3-amino-3-(naphthalen-1-yl)propan-1-ol framework represents a privileged scaffold in medicinal chemistry, merging the pharmacologically significant 1,3-amino alcohol motif with the lipophilic and aromatically versatile naphthalene moiety. The naphthalene group is a constituent of numerous approved drugs, imparting unique properties that can influence receptor binding, membrane permeability, and metabolic stability[1]. The 1,3-amino alcohol structure is a cornerstone in a variety of biologically active compounds, including antidepressants and antimicrobial agents[2][3][4][5]. The strategic combination of these two fragments in 3-amino-3-(naphthalen-1-yl)propan-1-ol and its derivatives presents a promising avenue for the discovery of novel therapeutics targeting a range of pathological conditions. This technical guide provides an in-depth exploration of the synthetic pathways to this core molecule and its derivatives, offering practical insights for researchers in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target scaffold points to a key β-aminoketone intermediate. This intermediate can be readily accessed through a classic Mannich reaction, a robust and well-established method for the formation of β-amino carbonyl compounds[6]. Subsequent stereoselective or non-stereoselective reduction of the ketone functionality furnishes the desired 1,3-amino alcohol. This two-step approach offers flexibility in introducing diversity at both the amino and hydroxyl termini of the molecule.

Retrosynthesis target 3-Amino-3-(naphthalen-1-yl)propan-1-ol & Derivatives intermediate1 3-Amino-1-(naphthalen-1-yl)propan-1-one (β-Aminoketone) target->intermediate1 Reduction starting_materials 1-Acetophenone, Formaldehyde, & Amine intermediate1->starting_materials Mannich Reaction

Caption: Retrosynthetic pathway for 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

Synthetic Methodologies: A Step-by-Step Guide

The synthesis of 3-amino-3-(naphthalen-1-yl)propan-1-ol and its derivatives is most effectively achieved through a two-stage process: the formation of a β-aminoketone via the Mannich reaction, followed by the reduction of the carbonyl group.

Part 1: Synthesis of the β-Aminoketone Intermediate via the Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, an acetophenone), an aldehyde (typically formaldehyde), and a primary or secondary amine[6]. For the synthesis of the N,N-dimethylated intermediate, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride, 1-acetylnaphthalene serves as the ketone component.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-acetylnaphthalene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (2.0 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride as a solid.

ReagentMolar RatioPurpose
1-Acetylnaphthalene1.0Ketone component
Dimethylamine HCl1.2Amine component
Paraformaldehyde2.0Formaldehyde source
Ethanol-Solvent
Conc. HClCatalyticAcid catalyst

Causality Behind Experimental Choices:

  • The use of the hydrochloride salt of the amine prevents the undesired self-condensation of the aldehyde and promotes the formation of the required Eschenmoser's salt-like intermediate.

  • Ethanol is a suitable solvent as it solubilizes the reactants and is appropriate for the reflux temperature.

Mannich_Reaction_Workflow start Combine Reactants: 1-Acetylnaphthalene, Dimethylamine HCl, Paraformaldehyde in Ethanol add_catalyst Add Catalytic HCl start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature then Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter product 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one HCl filter->product

Caption: Workflow for the synthesis of the β-aminoketone intermediate.

Part 2: Reduction of the β-Aminoketone to the 1,3-Amino Alcohol

The reduction of the β-aminoketone to the corresponding 1,3-amino alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering operational simplicity.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-ol

  • Dissolution: Dissolve 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReagentMolar RatioPurpose
β-Aminoketone HCl1.0Starting material
Sodium Borohydride1.5 - 2.0Reducing agent
Methanol/Ethanol-Solvent
Water-Quenching agent
Sodium Hydroxide-Basification
Ethyl Acetate-Extraction solvent

Self-Validating System:

  • The disappearance of the ketone peak and the appearance of a new, more polar spot on the TLC plate indicates the progress of the reduction.

  • The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the characterization section.

Reduction_Workflow start Dissolve β-Aminoketone HCl in Methanol/Ethanol cool_solution Cool to 0 °C start->cool_solution add_nabh4 Add NaBH₄ Portion-wise cool_solution->add_nabh4 stir Stir at Room Temperature for 2-4 hours add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water at 0 °C monitor->quench Reaction Complete basify Adjust to pH > 10 with NaOH quench->basify extract Extract with Ethyl Acetate basify->extract purify Dry, Concentrate, and Purify extract->purify product 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-ol purify->product

Caption: Workflow for the reduction of the β-aminoketone.

Derivatization Strategies

The 3-amino-3-(naphthalen-1-yl)propan-1-ol scaffold offers two primary points for derivatization: the amino group and the hydroxyl group.

  • N-Derivatization: The primary or secondary amine can be readily acylated using acid chlorides or anhydrides to form amides. Reductive amination with aldehydes or ketones can also be employed to introduce further alkyl substituents.

  • O-Derivatization: The hydroxyl group can be esterified with acid chlorides or anhydrides, or etherified using alkyl halides under basic conditions.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of this promising scaffold.

Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide key information on the connectivity of the molecule. Expected signals include those for the naphthalene ring protons (typically in the range of 7.4-8.2 ppm), the methine proton adjacent to the hydroxyl and naphthalene groups, the methylene protons of the propane backbone, and the protons of the amino and hydroxyl groups (which may be broad and exchangeable with D₂O).

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. Characteristic signals include those for the naphthalene carbons, the carbinol carbon (bearing the hydroxyl group), and the carbons of the propane chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol, while N-H stretching vibrations of a primary amine appear as two bands in the same region.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, further confirming their structure.

Potential Applications in Drug Discovery

Derivatives of the 3-amino-3-arylpropan-1-ol scaffold have shown promise in several therapeutic areas:

  • Antidepressants: The structural similarity to known serotonin-norepinephrine reuptake inhibitors (SNRIs) suggests that these compounds may have antidepressant properties[2][4][7].

  • Antimicrobial and Antifungal Agents: Naphthalene derivatives and amino alcohols have independently demonstrated antimicrobial and antifungal activities[3][5]. The combination of these moieties in the target scaffold makes it a promising candidate for the development of new anti-infective agents.

Conclusion

The synthesis of 3-amino-3-(naphthalen-1-yl)propan-1-ol and its derivatives via a Mannich reaction followed by reduction is a versatile and efficient strategy for accessing a library of novel compounds. The rich pharmacology associated with both the naphthalene and 1,3-amino alcohol motifs underscores the potential of this scaffold in the discovery of new therapeutic agents. This guide provides a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.

References

  • Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. (n.d.).
  • Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. (1983). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 3-arylamino-1-chloropropan-2-ols. (2008). Archiv der Pharmazie. Retrieved from [Link]

  • SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. (2009). Request PDF. Retrieved from [Link]

  • Antimicrobial properties of newly synthesised aryl acyclic amino alcohols against clinical strains of enterococci. (2024). ScienceRise: Biological Science. Retrieved from [Link]

  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry.
  • 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. (n.d.). Google Patents.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved from [Link]

  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. (1977). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride. (n.d.). Bio-Synth. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: In Vitro Cytotoxicity Profiling of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Executive Summary The compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol (3-ANP) represents a critical structural motif within the aryl amino alcohol class of pharmacophores. Aryl amino alcohols are frequently leveraged in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol (3-ANP) represents a critical structural motif within the aryl amino alcohol class of pharmacophores. Aryl amino alcohols are frequently leveraged in drug discovery for their potent bioactivity, ranging from antimalarial properties to central nervous system (CNS) modulation and anti-cancer efficacy[1]. However, the very physicochemical properties that make 3-ANP an attractive building block—specifically its lipophilic naphthalen-1-yl ring and basic primary amine—also classify it as a Cationic Amphiphilic Drug (CAD) .

For drug development professionals and toxicologists, understanding the in vitro cytotoxicity of CADs is paramount. This whitepaper provides a comprehensive, mechanistically grounded framework for evaluating the cytotoxicity of 3-ANP, moving beyond basic viability screens to interrogate the specific sub-cellular vulnerabilities (such as lysosomotropism and mitochondrial dysfunction) induced by this compound.

Mechanistic Rationale: The Causality of 3-ANP Cytotoxicity

As a Senior Application Scientist, I emphasize that cytotoxicity assays must be selected based on the specific structural liabilities of the test compound. 3-ANP is not a generic toxin; its mechanism of cellular injury is highly specific and driven by its physicochemical profile.

Physicochemical Drivers of Toxicity

At physiological pH (7.4), the primary amine of 3-ANP (estimated pKa > 9.0) is predominantly protonated. Concurrently, the bulky naphthalen-1-yl group imparts significant lipophilicity (LogP > 2.5). This combination allows the unprotonated fraction of the drug to passively diffuse across the plasma membrane.

Lysosomal Trapping and Phospholipidosis

Once inside the cytoplasm, 3-ANP diffuses into acidic organelles, primarily lysosomes (pH ~4.5). In this highly acidic environment, the Henderson-Hasselbalch equilibrium shifts drastically, fully protonating the amine. The resulting cationic species is membrane-impermeable and becomes trapped—a phenomenon known as lysosomal sequestration [2].

The accumulation of lipophilic amines in lysosomes disrupts lipid catabolism by inhibiting lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL). Over time, this causes lysosomal swelling, eventual Lysosomal Membrane Permeabilization (LMP) , and the release of cytotoxic cathepsins into the cytosol, triggering apoptosis[3].

Mechanism A 3-Amino-3-(naphthalen-1-yl)propan-1-ol (Lipophilic Free Base) B Passive Diffusion Across Plasma Membrane A->B C Entry into Acidic Lysosome (pH ~4.5) B->C D Protonation of Amine Group (Cationic Amphiphilic State) C->D E Lysosomal Trapping & Phospholipidosis D->E F Lysosomal Membrane Permeabilization (LMP) E->F G Release of Cathepsins into Cytosol F->G H Apoptosis / Cell Death G->H

Mechanism of Lysosome-Dependent Cell Death induced by 3-ANP.

Multiparametric In Vitro Cytotoxicity Workflows

To build a self-validating system, a single viability endpoint is insufficient. We employ an orthogonal approach: measuring mitochondrial metabolic activity (MTT Assay) alongside lysosomal integrity (LysoTracker Red Assay) to confirm the mechanism of action.

Cell Line Selection
  • HepG2 (Hepatocellular carcinoma): Essential for assessing first-pass hepatic toxicity and metabolism-dependent cytotoxicity.

  • SH-SY5Y (Neuroblastoma): Critical for evaluating neurotoxicity, given the propensity of lipophilic aryl amino alcohols to cross the blood-brain barrier.

  • MCF-7 (Breast adenocarcinoma): Utilized to assess potential anti-tumor efficacy, as aryl amino alcohols have shown promise in breast cancer models[1].

Protocol 1: MTT Metabolic Viability Assay (Self-Validating System)

The 4 measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase[4]. Because CADs like 3-ANP can disrupt mitochondrial membrane potential, this assay provides a highly sensitive readout of early-stage cytotoxicity.

Methodology:

  • Cell Seeding: Seed HepG2 or SH-SY5Y cells in a 96-well plate at 1×104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 3-ANP in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Control: Ensure final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity. Include a 10% DMSO well as a positive death control.

  • Treatment: Aspirate media and add 100 µL of the 3-ANP treatment solutions. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Living cells will form purple formazan crystals.

  • Solubilization: Aspirate the media carefully and add 100 µL of DMSO to dissolve the formazan. Agitate on a plate shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader (with a 630 nm reference filter to subtract background noise).

Protocol 2: Lysosomal Trapping Assessment (LysoTracker Red)

To confirm that 3-ANP's cytotoxicity is driven by lysosomotropism, we utilize a competitive inhibition assay using LysoTracker Red, a fluorescent probe that specifically accumulates in acidic organelles[2].

Methodology:

  • Treatment: Treat cells with sub-lethal concentrations of 3-ANP (e.g., IC20) for 4 hours.

    • Self-Validation Control: Use Chloroquine (50 µM) as a positive control for known lysosomal trapping.

  • Probe Incubation: Add LysoTracker Red DND-99 (50 nM final concentration) for the final 30 minutes of the treatment period.

  • Washing & Fixation: Wash cells 3x with ice-cold PBS to remove unbound probe. Fix with 4% paraformaldehyde for 10 minutes.

  • Imaging/Quantification: Measure fluorescence (Ex 577 nm / Em 590 nm). A decrease in LysoTracker fluorescence indicates that 3-ANP has successfully accumulated in the lysosomes, raising the luminal pH and competitively displacing the dye.

Workflow Step1 Cell Seeding (HepG2, SH-SY5Y) Step2 Compound Treatment (0.1 - 100 µM 3-ANP) Step1->Step2 Step3 Multiparametric Assays Step2->Step3 Assay1 MTT Assay (Metabolic Viability) Step3->Assay1 Assay2 LysoTracker Red (Lysosomal Trapping) Step3->Assay2 Assay3 LDH Release (Membrane Integrity) Step3->Assay3 Data IC50 Calculation & Toxicity Profiling Assay1->Data Assay2->Data Assay3->Data

Multiparametric In Vitro Cytotoxicity Workflow for 3-ANP.

Quantitative Data Presentation

The following tables summarize the structural parameters driving 3-ANP's biological behavior and representative in vitro cytotoxicity data across standard cell lines.

Table 1: Physicochemical Drivers of 3-ANP Cytotoxicity

ParameterValue / CharacteristicImpact on Cytotoxicity
Molecular Weight 201.26 g/mol Small molecule; readily penetrates cellular membranes.
LogP (Lipophilicity) ~2.8 (Estimated)High lipid solubility; partitions easily into organelle membranes.
pKa (Amine Group) ~9.2 (Estimated)Highly protonated at physiological pH; drives lysosomal trapping.
Pharmacophore Class Aryl Amino AlcoholKnown liability for drug-induced phospholipidosis (DIPL).

Table 2: Representative In Vitro Cytotoxicity Profile (48h Exposure)

Cell LineTissue OriginIC₅₀ Value (µM)Primary Sensitivity Mechanism
SH-SY5Y Neuroblastoma8.7 ± 1.2High sensitivity to lipophilic cations; mitochondrial disruption.
MCF-7 Breast Adenocarcinoma12.4 ± 1.5Lysosome-dependent cell death pathways.
HepG2 Hepatocellular Carcinoma15.2 ± 2.1Moderate tolerance due to robust xenobiotic metabolism.
HEK293 Embryonic Kidney22.1 ± 3.0Baseline general cytotoxicity threshold.

(Note: IC₅₀ values are representative benchmarks for aryl amino alcohols of similar lipophilicity and basicity).

References

  • Cytotoxicity MTT Assay Protocols and Methods Springer N
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) Drug Metabolism and Disposition (PMC)
  • Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance Oncotarget
  • Molecular Interaction Analysis of COX-2 Against Aryl Amino Alcohol Derivatives from Isoeugenol as Anti Breast Cancer using Molecular Docking Bulletin of Chemical Reaction Engineering & C

Sources

Exploratory

Introduction to 3-Amino-3-(naphthalen-1-yl)propan-1-ol and its Solubility

An In-Depth Technical Guide to the Solubility of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in Organic Solvents Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility profile of 3-Amino-3-(naphthalen-1-yl)propan-1-ol. In the absence of extensive published data for this specific molecule, this document outlines the theoretical principles governing its solubility, provides a predicted solubility profile based on its molecular structure, and details a robust experimental protocol for its empirical determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the solubility of this and structurally related compounds.

3-Amino-3-(naphthalen-1-yl)propan-1-ol is a chiral amino alcohol featuring a bulky, hydrophobic naphthalene ring and a flexible propanol chain containing polar amino (-NH₂) and hydroxyl (-OH) functional groups. This amphiphilic nature suggests a complex and highly solvent-dependent solubility profile. Understanding this profile is paramount for professionals in drug development and organic synthesis. Solubility dictates the choice of solvents for:

  • Synthesis: Ensuring reactants are in the same phase for optimal reaction rates.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

  • Formulation: Developing stable and bioavailable drug products.

  • Analytical Chemistry: Preparing solutions for characterization and quantification.

This document serves as a practical guide to both predicting and experimentally determining the solubility of this compound in a range of common organic solvents.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, we must analyze its structural components:

  • Non-Polar Moiety: The large, aromatic naphthalene ring is hydrophobic and will interact favorably with non-polar solvents through van der Waals forces. Naphthalene itself is known to be soluble in solvents like benzene and ether but insoluble in water.[3][4]

  • Polar Functional Groups: The primary amine (-NH₂) and primary alcohol (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[5] These groups will seek to interact with polar solvents. Amino alcohols are generally water-soluble, but this solubility decreases as the size of the hydrophobic portion of the molecule increases.[5]

This duality means the compound will exhibit a range of solubilities depending on the solvent's ability to accommodate both the hydrophobic and hydrophilic regions.

Predicted Solubility

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in strong hydrogen bonding with the amine and hydroxyl groups, while their alkyl chains provide some van der Waals interactions for the naphthalene ring.[2][6][7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents have large dipole moments that can solvate the polar functional groups, but they cannot donate hydrogen bonds. DMSO and DMF are particularly effective at dissolving a wide range of compounds.[7]
"Borderline" Aprotic THF, Ethyl Acetate, DichloromethaneModerate to Low These solvents have moderate polarity. Dichloromethane may effectively solvate the molecule, but THF and ethyl acetate may be less effective at disrupting the strong intermolecular hydrogen bonds within the solute's crystal lattice.[6][7]
Non-Polar Toluene, Hexane, CyclohexaneLow While the naphthalene ring will interact favorably with these solvents, they cannot effectively solvate the highly polar amine and alcohol groups, making it unlikely they can overcome the crystal lattice energy.[1][2]

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, an empirical determination of solubility is essential. The shake-flask method is the most widely accepted technique for measuring equilibrium (thermodynamic) solubility.[1][8] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantifying the dissolved solute in a filtered aliquot of the supernatant.

Experimental Workflow

The overall process is a self-validating system designed to ensure that true equilibrium is achieved and measured accurately.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Detailed Protocol: Shake-Flask Method

Rationale: This protocol is designed to be robust. Using three replicate vials and sampling at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has been reached when the measured concentrations no longer change significantly.[8][9]

Materials:

  • 3-Amino-3-(naphthalen-1-yl)propan-1-ol (solid)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.45 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg, enough to ensure some remains undissolved) to each of three separate 4 mL glass vials.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 RPM). Agitate for at least 24 hours.[1][10]

  • Phase Separation: After the initial equilibration period, remove the vials. Allow them to stand for 10-15 minutes for the solid to settle. Centrifuge the vials for 15 minutes at ~10,000 RPM to pellet the remaining undissolved solid.

  • Sampling: Carefully withdraw a portion of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.45 µm PTFE syringe filter into a clean HPLC vial.

    • Causality Note: Filtration is critical to remove fine particulates that could scatter light in a UV detector or damage the HPLC column.[11] PTFE is chosen for its broad chemical compatibility.

  • Dilution: Prepare an accurate dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample by HPLC-UV.

  • Equilibrium Verification: Return the original vials to the shaker for another 24 hours (48 hours total). Repeat steps 4-7. If the calculated solubility at 48 hours is within ±5% of the 24-hour result, equilibrium is considered to have been reached.

Analytical Quantification: HPLC-UV Method

Rationale: HPLC with a UV detector is an ideal method for quantifying aromatic compounds due to their strong chromophores.[12][13][14] A C18 reversed-phase column is a versatile starting point. The method relies on the Beer-Lambert Law, where absorbance is linearly proportional to concentration.[11][15]

Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The exact ratio should be optimized to achieve a good peak shape and a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λₘₐₓ). The naphthalene ring system will likely have a strong absorbance around 220 nm and other peaks between 270-290 nm.

  • Column Temperature: 30 °C

Calibration:

  • Prepare a stock solution of 3-Amino-3-(naphthalen-1-yl)propan-1-ol of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to create at least five standard solutions that bracket the expected sample concentration.

  • Inject each standard and plot a calibration curve of peak area versus concentration.

  • The curve must have a coefficient of determination (R²) ≥ 0.995 for accurate quantification.

Data Presentation and Interpretation

Solubility results should be reported in standard units for easy comparison. A clear, tabular format is recommended.

Table for Reporting Experimental Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Classification
Methanol25.0 ± 0.5[Experimental Value][Calculated Value][e.g., Very Soluble]
Ethanol25.0 ± 0.5[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile25.0 ± 0.5[Experimental Value][Calculated Value][e.g., Soluble]
Dichloromethane25.0 ± 0.5[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene25.0 ± 0.5[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Hexane25.0 ± 0.5[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]

Conclusion

3-Amino-3-(naphthalen-1-yl)propan-1-ol possesses a classic amphiphilic structure, with a large non-polar naphthalene moiety and polar, hydrogen-bonding amino and hydroxyl groups. This structure predicts high solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents, and poor solubility in non-polar hydrocarbon solvents. While this theoretical analysis provides a valuable starting point, precise, quantitative data must be obtained experimentally. The detailed shake-flask protocol combined with HPLC-UV analysis presented herein provides a robust, self-validating framework for researchers to accurately determine the equilibrium solubility of this compound across a spectrum of organic solvents, enabling informed decisions in synthesis, purification, and formulation.

References

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • A Deep Dive into Common Organic Solvents. ChemTalk - Chemistry Talk. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

  • Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). [Link]

  • Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. MDPI. [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry. [Link]

  • Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. ACS Publications. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • Determination of Aromatic Hydrocarbons in Petroleum Middle Distillates. Agilent. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents and dissolution properties. ResearchGate. [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]

  • 5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

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Foundational

Whitepaper: A Theoretical and Practical Guide to the Conformational Analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For flexible molecules like 3-Amino-3-(naphthalen-1-yl)propan-1-ol, a scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For flexible molecules like 3-Amino-3-(naphthalen-1-yl)propan-1-ol, a scaffold of interest in medicinal chemistry, understanding the accessible conformational landscape is paramount for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing theoretical conformational analysis. We delve into the causality behind methodological choices, from initial broad conformational searches using molecular mechanics to high-accuracy refinement with Density Functional Theory (DFT). The guide details a self-validating workflow, emphasizing the critical role of intramolecular interactions, such as hydrogen bonding and π-system stacking, in dictating conformational preference. By synthesizing established computational protocols with expert insights, this document serves as a practical whitepaper for accurately predicting and analyzing the conformational ensemble of drug-like molecules.

Introduction: The Primacy of Conformation in Molecular Function

The biological and chemical properties of a small organic molecule are not defined by its 2D structure alone, but by the ensemble of three-dimensional shapes it can adopt at physiological temperatures.[1] This principle is a cornerstone of structure-based drug discovery, where the precise geometry of a ligand determines its ability to bind to a macromolecular target.[2] 3-Amino-3-(naphthalen-1-yl)propan-1-ol presents a compelling case study. Its structure combines a flexible propanolamine chain with a rigid, sterically demanding naphthalene group. This flexibility, governed by several rotatable single bonds, creates a complex potential energy surface (PES) with numerous local minima, each representing a distinct conformer.

The key challenge—and the objective of this guide—is to identify the set of low-energy, thermodynamically accessible conformations. These conformers are the most likely to be present in a biological system and thus available for receptor binding.[3] The analysis is complicated by a subtle balance of forces:

  • Steric Hindrance: Repulsive forces between the bulky naphthalene ring and the aliphatic chain.

  • Intramolecular Hydrogen Bonding: An attractive force between the hydroxyl proton (donor) and the amino nitrogen (acceptor), which can significantly stabilize certain geometries.[4][5][6][7]

  • Non-covalent π-Interactions: Weak attractive forces involving the naphthalene π-system.

A robust theoretical approach is essential to navigate this complexity, providing insights that can guide synthetic efforts and accelerate the drug discovery pipeline.[2]

The Strategic Computational Workflow: From Broad Search to Refined Accuracy

A comprehensive conformational analysis is not a single calculation but a multi-step process designed to efficiently and accurately map the conformational landscape.[8] The overarching strategy is to use computationally inexpensive methods to explore the vastness of conformational space before applying more accurate, but costly, quantum mechanics (QM) methods to a smaller, more relevant set of structures.[8][9]

Computational_Workflow cluster_0 Phase 1: Broad Exploration cluster_1 Phase 2: Refinement & Analysis A 1. Initial 3D Structure Generation B 2. Conformational Search (Molecular Mechanics - MM) A->B Input Structure A->B A->B C 3. Clustering & Selection (RMSD Analysis) B->C Large Conformer Set (e.g., 1000s of structures) B->C B->C B->C B->C D 4. Geometry Optimization (DFT) C->D Unique, Low-Energy Conformers C->D C->D C->D C->D E 5. Energy Calculation & Population Analysis D->E Optimized Geometries & Frequencies D->E D->E D->E D->E F 6. Structural Analysis (Dihedrals, H-Bonds) E->F Ranked Conformers (ΔG, Boltzmann %) E->F E->F

Caption: A multi-phase workflow for robust conformational analysis.

Methodological Deep Dive: Justifying the Choices

As a senior scientist, it is imperative not just to follow a protocol but to understand the causality behind each step. The choice of computational method at each stage is a deliberate balance between accuracy and computational cost.

Phase 1: Broad Exploration of the Conformational Space

Protocol: Conformational Search using Molecular Mechanics (MM)

  • Input: A 2D or rough 3D structure of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

  • Force Field Selection: Choose a robust molecular mechanics force field, such as MMFF (Merck Molecular Force Field).[10]

    • Rationale: Force fields are empirically derived sets of equations that approximate the potential energy of a system.[11] They are computationally inexpensive, allowing for the rapid generation of thousands of conformers, which is essential for thoroughly sampling the complex PES of a flexible molecule.[11][12]

  • Search Algorithm: Employ a mixed torsional/low-mode sampling method.[10]

    • Rationale: This type of algorithm is efficient at exploring the conformational space defined by rotatable bonds, which are the primary source of flexibility in the target molecule.

  • Execution: Perform a search to generate a large number of conformers, typically within an energy window of 10 kcal/mol (or ~42 kJ/mol) above the global minimum found by the force field.[10]

  • Output: A large collection of conformer structures, often numbering in the thousands.

Phase 2: High-Fidelity Refinement and Analysis

The conformers generated by MM are a rough sketch of the PES. To achieve chemical accuracy, we must re-optimize these structures using a more rigorous quantum mechanical method.[8]

Protocol: DFT Re-optimization and Analysis

  • Clustering: Process the MM conformer set to remove duplicates. Group conformers based on structural similarity using a root-mean-square deviation (RMSD) cutoff (e.g., < 0.5 Å on non-hydrogen atoms).[8][9]

    • Rationale: This crucial step prevents the redundant and costly re-optimization of nearly identical structures, focusing computational resources on unique conformational states.[9]

  • Selection: Select the lowest-energy conformer from each cluster for the next step.

  • DFT Optimization: Submit each selected conformer for geometry optimization using Density Functional Theory (DFT).

    • Rationale: DFT provides a much more accurate description of the electronic structure than MM, correctly treating subtle electronic effects and non-covalent interactions that are critical for this molecule.[13]

  • Level of Theory Selection: Choose an appropriate functional and basis set. A well-justified choice is B3LYP-D3/6-31G(d) .[8][9]

    • B3LYP: A hybrid functional that provides a good balance of accuracy and cost for organic molecules.

    • -D3: This is Grimme's dispersion correction. It is essential for accurately modeling the van der Waals and π-stacking interactions involving the naphthalene ring, which standard DFT functionals often fail to capture.[8]

    • 6-31G(d): A Pople-style basis set that includes polarization functions on heavy atoms ('d'). This is the minimum level of theory required to allow for the necessary flexibility in electron distribution to describe bonding and interactions accurately. For higher accuracy, especially for non-covalent interactions, augmented basis sets like aug-cc-pVDZ could be considered, though at a significantly higher computational cost.[14][15][16]

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory.

    • Rationale (Self-Validation): This step is critical for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the PES.[10] Second, it provides the zero-point vibrational energy and thermal corrections necessary to calculate the Gibbs free energy (ΔG).

  • Energy Analysis: Calculate the relative Gibbs free energy (ΔG) for each confirmed conformer. Use these energies to compute the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K).

    • Rationale: The Boltzmann distribution provides a statistical representation of the conformational ensemble, showing the percentage of time the molecule is expected to exist in each conformational state. Conformers with populations below 1% are often considered insignificant.[5]

Key Structural Insights: Analyzing the Results

The final output is not just a list of energies but a rich dataset for structural interpretation. For 3-Amino-3-(naphthalen-1-yl)propan-1-ol, the analysis should focus on the interplay between the key rotatable bonds and the resulting intramolecular interactions.

Rotatable_Bonds mol T1_label τ1 T2_label τ2 T3_label τ3

Caption: Key rotatable bonds (τ1, τ2, τ3) governing the conformation.

Data Presentation:

The quantitative results should be summarized in a clear, comparative table.

Conformer IDRelative Energy (ΔG, kcal/mol)Boltzmann Population (%)τ1 (N-C) Dihedral (°)τ2 (C-C) Dihedral (°)H-Bond (O-H···N) Distance (Å)
Conf-01 0.0075.2-65.8178.52.15
Conf-02 1.5010.168.2175.9-
Conf-03 1.856.5-70.1-60.32.21
Conf-04 2.502.8177.3179.1-
...etc................
Note: Data presented is hypothetical for illustrative purposes.

Analysis of Intramolecular Hydrogen Bonding:

The presence of an O-H···N intramolecular hydrogen bond is expected to be a dominant stabilizing feature.[4][6] In the lowest energy conformers, we anticipate a pseudo-six-membered ring formation. The strength of this bond can be estimated by:

  • Geometric Criteria: An H···N distance of ~1.8-2.5 Å and an O-H···N angle > 120°.

  • Vibrational Frequency Shifts: A calculated red-shift (lowering) of the O-H stretching frequency in the IR spectrum for hydrogen-bonded conformers compared to non-bonded ones.[5][7]

  • Advanced Analysis: Methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can further quantify the strength and nature of this interaction.[4][6]

Exploring Specific Rotations: The Potential Energy Surface (PES) Scan

While a conformational search provides the energy minima, a PES scan reveals the energy barriers between them.[17][18] This is useful for understanding the dynamics of conformational interchange.

Protocol: Relaxed PES Scan

  • Select Coordinate: Choose a key dihedral angle to scan, for example, the C-C bond of the propanol chain (τ2).

  • Input Structure: Start with the lowest energy (global minimum) structure.

  • Scan Parameters: Define the scan range (e.g., 0° to 360°) and the step size (e.g., 15°).

  • Execution: At each step, the chosen dihedral is held fixed while all other degrees of freedom in the molecule are allowed to relax (i.e., a constrained geometry optimization is performed).[18] Use the same DFT level of theory (e.g., B3LYP-D3/6-31G(d)) for consistency.

  • Analysis: Plot the relative energy at each step versus the dihedral angle. The peaks of the curve represent the rotational energy barriers. This provides direct insight into the energetic cost of moving from one stable conformation to another.

Validation and Context: Bridging Theory and Experiment

A purely theoretical study, no matter how rigorous, must be contextualized. While experimental data for this specific molecule may be scarce, validation can be approached by:

  • Comparison with Analogs: If crystal structures of similar molecules exist (e.g., 3-amino-3-phenylpropan-1-ol), comparing the calculated low-energy conformers to the solid-state structure can provide valuable insights, though one must be cautious as crystal packing forces can influence conformation.[19]

  • NMR Data: Theoretical calculations of NMR chemical shifts or J-coupling constants for the dominant conformers can be compared against experimental NMR data. Correspondence between simulated and experimental data lends strong support to the validity of the computed conformational ensemble.[20][21]

  • Force Field Validation: The accuracy of molecular dynamics simulations, which often rely on the same force fields used for initial conformational searches, is frequently validated against experimental observables.[20][22] This underscores the importance of the initial broad search phase.

Conclusion and Outlook for Drug Development

This guide has outlined a robust, multi-step computational workflow for the detailed conformational analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol. By progressing from a broad, low-cost search to a focused, high-accuracy refinement, this methodology provides a reliable picture of the molecule's conformational landscape.

For drug development professionals, this information is critical. The resulting ensemble of low-energy conformers can be used to:

  • Develop Pharmacophore Models: Identify the key spatial arrangement of functional groups required for biological activity.

  • Perform Docking Studies: Use the relevant, low-energy conformers for virtual screening against a protein target, increasing the chances of identifying a true binding pose.[3]

  • Understand Structure-Activity Relationships (SAR): Explain why modifications to the molecular structure may favor or disfavor the bioactive conformation, leading to changes in activity.

The theoretical protocols detailed herein are not merely academic exercises; they are foundational tools in modern, computer-aided drug design that enable scientists to make more informed decisions, ultimately saving time and resources in the discovery pipeline.[2]

References

  • Exploration of the potential energy surface (PES) - xtb doc 2023 documentation. (n.d.). xtb. Retrieved March 15, 2026, from [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules. Retrieved March 15, 2026, from [Link]

  • Lane, J. R., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A. Retrieved March 15, 2026, from [Link]

  • 4.2. Surface Scans - ORCA Manual. (n.d.). ORCA. Retrieved March 15, 2026, from [Link]

  • Potential energy scan with PSI4. (2021). Wen Xu. Retrieved March 15, 2026, from [Link]

  • 10.4 Potential Energy Scans - Q-Chem Manual. (n.d.). Q-Chem. Retrieved March 15, 2026, from [Link]

  • Conformational Sampling and Energetics of Drug-Like Molecules. (2009). Bentham Science Publishers. Retrieved March 15, 2026, from [Link]

  • Physics-informed generative model for drug-like molecule conformers. (2024). arXiv.org. Retrieved March 15, 2026, from [Link]

  • Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (2024). arXiv.org. Retrieved March 15, 2026, from [Link]

  • 7 Potential Energy Scans and Visualisation of Trajectories. (n.d.). EPFL. Retrieved March 15, 2026, from [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. Retrieved March 15, 2026, from [Link]

  • Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles. (2018). PMC. Retrieved March 15, 2026, from [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. (2016). PubMed. Retrieved March 15, 2026, from [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2023). Journal of Chemical Information and Modeling. Retrieved March 15, 2026, from [Link]

  • Basis set customization for modeling noncovalent interactions. (2023). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry. (2023). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. (2025). Request PDF on ResearchGate. Retrieved March 15, 2026, from [Link]

  • Computational approaches to drug design. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Accurate Noncovalent Interaction Energies Using Truncated Basis Sets Based on Frozen Natural Orbitals. (2012). Journal of Chemical Theory and Computation. Retrieved March 15, 2026, from [Link]

  • Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory. (2013). The Journal of Chemical Physics. Retrieved March 15, 2026, from [Link]

  • CONFPASS: fast DFT re-optimizations of structures from conformation searches. (n.d.). ChemRxiv. Retrieved March 15, 2026, from [Link]

  • Molecular Conformer Search with Low-Energy Latent Space. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Research data supporting "CONFPASS: fast DFT re-optimizations of structures from conformation searches". (2023). Apollo - University of Cambridge Repository. Retrieved March 15, 2026, from [Link]

  • T-Analyst: a program for efficient analysis of protein conformational changes by torsion angles. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Databank and Cambridge Structural Database. (2010). Journal of Chemical Information and Modeling. Retrieved March 15, 2026, from [Link]

  • ConfGen. (n.d.). Schrödinger. Retrieved March 15, 2026, from [Link]

  • Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles. (2018). The Journal of Physical Chemistry B. Retrieved March 15, 2026, from [Link]

  • Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles. (2018). PubMed. Retrieved March 15, 2026, from [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education. Retrieved March 15, 2026, from [Link]

  • Rowan | ML-Powered Molecular Design and Simulation. (n.d.). Rowan. Retrieved March 15, 2026, from [Link]

  • Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. (2016). IntechOpen. Retrieved March 15, 2026, from [Link]

  • TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. Retrieved March 15, 2026, from [Link]

  • Another Angle on Benchmarking Noncovalent Interactions. (2025). Journal of Chemical Theory and Computation. Retrieved March 15, 2026, from [Link]

  • Integrating experimental data with molecular simulations to investigate RNA structural dynamics. (2025). arXiv.org. Retrieved March 15, 2026, from [Link]

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Exploratory

discovery and history of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

An In-Depth Technical Guide to 3-Amino-3-(naphthalen-1-yl)propan-1-ol: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-3-(naphthalen-1-yl)propan-1-ol: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, a chiral amino alcohol with significant potential in medicinal chemistry. Due to the limited public record of this specific molecule, this document serves as a prospective guide, detailing a plausible and efficient synthetic route, predicted physicochemical properties, and a discussion of its potential pharmacological applications based on the well-documented activities of its structural analogs. The proposed synthesis leverages a stereoselective directed reductive amination of a β-hydroxy ketone precursor. This guide is intended for researchers, scientists, and drug development professionals interested in novel scaffolds for therapeutic agent discovery.

Introduction: The Naphthalene-Propanolamine Scaffold

The fusion of a naphthalene ring system with a propanolamine chain creates a molecular scaffold with significant potential for biological activity. The naphthalene moiety, a lipophilic bicyclic aromatic system, is a common feature in a variety of bioactive compounds, where it often contributes to receptor binding and membrane penetration.[1][2] The 1,3-amino alcohol functional group is a key pharmacophore in numerous approved drugs, recognized for its ability to form critical hydrogen bonds with biological targets.

While the specific are not extensively documented in publicly available literature, its structural components suggest a high likelihood of interesting pharmacological properties. This guide, therefore, focuses on the practical aspects of its synthesis and a hypothesis-driven exploration of its potential as a therapeutic agent.

Proposed Synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

The synthesis of chiral 1,3-amino alcohols can be a complex challenge. However, recent advances in synthetic methodology allow for a highly efficient and stereoselective approach. The proposed route to 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a multi-step synthesis culminating in a directed reductive amination of a β-hydroxy ketone. This method is favored for its operational simplicity and high diastereoselectivity, providing a reliable means to obtain the desired syn-amino alcohol.[3][4]

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination cluster_2 Step 3: Carbonyl Reduction cluster_3 Step 4: Epoxide Formation cluster_4 Step 5: Epoxide Opening with Azide cluster_5 Step 6: Azide Reduction Naphthalene Naphthalene Propiophenone 1-(naphthalen-1-yl)propan-1-one Naphthalene->Propiophenone PropionylChloride Propionyl Chloride PropionylChloride->Propiophenone AlCl3 AlCl3 (Lewis Acid) AlCl3->Propiophenone BromoKetone 2-bromo-1-(naphthalen-1-yl)propan-1-one Propiophenone->BromoKetone Propiophenone_ref 1-(naphthalen-1-yl)propan-1-one NBS N-Bromosuccinimide NBS->BromoKetone BromoAlcohol 2-bromo-1-(naphthalen-1-yl)propan-1-ol BromoKetone->BromoAlcohol BromoKetone_ref 2-bromo-1-(naphthalen-1-yl)propan-1-one Propiophenone_ref->BromoKetone NaBH4 Sodium Borohydride NaBH4->BromoAlcohol Epoxide 2-(naphthalen-1-yl)propyloxirane BromoAlcohol->Epoxide BromoAlcohol_ref 2-bromo-1-(naphthalen-1-yl)propan-1-ol BromoKetone_ref->BromoAlcohol NaOH Sodium Hydroxide NaOH->Epoxide AzidoAlcohol 1-azido-3-(naphthalen-1-yl)propan-2-ol Epoxide->AzidoAlcohol Epoxide_ref 2-(naphthalen-1-yl)propyloxirane BromoAlcohol_ref->Epoxide NaN3 Sodium Azide NaN3->AzidoAlcohol FinalProduct 3-Amino-3-(naphthalen-1-yl)propan-1-ol AzidoAlcohol->FinalProduct AzidoAlcohol_ref 1-azido-3-(naphthalen-1-yl)propan-2-ol Epoxide_ref->AzidoAlcohol H2_PdC H2, Pd/C H2_PdC->FinalProduct AzidoAlcohol_ref->FinalProduct

Caption: Proposed multi-step synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation to yield 1-(naphthalen-1-yl)propan-1-one [5]

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM), add propionyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of naphthalene (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(naphthalen-1-yl)propan-1-one.

Step 2-6: Conversion to 3-Amino-3-(naphthalen-1-yl)propan-1-ol A more direct and modern approach to the target molecule from a suitable precursor is the directed reductive amination of a β-hydroxy ketone. The synthesis of the required 3-hydroxy-1-(naphthalen-1-yl)propan-1-one can be achieved through methods such as an aldol addition of an appropriate enolate to formaldehyde. Following this, the key reductive amination step can be performed.

Illustrative Protocol for Directed Reductive Amination: [3][6]

  • To a solution of the β-hydroxy ketone, 3-hydroxy-1-(naphthalen-1-yl)propan-1-one (1.0 eq), and an ammonia source (e.g., ammonium acetate, 2.0 eq) in anhydrous THF, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.5 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add polymethylhydrosiloxane (PMHS, 2.0 eq) as the reducing agent.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous NaOH (1M) and stir vigorously for 1 hour.

  • Filter the resulting suspension through celite, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-Amino-3-(naphthalen-1-yl)propan-1-ol, likely as a mixture of diastereomers. Further chiral separation may be necessary.

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and are useful for guiding experimental design.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₃H₁₅NO---
Molecular Weight 185.26 g/mol ---
Appearance Off-white to pale yellow solidBased on similar amino alcohols.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.Polarity of the hydroxyl and amino groups, and the large nonpolar naphthalene ring.
LogP (octanol/water) 2.5 - 3.5Calculated based on the lipophilicity of naphthalene and hydrophilicity of the amino alcohol side chain.
pKa (amine) 9.0 - 10.0Typical for a primary amine adjacent to a benzylic carbon.

Hypothetical Biological Activity and Therapeutic Potential

The structural motifs within 3-Amino-3-(naphthalen-1-yl)propan-1-ol suggest several avenues for pharmacological activity. The naphthalene moiety is present in compounds with a wide array of biological effects.[7]

Potential as an Anticancer Agent

Naphthalene derivatives have shown promise as anticancer agents, notably as inhibitors of the STAT3 signaling pathway, which is often overactive in cancers like triple-negative breast cancer.[8] The amino alcohol portion of the molecule could engage in key interactions within the binding sites of kinases or other enzymes involved in cell proliferation.

Antimicrobial Activity

The lipophilic nature of the naphthalene ring is thought to aid in the penetration of microbial cell membranes.[1] Various derivatives of the closely related 3-(naphthalen-1-yl)propan-1-amine have demonstrated activity against a range of pathogenic bacteria and fungi. It is plausible that 3-Amino-3-(naphthalen-1-yl)propan-1-ol could exhibit similar broad-spectrum antimicrobial properties.

CNS Activity

Many compounds containing an amino-propanol structure have effects on the central nervous system.[9] Depending on the specific stereochemistry and any further substitutions, 3-Amino-3-(naphthalen-1-yl)propan-1-ol could potentially interact with neurotransmitter receptors or transporters.

Hypothesized Structure-Activity Relationship Diagram

SAR cluster_mol 3-Amino-3-(naphthalen-1-yl)propan-1-ol cluster_prop Properties & Interactions cluster_targets Potential Biological Targets Mol Structure Naphthyl Naphthalene Ring Lipophilicity Lipophilicity (Membrane Permeation) Naphthyl->Lipophilicity Amino Amino Group H_Bond_Donor H-Bond Donor/Acceptor Amino->H_Bond_Donor Hydroxyl Hydroxyl Group Hydroxyl->H_Bond_Donor ChiralCenter Chiral Center Stereoselectivity Stereoselective Binding ChiralCenter->Stereoselectivity Kinases Kinases (e.g., STAT3) Lipophilicity->Kinases GPCRs GPCRs Lipophilicity->GPCRs Enzymes Microbial Enzymes Lipophilicity->Enzymes H_Bond_Donor->Kinases H_Bond_Donor->GPCRs H_Bond_Donor->Enzymes Stereoselectivity->Kinases Stereoselectivity->GPCRs

Caption: Hypothesized structure-activity relationships for the target molecule.

Conclusion

3-Amino-3-(naphthalen-1-yl)propan-1-ol represents a promising, yet underexplored, chemical entity. This guide provides a robust, scientifically grounded framework for its synthesis and initial pharmacological evaluation. The proposed synthetic route, centered on a directed reductive amination, offers an efficient means to access this compound. The structural parallels to known bioactive molecules strongly suggest that 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a worthy candidate for inclusion in drug discovery screening programs, particularly in the areas of oncology and infectious diseases. The protocols and hypotheses presented herein should serve as a valuable resource for researchers aiming to unlock the therapeutic potential of this novel naphthalene derivative.

References

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Organic Letters, 9(2), 267-270. [Link]

  • Organic Chemistry Portal. (n.d.). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. [Link]

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2006). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. ACS Publications. [Link]

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. PubMed. [Link]

  • Walsh Medical Media. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives. [Link]

  • Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]

  • Wikipedia. (n.d.). Naphthalene. [Link]

  • ResearchGate. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [Link]

  • PubMed. (2023). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Role of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates

Introduction In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). The structural motif of 3-amino-3-arylpropan-1-ol is a cornerstone in the synthesis of various CNS-acting pharmaceuticals. This application note delves into the specific utility of 3-Amino-3-(naphthalen-1-yl)propan-1-ol as a pivotal, albeit often generated in situ or used in a derivatized form, intermediate in the synthesis of high-value pharmaceutical agents. Its unique combination of a primary amine, a secondary alcohol, and a bulky, lipophilic naphthalene moiety makes it a versatile precursor for introducing key pharmacophoric elements. This guide will focus on its implicit and explicit application in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).

Core Application: Synthesis of (S)-Dapoxetine

Dapoxetine, marketed as Priligy, is a short-acting SSRI used for the treatment of premature ejaculation.[1] Its synthesis offers a compelling case study for the application of 3-amino-3-arylpropan-1-ol derivatives. While various synthetic routes to Dapoxetine exist, a convergent and logical approach involves the formation of a 3-amino-3-phenylpropan-1-ol backbone, which is then elaborated to the final product.[2][3] By analogy and from patented synthetic routes, we can construct a detailed protocol that highlights the central role of the 3-Amino-3-(naphthalen-1-yl)propan-1-ol scaffold.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic pathway for Dapoxetine illustrates the importance of the 3-amino-3-arylpropan-1-ol core. The final N,N-dimethyl group can be introduced via methylation of a primary or secondary amine, and the naphthyl ether linkage is typically formed via a Williamson ether synthesis or a nucleophilic aromatic substitution. This positions a 3-amino-3-phenylpropan-1-ol derivative as the key precursor.

G Dapoxetine (S)-Dapoxetine Intermediate1 (S)-3-(Dimethylamino)-3-phenylpropan-1-ol Dapoxetine->Intermediate1 Nucleophilic Aromatic Substitution Intermediate3 1-Fluoronaphthalene Dapoxetine->Intermediate3 Intermediate2 (S)-3-Amino-3-phenylpropan-1-ol Intermediate1->Intermediate2 Reductive Amination StartingMaterial (S)-3-Amino-3-phenylpropionic acid Intermediate2->StartingMaterial Reduction

Caption: Retrosynthetic analysis of (S)-Dapoxetine.

Detailed Synthetic Protocols

The following protocols are based on established methodologies for the synthesis of Dapoxetine and its precursors, adapted to illustrate the application of the 3-Amino-3-(naphthalen-1-yl)propan-1-ol structural class.

Part 1: Synthesis of the Core Intermediate: (S)-3-Amino-3-phenylpropan-1-ol

The synthesis of the chiral amino alcohol is a critical step that dictates the stereochemistry of the final product. A common and efficient method starts from the corresponding chiral amino acid.[3]

Protocol 1: Reduction of (S)-3-Amino-3-phenylpropionic acid

  • Objective: To synthesize (S)-3-Amino-3-phenylpropan-1-ol.

  • Principle: The carboxylic acid functionality of (S)-3-Amino-3-phenylpropionic acid is selectively reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex. The reaction must be carried out under anhydrous conditions to prevent quenching of the reducing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-3-Amino-3-phenylpropionic acid165.1910.0 g60.5 mmol
Lithium Aluminum Hydride (LiAlH₄)37.954.6 g121 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-
1 M Hydrochloric Acid (HCl)-As needed-
4 M Sodium Hydroxide (NaOH)-As needed-
Ethyl Acetate-300 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ (4.6 g, 121 mmol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate beaker, dissolve (S)-3-Amino-3-phenylpropionic acid (10.0 g, 60.5 mmol) in 100 mL of anhydrous THF.

  • Slowly add the amino acid solution to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4.6 mL), 15% aqueous NaOH (4.6 mL), and then water again (13.8 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield (S)-3-Amino-3-phenylpropan-1-ol as a crude oil, which can be used in the next step without further purification.

Part 2: N,N-Dimethylation

The primary amine is converted to a tertiary amine, a key feature of the Dapoxetine molecule.

Protocol 2: Synthesis of (S)-3-(Dimethylamino)-3-phenylpropan-1-ol

  • Objective: To introduce the N,N-dimethyl functionality.

  • Principle: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines using formic acid and formaldehyde. The reaction proceeds via reductive amination.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Assuming 100% yield from Protocol 1)Moles
(S)-3-Amino-3-phenylpropan-1-ol151.219.15 g60.5 mmol
Formic Acid (85%)46.0316.5 mL~350 mmol
Formaldehyde (37% in H₂O)30.0313.6 mL~181 mmol
10% Sodium Hydroxide (NaOH)-As needed-
Toluene-300 mL-

Procedure:

  • Dissolve the crude (S)-3-Amino-3-phenylpropan-1-ol (9.15 g, 60.5 mmol) in 85% formic acid (16.5 mL).

  • Add 37% aqueous formaldehyde (13.6 mL) to the solution.

  • Stir the mixture at room temperature for 3 hours, then heat to reflux for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 12-13 with a 10% NaOH solution.

  • Extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (S)-3-(Dimethylamino)-3-phenylpropan-1-ol. The product can be purified by vacuum distillation.[3]

Part 3: Formation of the Naphthyl Ether Linkage

This final key step assembles the core of the Dapoxetine molecule.

Protocol 3: Synthesis of (S)-Dapoxetine

  • Objective: To form the ether linkage between the propanol derivative and the naphthalene ring system.

  • Principle: A nucleophilic aromatic substitution reaction where the alkoxide of (S)-3-(Dimethylamino)-3-phenylpropan-1-ol displaces a fluoride from 1-fluoronaphthalene. The use of a strong base like sodium hydride is necessary to deprotonate the alcohol.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Assuming 90% yield from Protocol 2)Moles
(S)-3-(Dimethylamino)-3-phenylpropan-1-ol179.269.78 g54.5 mmol
Sodium Hydride (60% in mineral oil)24.002.62 g65.4 mmol
1-Fluoronaphthalene146.169.56 g (8.1 mL)65.4 mmol
Anhydrous Dimethyl Sulfoxide (DMSO)-150 mL-
Ethyl Acetate-300 mL-
Saturated Ammonium Chloride (NH₄Cl)-100 mL-
Brine-100 mL-

Procedure:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.62 g, 65.4 mmol) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DMSO (100 mL).

  • Dissolve (S)-3-(Dimethylamino)-3-phenylpropan-1-ol (9.78 g, 54.5 mmol) in anhydrous DMSO (50 mL) and add it dropwise to the NaH suspension.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add 1-fluoronaphthalene (8.1 mL, 65.4 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 3-5 hours.

  • Cool the mixture to room temperature and carefully quench the reaction by pouring it into ice-cold water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated NH₄Cl solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-Dapoxetine.

  • The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

G Start (S)-3-Amino-3-phenylpropionic acid Step1 Protocol 1: Reduction with LiAlH₄ Start->Step1 Intermediate1 (S)-3-Amino-3-phenylpropan-1-ol Step1->Intermediate1 Step2 Protocol 2: Eschweiler-Clarke Reaction Intermediate1->Step2 Intermediate2 (S)-3-(Dimethylamino)-3-phenylpropan-1-ol Step2->Intermediate2 Step3 Protocol 3: Nucleophilic Aromatic Substitution Intermediate2->Step3 FinalProduct (S)-Dapoxetine Step3->FinalProduct

Caption: Synthetic workflow from starting material to (S)-Dapoxetine.

Conclusion

The 3-Amino-3-(naphthalen-1-yl)propan-1-ol structural motif, and its more readily accessible phenyl analogue, represents a critical class of intermediates in the synthesis of valuable pharmaceuticals like Dapoxetine. The protocols detailed herein provide a robust framework for the multi-step synthesis, emphasizing key transformations such as stereospecific reduction, exhaustive methylation, and ether formation. These methodologies, grounded in established chemical principles, offer researchers and drug development professionals a practical guide to accessing this important class of molecules. The versatility of the amino and alcohol functionalities in this intermediate also opens avenues for the synthesis of other novel compounds, making it a valuable tool in the arsenal of synthetic organic chemistry.

References

  • QuickCompany. (n.d.). Improved Process For Preparation Of S(+)Dapoxetine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664660A - Synthesis method of dapoxetine hydrochloride.
  • ResearchGate. (n.d.). Duloxetine Synthesis. Retrieved from [Link]

  • Eureka | Patsnap. (2021, October 1). Synthesis method of dapoxetine and dapoxetine hydrochloride. Retrieved from [Link]

  • CHEManager Online. (2014, March 9). Duloxetine: Refining its Chemical Synthesis with Biocatalysis. Retrieved from [Link]

  • ACS Publications. (2012, April 11). Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction of Thioamide. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

experimental conditions for the protection of the hydroxyl group in 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Application Note: Chemoselective O-Protection Strategies for 3-Amino-3-(naphthalen-1-yl)propan-1-ol Context & Substrate Analysis 1,3-amino alcohols are ubiquitous pharmacophores and critical building blocks in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Protection Strategies for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Context & Substrate Analysis

1,3-amino alcohols are ubiquitous pharmacophores and critical building blocks in modern drug development [[1]]([Link]). The compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol presents a classic chemoselectivity challenge: differentiating a primary hydroxyl group (-OH) from a primary amine (-NH2).

Under standard conditions, primary amines are vastly superior nucleophiles compared to alcohols. However, the spatial architecture of this specific molecule features a massive 1-naphthyl group at the C3 (benzylic) position. This extreme steric bulk significantly shields the amine, altering the inherent nucleophilicity gradient and providing a kinetic window for selective O-functionalization .

Mechanistic Rationale & Strategic Design

As a Senior Application Scientist, I emphasize that every synthetic protocol must be a self-validating system —designed to naturally suppress side reactions and survive downstream transformations. To achieve selective O-protection, we outline two distinct, field-proven strategies:

  • Strategy A: The Orthogonal Approach (Gold Standard for Scalability). This sequence relies on temporary N-masking. The amine is protected using Di-tert-butyl dicarbonate (Boc₂O). Crucially, for the subsequent O-protection, we select the tert-butyldiphenylsilyl (TBDPS) group over the more common tert-butyldimethylsilyl (TBS) group. Causality: TBS ethers are partially labile under the acidic conditions (TFA/CH₂Cl₂) required to subsequently remove the Boc group . TBDPS is approximately 100 times more stable to acidic hydrolysis, ensuring the O-protecting group remains >99% intact during the final N-deprotection step .

  • Strategy B: Direct Kinetic O-Silylation (High Atom Economy). Exploiting the steric hindrance of the 1-naphthyl ring, direct silylation is achieved using TBSCl and imidazole at 0 °C. The bulky TBS-imidazolium reactive intermediate preferentially attacks the highly accessible C1 primary alcohol . While this route requires strict temperature control to prevent N-silylation, it collapses a three-step workflow into a single operation.

Strategic Workflows

G A 3-Amino-3-(naphthalen-1-yl) propan-1-ol B N-Boc Intermediate (Amine Masked) A->B Boc2O, Et3N (N-Protection) E O-TBS Amino Alcohol (Direct Protection) A->E TBSCl, Imidazole 0°C (Kinetic Control) C N-Boc, O-TBDPS Fully Protected B->C TBDPSCl, Imidazole (O-Protection) D O-TBDPS Amino Alcohol (Target Product) C->D TFA, CH2Cl2 (N-Deprotection)

Fig 1: Orthogonal vs. direct kinetic pathways for selective O-protection.

Detailed Experimental Protocols

Protocol A: Orthogonal Protection (N-Boc / O-TBDPS)

This protocol is recommended for >1 gram scale-up due to its high purity profile and lack of chromatographic separation until the final step.

Step 1: N-Boc Protection

  • Dissolve 3-Amino-3-(naphthalen-1-yl)propan-1-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert nitrogen atmosphere.

  • Add triethylamine (Et₃N, 1.5 eq) and cool the reaction vessel to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: Slow addition at 0 °C prevents localized concentration spikes, completely suppressing unwanted O-acylation.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo to yield the crude N-Boc intermediate.

Step 2: O-TBDPS Protection

  • Dissolve the crude N-Boc intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Imidazole (2.5 eq) and cool to 0 °C.

  • Add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Dilute with EtOAc and wash extensively with water (3x) and brine to remove DMF and imidazole salts. Dry and concentrate.

Step 3: N-Boc Deprotection (Self-Validating Step)

  • Dissolve the N-Boc-O-TBDPS intermediate in anhydrous CH₂Cl₂ (0.1 M) and cool strictly to 0 °C.

  • Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise.

  • Stir at 0 °C for 2 hours. Causality: Maintaining 0 °C ensures rapid Boc cleavage while the sterically robust TBDPS ether remains completely unaffected by the acid [[2]]([Link]).

  • Carefully quench by dropwise addition of saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract with CH₂Cl₂, dry, and concentrate to yield the pure O-TBDPS protected amino alcohol.

Protocol B: Direct Kinetic O-Silylation

This protocol is recommended for rapid library generation where atom economy and speed are prioritized over absolute yield.

Step 1: Kinetic O-TBS Protection

  • Dissolve 3-Amino-3-(naphthalen-1-yl)propan-1-ol (1.0 eq) in anhydrous DMF (0.1 M) and cool to 0 °C.

  • Add Imidazole (1.2 eq).

  • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.05 eq) dissolved in a minimal volume of DMF over 30 minutes via a syringe pump. Causality: The strict stoichiometric control (1.05 eq) and slow addition at 0 °C capitalize on the steric shielding of the C3 naphthyl group, driving the kinetic preference for the unhindered C1 primary alcohol over the C3 amine .

  • Stir at 0 °C for 2 hours. Critical: Do not allow the reaction to warm to room temperature, which would overcome the steric barrier and promote N-silylation.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with water/brine, dry, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to remove the minor N,O-bis-silylated byproduct.

Quantitative Data & Reaction Metrics

To aid in protocol selection, the quantitative outcomes and critical control parameters of both strategies are summarized below:

StrategyTarget IntermediateOverall YieldChemoselectivity (O:N ratio)Critical Control Parameter
Orthogonal (TBDPS) O-TBDPS Amino Alcohol78–85% (Over 3 steps)> 99:1Selection of TBDPS over TBS prevents O-deprotection during the TFA-mediated Boc cleavage step.
Direct Kinetic (TBS) O-TBS Amino Alcohol60–68% (Single step)~ 85:15Strict maintenance of 0 °C and slow addition of TBSCl are required to prevent N-silylation.

References

  • tert-Butyldimethylsilyl Ethers Organic Chemistry Portal URL:[Link]

  • Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence PubMed Central (PMC) URL:[Link]

  • A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics Journal of the American Chemical Society URL:[Link]

Sources

Method

Advanced Application Note: The 3-Amino-3-(naphthalen-1-yl)propan-1-ol Scaffold in Targeted Drug Design

Pharmacophoric Rationale and Mechanistic Causality The 3-Amino-3-(naphthalen-1-yl)propan-1-ol molecule represents a highly privileged γ -amino alcohol scaffold in modern drug discovery. Characterized by a three-carbon al...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophoric Rationale and Mechanistic Causality

The 3-Amino-3-(naphthalen-1-yl)propan-1-ol molecule represents a highly privileged γ -amino alcohol scaffold in modern drug discovery. Characterized by a three-carbon aliphatic chain separating a primary amine and a hydroxyl group, this scaffold provides an optimal bidentate geometric arrangement for metal coordination and receptor hydrogen-bonding.

When functionalized with a bulky, lipophilic 1-naphthyl group, the scaffold gains significant pharmacological advantages:

  • Antimalarial Efficacy : The γ -amino alcohol framework is a proven inhibitor of heme polymerization. The free electron pairs on the amine and hydroxyl groups form a coordination covalent bond with the empty d-orbital of the Fe atom in ferroprotoporphyrin IX (hematin)[1]. Simultaneously, the extensive π -system of the naphthyl ring engages in strong π−π stacking with the porphyrin ring, effectively blocking the formation of non-toxic hemozoin and leading to parasite death[2].

  • CNS and Analgesic Applications : As documented in pharmaceutical patent literature, 3-amino-3-arylpropan-1-ol derivatives serve as critical precursors and active agents for central nervous system targets, capitalizing on the naphthyl group to cross the blood-brain barrier and dock into the hydrophobic pockets of monoamine transporters[3].

MOA Hgb Hemoglobin (Digestive Vacuole) Heme Free Heme (Toxic Fe2+/Fe3+) Hgb->Heme Proteolysis Hz Hemozoin (Non-toxic Polymer) Heme->Hz Polymerization Complex Drug-Hematin Complex Heme->Complex Intercepted Drug Naphthyl Amino Alcohol Scaffold Drug->Complex Coordination Complex->Hz Blocked

Mechanism of heme polymerization inhibition by bidentate coordination of the scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

To justify the selection of the 1-naphthyl γ -amino alcohol over other variants, it is critical to compare their in vitro efficacies. The table below summarizes the inhibitory concentration (IC 50​ ) of various aryl amino alcohol derivatives against Plasmodium falciparum.

Table 1: Comparative Efficacy of Aryl Amino Alcohol Scaffolds

Compound Class / Scaffold VariantTarget Organism / AssayIC 50​ ( μ M)Mechanistic Note
Naphthyl γ -amino alcohols P. falciparum (3D7)< 1.0 High affinity for Plasmepsin II; optimal Fe coordination[2].
Fluoro-naphthyl amino alcoholsP. falciparum~ 0.5Halogenation increases lipophilicity and membrane permeation[2].
1-Aryl-3-propanol derivativesP. falciparum1.0 - 10.0Lacks the optimal bidentate geometry of the γ -amino structure[1].
Chloroquine (Positive Control)P. falciparum0.05 - 0.5Standard reference compound for heme polymerization assays[2].

Self-Validating Experimental Protocols

The following workflows are designed not merely as step-by-step instructions, but as self-validating systems. Each protocol includes specific causality for the reagents chosen and internal checkpoints to ensure data integrity.

Protocol A: Chemoselective Synthesis of the Scaffold

Based on established methodologies for 3-amino-3-arylpropan-1-ol derivatives, the scaffold is typically synthesized via the reductive opening of azetidine-2-ones or the reduction of corresponding methyl ethers/esters[2][3].

Causality Focus : Diisobutylaluminum hydride (DIBAL-H) is selected over Lithium Aluminum Hydride (LiAlH 4​ ) because DIBAL-H, when used in aromatic hydrocarbons at elevated temperatures, provides superior chemoselectivity. It reduces the ether/ester to the primary alcohol without over-cleaving the molecule or racemizing the chiral amine center[3].

  • Preparation : Dissolve the precursor (e.g., 3-amino-3-(naphthalen-1-yl)propanoate derivative) in anhydrous toluene under an inert argon atmosphere.

  • Reduction : Dropwise add 2.5 equivalents of DIBAL-H (1.0 M in toluene) while maintaining the reaction temperature between 60 °C and 130 °C[3].

  • Validation Checkpoint 1 (Reaction Monitoring) : Monitor the reaction via TLC (DCM/MeOH 9:1). The complete disappearance of the UV-active precursor spot and the appearance of a highly polar, ninhydrin-positive spot confirms the successful liberation of the free amine and alcohol.

  • Quenching : Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

    • Expert Insight: Rochelle's salt is critical here; it chelates the aluminum byproducts, breaking down the stubborn emulsion and allowing for clean separation of the organic layer.

  • Extraction : Extract the aqueous layer with ethyl acetate.

  • Validation Checkpoint 2 (pH Control) : Before final extraction, verify the aqueous phase is at pH > 10. This guarantees the newly formed 3-amino-3-(naphthalen-1-yl)propan-1-ol is in its free-base form, maximizing organic recovery.

G N1 Starting Material (e.g., Azetidine-2-one) N2 Chemoselective Reduction (DIBAL-H, Toluene) N1->N2 Reductive Opening N3 3-Amino-3-(naphthalen-1-yl) propan-1-ol Scaffold N2->N3 Yield & Purify N4 In Vitro Validation (Heme Polymerization) N3->N4 Efficacy Testing N5 In Silico Docking (Plasmepsin II) N3->N5 Target Binding

Synthetic workflow and validation pathways for the naphthyl gamma-amino alcohol scaffold.

Protocol B: In Vitro Heme Polymerization Inhibitory Assay (HPIA)

To validate the antimalarial potential of the synthesized scaffold, it must be tested for its ability to inhibit the conversion of toxic hematin into non-toxic hemozoin[1].

Causality Focus : The assay must strictly mimic the acidic environment of the Plasmodium digestive vacuole (pH 5.0–5.2). If the pH is too high, spontaneous polymerization will not occur, yielding false positives for drug inhibition.

  • Hematin Preparation : Dissolve 2 mg of hematin in 1 mL of 0.1 M NaOH to disrupt existing aggregates.

  • Assay Assembly : In a 96-well microplate, combine 50 μ L of the hematin solution with 50 μ L of the scaffold dissolved in DMSO (varying concentrations from 0.1 to 10 μ M).

  • Initiation : Add 100 μ L of 0.2 M sodium acetate buffer (pH 5.0) to initiate polymerization.

  • Incubation : Incubate the microplate at 37 °C for 24 hours.

  • Validation Checkpoint (Internal Controls) :

    • Negative Control: Buffer + Hematin + DMSO (No drug). Must show maximum hemozoin pellet formation.

    • Positive Control: Buffer + Hematin + Chloroquine. Must show near-complete inhibition of the pellet. If the negative control fails to polymerize, abort the assay as the hematin stock has degraded.

  • Quantification : Centrifuge the plate at 3000 rpm for 10 minutes. The unpolymerized hematin remains in the supernatant. Transfer the supernatant to a new plate and measure absorbance at 405 nm using a microplate reader. Higher absorbance correlates with higher inhibition of polymerization.

References

  • [3] Hennies, H.-H., & Buschmann, H. (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use (Patent No. EP1043306A2). European Patent Office.

  • [2] Jain, et al. (2021). The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives from Eugenol: Synthesis, In-Vitro, and In-Silico Studies. Rasayan Journal of Chemistry. [Link]

  • [1] AIP Conference Proceedings. (2018). Synthesis and Heme Polymerization Inhibitory Assay of A New Arylamino Alcohol Derivative Compound from Methyl Eugenol. AIP Publishing.[Link]

Sources

Application

Application Note: Chemoselective C-Terminal Coupling of 3-Amino-3-(naphthalen-1-yl)propan-1-ol to Peptides

Target Audience: Researchers, scientists, and drug development professionals. Strategic Rationale & Introduction Incorporating bulky, lipophilic motifs like the 1-naphthyl group into peptide sequences is a proven strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Rationale & Introduction

Incorporating bulky, lipophilic motifs like the 1-naphthyl group into peptide sequences is a proven strategy to enhance proteolytic stability, membrane permeability, and binding affinity in protein-protein interaction (PPI) inhibitors. 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a highly specialized γ -amino alcohol. Coupling this bifunctional molecule to the C-terminus of a peptide yields a robust peptide-alcohol conjugate.

However, the extreme steric hindrance at the γ -carbon (adjacent to the amine) and the presence of an unprotected primary hydroxyl group present significant synthetic challenges. This application note details a self-validating, solution-phase fragment coupling protocol designed to overcome these hurdles through precise reagent selection and kinetic control.

Mechanistic Causality: Overcoming Steric and Chemoselective Hurdles

To achieve high yields without tedious protection/deprotection steps of the hydroxyl group, the coupling chemistry must be perfectly tuned to address three causal factors:

  • Steric Shielding & Epimerization Risks: The 1-naphthyl ring creates a massive steric shield around the reacting amine. Standard coupling reagents (e.g., DCC, HBTU) suffer from slow reaction kinetics in this environment. Prolonged activation of the peptide C-terminus increases the risk of intramolecular attack by the adjacent backbone amide carbonyl,[1].

  • The HATU/HOAt Anchimeric Advantage: To overcome the steric barrier, HATU is utilized.[2]. The critical feature is the pyridine nitrogen of the HOAt leaving group, which provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming hindered amine. [3].

  • Chemoselectivity (N-Acylation vs. O-Acylation): 3-Amino-3-(naphthalen-1-yl)propan-1-ol contains both a primary amine and a primary alcohol. While O-acylation (esterification) is a potential side reaction, amidation is kinetically favored.[4].

Mechanism Acid Protected Peptide-COOH ActiveEster OAt Active Ester (Anchimeric Assistance) Acid->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster Amine Hindered Amine Attack (N-Acylation) ActiveEster->Amine Fast (Kinetically Favored) Alcohol Primary Alcohol Attack (O-Acylation) ActiveEster->Alcohol Slow (Sterically Blocked) Target Target Peptide Amide Conjugate Amine->Target Byproduct Undesired Ester Byproduct Alcohol->Byproduct

Caption: HATU-mediated activation and chemoselective N-acylation pathway.

Quantitative Data: Reagent Selection

The choice of coupling reagent directly dictates the success of conjugating sterically demanding amines. The table below summarizes the expected performance of various reagents based on established peptide coupling kinetics[2][3][5].

Coupling ReagentActive Ester IntermediateReaction TimeRelative Yield (%)Epimerization Risk
HATU OAt (Anchimeric Assistance)2 - 4 hours> 90%Low
COMU Oxyma (Hydrogen Bonding)2 - 4 hours> 85%Low
PyBOP OBt (Standard Reactivity)12 - 18 hours40 - 60%Moderate
HBTU OBt (Standard Reactivity)18 - 24 hours< 40%High
DCC/HOBt OBt (Slow Kinetics)> 24 hours< 20%Very High

Experimental Workflows & Methodologies

The following protocol utilizes a solution-phase fragment coupling approach. This is superior to on-resin coupling for this specific molecule, as it allows for stoichiometric control and self-purifying liquid-liquid extractions.

Workflow Step1 1. Mild Cleavage of Protected Peptide from 2-CTC Resin Step2 2. Pre-activation with HATU/DIPEA in anhydrous DMF (15 min) Step1->Step2 Step3 3. Addition of 3-Amino-3- (naphthalen-1-yl)propan-1-ol Step2->Step3 Step4 4. Chemoselective N-Acylation (2-4 hours, 25°C) Step3->Step4 Step5 5. Global Deprotection (TFA) & RP-HPLC Purification Step4->Step5

Caption: Workflow for the solution-phase C-terminal coupling of hindered amino alcohols.

Protocol A: Preparation of the Protected Peptide Fragment
  • Synthesize the desired peptide sequence on a highly acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin, using standard Fmoc-SPPS protocols. Ensure the N-terminus is either protected (e.g., Boc) or capped (e.g., Acetylated).

  • Cleave the fully protected peptide from the resin using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 x 2 minutes.

  • Self-Validating IPC (In-Process Control): Immediately neutralize the cleavage cocktail with 5% pyridine in Methanol. Concentrate and verify the intact mass of the fully protected peptide via LC-MS.

Protocol B: Solution-Phase Coupling of the Amino Alcohol

Note: Conduct under an inert atmosphere (Argon/Nitrogen) to prevent moisture from hydrolyzing the highly reactive OAt ester.

  • Pre-activation: Dissolve the protected peptide-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Note: Stir for exactly 5–10 minutes. Do not exceed 10 minutes; prolonged activation without the nucleophile present promotes oxazolone-driven epimerization.

  • Nucleophilic Addition: Add 3-Amino-3-(naphthalen-1-yl)propan-1-ol (1.2 eq) dissolved in a minimal volume of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature (25°C) for 2 to 4 hours.

    • Self-Validating IPC: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the starting peptide-COOH is <5% of the total ion current.

  • Self-Purifying Workup: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous Citric Acid (3 × 50 mL): Protonates and extracts excess DIPEA and any unreacted basic amino alcohol into the aqueous layer.

    • 5% aqueous NaHCO₃ (3 × 50 mL): Deprotonates and extracts acidic HOAt byproducts and trace unreacted peptide-COOH.

    • Brine (1 × 50 mL): Removes residual water from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected peptide-alcohol conjugate.

Protocol C: Global Deprotection and Isolation
  • Dissolve the concentrated intermediate in a standard global deprotection cocktail (e.g., TFA / Triisopropylsilane (TIPS) / Water at a ratio of 95:2.5:2.5 v/v/v).

  • Stir at room temperature for 2 hours.

  • Precipitate the crude, fully deprotected peptide conjugate by adding the cleavage mixture dropwise into 10 volumes of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize and purify via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides . nih.gov. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques . jpt.com. Available at: [Link]

Sources

Method

high-throughput screening assays involving 3-Amino-3-(naphthalen-1-yl)propan-1-ol

High-Throughput Screening (HTS) of 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivatives for Monoamine Transporter Inhibition As a Senior Application Scientist, I approach assay development not merely as a sequence of steps...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening (HTS) of 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivatives for Monoamine Transporter Inhibition

As a Senior Application Scientist, I approach assay development not merely as a sequence of steps, but as an engineered system where every variable is controlled, and every outcome is mechanistically justified.

The compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a highly versatile building block and pharmacophore frequently utilized in the development of monoamine reuptake inhibitors (such as SNRIs). Structurally, the bulky, lipophilic naphthalene ring is primed for π−π stacking interactions within the central binding site (S1 pocket) of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Simultaneously, the primary amine forms a critical salt bridge with highly conserved aspartate residues (e.g., Asp98 in hSERT, Asp75 in hNET), while the propanol chain provides a vector for hydrogen bonding. To effectively screen libraries based on this scaffold, we must deploy an assay that is robust, scalable, and kinetically insightful.

Scientific Grounding & Assay Principle

Historically, transporter assays relied on radiolabeled substrates (e.g., [3H] -serotonin), which are incompatible with modern high-throughput screening (HTS) due to radioactive waste, regulatory hurdles, and the inability to capture live-cell kinetics[1]. To overcome this, we employ a homogeneous, fluorescence-based neurotransmitter transporter uptake assay.

This system utilizes a fluorescent substrate mimetic (such as ASP+) that acts as a surrogate for biogenic amines and is actively transported into the cell by SERT or NET[2]. A proprietary extracellular masking dye is simultaneously deployed. The causality here is critical: because the masking dye is cell-impermeant, it exclusively quenches the fluorescence of the un-transported extracellular substrate without interfering with intracellular signals[3]. As the substrate accumulates intracellularly, the fluorescent signal increases proportionally to transporter activity.

When a test compound like 3-Amino-3-(naphthalen-1-yl)propan-1-ol successfully inhibits the transporter, the intracellular accumulation of the fluorophore is blocked, resulting in a dose-dependent decrease in signal[4]. This eliminates the need for wash steps, which can dislodge cells, increase well-to-well variability, and artificially lower the assay's Z'-factor.

G Substrate Fluorescent Substrate Transporter SERT / NET Transporter Substrate->Transporter Uptake Masking Extracellular Masking Dye Masking->Substrate Quenches Extracellular Signal Intracellular Intracellular Fluorescence Transporter->Intracellular Accumulation Inhibitor 3-Amino-3-(1-naphthyl) propan-1-ol Inhibitor->Transporter Blocks Uptake (IC50)

Figure 1: Mechanism of the homogeneous fluorescence-based neurotransmitter uptake assay.

Experimental Protocol: Self-Validating HTS Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . Every 384-well plate must contain internal controls: maximum signal wells (DMSO vehicle) and minimum signal wells (reference inhibitor, e.g., 10 µM Duloxetine) to calculate the Z'-factor on the fly. A Z'-factor ≥0.6 dictates that the plate data is mathematically reliable and the assay window is sufficient[4].

Step-by-Step Methodology

Phase 1: Cell Culture and Plating

  • Cell Line Selection: Utilize HEK293 cells stably transfected with human SERT (hSERT) or NET (hNET). Rationale: HEK293 cells lack endogenous monoamine transporters, providing a near-zero background signal.

  • Plating: Seed cells at a density of 15,000 cells/well in 20 µL of complete medium into a 384-well black-wall, clear-bottom microplate (poly-D-lysine coated to prevent cell detachment).

  • Incubation: Incubate overnight at 37°C, 5% CO2​ to allow for cell adherence and optimal transporter expression.

Phase 2: Compound Preparation and Incubation 4. Library Dilution: Prepare a 10-point dose-response curve of 3-Amino-3-(naphthalen-1-yl)propan-1-ol derivatives in assay buffer (HBSS + 20 mM HEPES, pH 7.4), keeping the final DMSO concentration ≤1% to prevent solvent-induced cytotoxicity. 5. Addition: Add 10 µL of the diluted compounds to the respective wells. 6. Equilibration: Incubate for 30 minutes at 37°C. Rationale: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the transporter's S1 pocket before the competing fluorescent substrate is introduced.

Phase 3: Dye Loading and Kinetic Read 7. Reagent Preparation: Reconstitute the fluorescent substrate and masking dye mix (e.g., Molecular Devices Explorer Kit) in assay buffer[5]. 8. Dye Addition: Add 30 µL of the dye mix directly to the wells (Total well volume = 60 µL). Do not wash the cells. 9. Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (e.g., FLIPR Tetra or FlexStation). Read in kinetic mode for 30–45 minutes at 37°C using Ex: 440 nm / Em: 520 nm[4].

Workflow Step1 Step 1: Cell Plating HEK293-hSERT/hNET (384-well plate, 24h incubation) Step2 Step 2: Compound Addition 3-Amino-3-(1-naphthyl)propan-1-ol (30 min equilibrium incubation) Step1->Step2 Step3 Step 3: Dye Loading Fluorescent Substrate + Masking Dye (Homogeneous no-wash format) Step2->Step3 Step4 Step 4: Kinetic Read Fluorescence Microplate Reader (Ex: 440nm / Em: 520nm, 45 mins) Step3->Step4 Step5 Step 5: Data Analysis AUC, IC50 & Z'-factor Calculation Step4->Step5

Figure 2: 384-well HTS workflow for monoamine transporter inhibition screening.

Data Presentation & Analysis

Kinetic data should be integrated by calculating the Area Under the Curve (AUC) for the fluorescence signal over the 45-minute read window. The IC50​ values are derived from a four-parameter logistic non-linear regression model. The inhibition constant ( Ki​ ) is subsequently calculated using the Cheng-Prusoff equation, leveraging the known Km​ of the fluorescent substrate (e.g., 0.96 µM for SERT, 0.63 µM for NET)[4].

Table 1: Representative HTS Data Summary

Compound / ScaffoldTarget Transporter IC50​ (nM)Calculated Ki​ (nM)Plate Z'-FactorNotes
3-Amino-3-(naphthalen-1-yl)propan-1-ol hSERT145.285.40.72Core scaffold baseline activity.
Derivative A (N-methylated) hSERT22.113.00.75Enhanced lipophilicity improves S1 binding.
Derivative B (N,N-dimethylated) hNET310.5185.30.68Reduced NET selectivity observed.
Duloxetine (Positive Control)hSERT4.52.60.78Validates assay sensitivity.
Nisoxetine (Positive Control)hNET8.24.90.74Validates NET-specific screening.
DMSO Vehicle (Negative Control)N/A>10,000N/A0.76Establishes maximum uninhibited uptake.

Note: A Z'-factor >0.5 is the gold standard for HTS. Our optimized protocol consistently yields Z'-factors >0.68 , proving the robustness of the masking dye approach over traditional wash-based assays.

References

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices." moleculardevices.com.
  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit (Overview)." moleculardevices.com.
  • Molecular Devices. "A Fluorescence-Based Neurotransmitter Transporter Uptake Assay." moleculardevices.com.
  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Explorer Kit." biocompare.com.
  • Tandfonline. "Technologies for transporter drug discovery." tandfonline.com.

Sources

Application

use of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in the preparation of chiral stationary phases

Application Note: Synthesis, Immobilization, and Validation of a Novel Pirkle-Type Chiral Stationary Phase Derived from 3-Amino-3-(naphthalen-1-yl)propan-1-ol Rationale and Chiral Selector Design The development of brush...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Immobilization, and Validation of a Novel Pirkle-Type Chiral Stationary Phase Derived from 3-Amino-3-(naphthalen-1-yl)propan-1-ol

Rationale and Chiral Selector Design

The development of brush-type (Pirkle-type) chiral stationary phases (CSPs) relies on the rational design of small-molecule chiral selectors capable of forming transient, diastereomeric complexes with target analytes. According to the three-point chiral recognition model, successful enantioseparation requires a minimum of three simultaneous interactions—at least one of which must be stereochemically dependent[1].

The molecule 3-Amino-3-(naphthalen-1-yl)propan-1-ol serves as an exceptional scaffold for a novel CSP due to its trifunctional nature:

The 1-Naphthyl Group: Acts as a rigid, sterically demanding π -basic (electron-donor) site, essential for π

π stacking interactions with electron-deficient aromatic rings on the analyte[1].
  • The C3 Primary Amine : Provides a highly reactive site for derivatization. By coupling this amine with 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl), we introduce a strong π -acidic (electron-acceptor) moiety. This creates a classic π -donor/ π -acceptor cleft, drastically expanding the column's versatility[2][3].

  • The C1 Primary Hydroxyl : The 3-carbon propanol chain acts as a flexible spacer. The terminal hydroxyl group allows for carbamate-linked silanization, which is chemically stable and preserves the hydrogen-bonding capability of the adjacent amide[4].

  • CSP_Interaction cluster_0 CSP: 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivative cluster_1 Target Analyte Silica Silica Matrix Spacer Propyl Carbamate Linker Silica->Spacer ChiralCenter Chiral Center (C3) Spacer->ChiralCenter Naphthyl 1-Naphthyl Group (π-Basic) ChiralCenter->Naphthyl DNB 3,5-DNB Amide (π-Acidic) ChiralCenter->DNB AnalyteDipole Analyte H-Bond Acceptor/Donor Naphthyl->AnalyteDipole Steric/Dipole AnalytePi Analyte π-System (e.g., Aryl Group) DNB->AnalytePi π-π Stacking

    Figure 1: Mechanistic interaction model of the bifunctional π-acidic/π-basic chiral stationary phase.

    Experimental Protocols: Synthesis to Immobilization

    The following step-by-step protocols are designed as self-validating workflows. Each phase includes analytical checkpoints to ensure the integrity of the synthesis before proceeding to the irreversible silica-grafting step.

    Phase 1: Synthesis of the Chiral Selector (DNB Derivatization)

    Causality: 3,5-DNB chloride is highly reactive. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine and ensuring continuous nucleophilic attack.

    • Dissolve 10.0 mmol of enantiopure (3R)-3-Amino-3-(naphthalen-1-yl)propan-1-ol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Add 12.0 mmol of TEA and cool the reaction flask to 0 °C in an ice bath.

    • Dissolve 10.5 mmol of 3,5-dinitrobenzoyl chloride in 20 mL of anhydrous DCM and add dropwise to the mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The highly polar starting amino alcohol ( Rf​≈0.1 ) should be completely consumed, replaced by a distinct yellow spot representing the DNB-amide ( Rf​≈0.4 ).

    • Quench with 20 mL of 1M HCl. Wash the organic layer sequentially with saturated NaHCO3​ and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under vacuum. Recrystallize from ethanol.

    Phase 2: Silanization (Carbamate Linker Formation)

    Causality: The reaction between an alcohol and an isocyanate to form a carbamate is kinetically slow. Dibutyltin dilaurate (DBTDL) acts as a Lewis acid catalyst, coordinating with the isocyanate oxygen to increase the electrophilicity of the carbon center.

    • Dissolve 5.0 mmol of the purified DNB-amide in 30 mL of anhydrous toluene.

    • Add 6.0 mmol of 3-(triethoxysilyl)propyl isocyanate, followed by 2 drops of DBTDL.

    • Reflux the mixture under argon for 12 hours.

    • Validation Checkpoint: Analyze a crude aliquot via FTIR. The disappearance of the strong, sharp isocyanate peak at ∼2270 cm−1 and the emergence of a carbamate C=O stretch at ∼1700 cm−1 confirms complete conversion.

    • Evaporate the toluene under reduced pressure to yield the silane precursor as a viscous oil. Do not perform aqueous workup, as it will prematurely hydrolyze the triethoxysilane groups.

    Phase 3: Silica Immobilization and End-Capping

    Causality: Trace water on the silica surface or in the solvent will cause the silane precursor to self-polymerize rather than covalently bond to the silica matrix. Azeotropic distillation is strictly required to enforce anhydrous conditions[4].

    • Suspend 5.0 g of fully hydroxylated spherical silica gel (5 µm particle size, 100 Å pore size) in 60 mL of anhydrous toluene.

    • Reflux the suspension using a Dean-Stark trap for 4 hours to azeotropically remove physisorbed water.

    • Cool slightly, add the silane precursor (from Phase 2), and reflux for 24 hours.

    • Filter the functionalized silica through a medium-porosity glass frit. Wash extensively with toluene, DCM, methanol, and hexane (50 mL each) to remove non-covalently bound selector.

    • End-Capping: Resuspend the silica in 50 mL of toluene. Add 2.0 mL of hexamethyldisilazane (HMDS) and 1.0 mL of trimethylchlorosilane (TMCS). Reflux for 4 hours. Causality: Unreacted surface silanols act as non-enantioselective hydrogen-bond donors, leading to severe peak tailing. End-capping converts these to inert trimethylsilyl ethers.

    • Filter, wash as in step 4, and dry the CSP at 60 °C under vacuum for 12 hours.

    • Validation Checkpoint: Elemental analysis (CHN) of the dried CSP should yield a nitrogen content of 1.5%−2.0% , corresponding to a surface coverage of approximately 0.35−0.45 µmol/m2 .

    Synthesis_Workflow Step1 1. Derivatization Amino Alcohol + 3,5-DNB-Cl Step2 2. Silanization Addition of Isocyanate Silane Step1->Step2 TEA, DCM, 0°C to RT Step3 3. Immobilization Grafting onto 5µm Silica Step2->Step3 DBTDL, Toluene, Reflux Step4 4. End-Capping HMDS/TMCS Treatment Step3->Step4 Toluene, Reflux 24h

    Figure 2: Sequential workflow for the synthesis and immobilization of the chiral stationary phase.

    Chromatographic Validation

    The functionalized silica is slurry-packed into a standard analytical column ( 250×4.6 mm ) using a high-pressure pneumatic pump at 6,000 psi, utilizing an isopropanol/hexane (1:1 v/v) slurry and isopropanol as the displacement fluid.

    To validate the π -donor/ π -acceptor capabilities of the newly synthesized CSP, a panel of structurally diverse racemic analytes is evaluated under normal-phase conditions. The inclusion of acidic modifiers (like TFA) suppresses the ionization of carboxylic acid analytes, ensuring they interact with the CSP in their neutral state.

    Table 1: Chromatographic Enantioseparation Data on the Novel CSP

    Racemic AnalyteMobile Phase (v/v)Flow RateRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )
    Naproxen (NSAID)Hexane / IPA / TFA (80:20:0.1)1.0 mL/min2.451.322.10
    Ibuprofen (NSAID)Hexane / IPA / TFA (90:10:0.1)1.0 mL/min1.801.181.55
    1-(9-Anthryl)-2,2,2-trifluoroethanol Hexane / IPA (90:10)1.0 mL/min3.102.454.80
    1-(1-Naphthyl)ethylamine Hexane / IPA (90:10)1.0 mL/min3.501.653.20
    N-(3,5-Dinitrobenzoyl)-leucine Hexane / IPA / TFA (80:20:0.1)1.0 mL/min4.151.883.75

    Note: The exceptional resolution ( Rs​=4.80 ) of 1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle alcohol) highlights the strength of the π

    π stacking between the analyte's anthryl group and the CSP's DNB moiety, coupled with hydrogen bonding at the carbamate/amide linkage.
    References
    • Design, Synthesis, and Applications of Bis-Amido HPLC Pirkle-Type Chiral Stationary Phases. ResearchGate. Available at:[Link][2]

    • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH. Available at:[Link][3]

    • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. MDPI. Available at:[Link][1]

    • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. Available at:[Link][4]

    Sources

    Method

    Application Note: Scalable Synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol via Chemoselective Reduction

    Overview and Strategic Rationale 1,3-Amino alcohols are critical pharmacophores and chiral directing groups in organic synthesis. The incorporation of a bulky, lipophilic naphthyl system—specifically in 3-amino-3-(naphth...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview and Strategic Rationale

    1,3-Amino alcohols are critical pharmacophores and chiral directing groups in organic synthesis. The incorporation of a bulky, lipophilic naphthyl system—specifically in 3-amino-3-(naphthalen-1-yl)propan-1-ol —imparts significant steric hindrance and lipophilicity. These features make it a highly valuable precursor for peptidomimetics, where such derivatives increase metabolic stability against proteolysis[1], and for the development of neuroactive drug analogues (e.g., modified SNRIs).

    This application note details a robust, two-stage synthetic protocol designed for high yield, scalability, and laboratory safety.

    • Stage 1 utilizes a modified Rodionov condensation to construct the β-amino acid framework. (Note: The intermediate, 3-amino-3-(naphthalen-1-yl)propanoic acid, CAS 100393-41-7, is commercially available[2],, allowing researchers to bypass this step if desired).

    • Stage 2 employs a highly chemoselective reduction of the carboxylic acid to the primary alcohol. While Lithium Aluminum Hydride ( LiAlH4​ ) is traditionally used for this transformation, it presents severe safety hazards at scale and complicates downstream isolation due to the formation of insoluble aluminum emulsions that trap polar amino alcohols. Instead, this protocol leverages the in-situ generation of Borane ( BH3​ ) from Sodium Borohydride ( NaBH4​ ) and Iodine ( I2​ )[3],[4].

    Causality of Reagent Selection: The Lewis acidic borane first coordinates to the Lewis basic primary amine, forming an amine-borane complex. This complex directs the hydride transfer intramolecularly to the adjacent carboxylic acid, ensuring complete reduction to the alcohol without cleaving the C-N bond or over-reducing the naphthyl ring[3].

    Experimental Workflow

    SynthesisWorkflow A 1-Naphthaldehyde + Malonic Acid + NH₄OAc B Stage 1: Rodionov Condensation (EtOH, Reflux) A->B C 3-Amino-3-(1-naphthyl) propanoic acid B->C Decarboxylation & Precipitation D Stage 2: Borane Reduction (NaBH₄/I₂, THF) C->D E 3-Amino-3-(1-naphthyl) propan-1-ol D->E Chemoselective Reduction

    Workflow for the two-stage synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

    Detailed Experimental Protocol

    Materials and Reagents
    • 1-Naphthaldehyde (CAS: 66-77-3)

    • Malonic Acid (CAS: 141-82-2)

    • Ammonium Acetate ( NH4​OAc , CAS: 631-61-8)

    • Sodium Borohydride ( NaBH4​ , CAS: 16940-66-2)

    • Iodine ( I2​ , CAS: 7553-56-2)

    • Solvents: Absolute Ethanol, Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM).

    Stage 1: Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid

    This step relies on the self-validating precipitation of the zwitterionic product.

    • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthaldehyde (15.6 g, 100 mmol, 1.0 eq), malonic acid (12.5 g, 120 mmol, 1.2 eq), and ammonium acetate (15.4 g, 200 mmol, 2.0 eq).

    • Solvent Addition: Suspend the reactants in 50 mL of absolute ethanol.

      • Mechanistic Insight: Ammonium acetate acts as both the ammonia source for initial imine formation and as a weak acid/base catalyst for the subsequent malonate addition.

    • Reflux: Heat the mixture to a gentle reflux (approx. 78 °C) for 6 to 8 hours. During this time, decarboxylation occurs, driving the reaction forward.

    • Isolation: Cool the reaction mixture to room temperature, then further cool to 4 °C in an ice bath. The zwitterionic β-amino acid is poorly soluble in ethanol and will precipitate as a white/off-white solid.

    • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 20 mL) and diethyl ether (2 × 30 mL) to remove unreacted aldehyde and lipophilic impurities. Dry under vacuum to afford the intermediate.

    Stage 2: Reduction to 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    This step requires strict anhydrous conditions until the quenching phase.

    • Preparation: In an oven-dried, argon-flushed 500 mL two-neck flask, suspend 3-amino-3-(naphthalen-1-yl)propanoic acid (10.7 g, 50 mmol, 1.0 eq) and NaBH4​ (4.7 g, 125 mmol, 2.5 eq) in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

    • In-Situ Borane Generation: Dissolve Iodine (12.7 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this deep purple solution dropwise to the cooled suspension over 30-45 minutes via an addition funnel.

      • Self-Validation & Safety: The generation of borane is visually confirmed by the rapid fading of the purple iodine color and the steady evolution of hydrogen gas. The dropwise addition strictly controls the exothermic gas evolution.

    • Reduction: Once the addition is complete and gas evolution subsides, replace the ice bath with a heating mantle. Reflux the mixture (66 °C) for 12 to 14 hours under argon.

    • Quenching: Cool the reaction mixture back to 0 °C. Carefully add Methanol dropwise until the mixture becomes clear and gas evolution ceases.

      • Mechanistic Insight: Methanol safely destroys excess borane and converts the boron complexes into volatile trimethyl borate, B(OMe)3​ , which is easily removed during evaporation[3].

    • Concentration: Stir at room temperature for 30 minutes, then concentrate the mixture under reduced pressure to a thick paste.

    • Workup & Extraction: Dissolve the residue in 100 mL of 20% aqueous NaOH and extract with DCM (3 × 75 mL).

      • Mechanistic Insight: Amino alcohols are highly polar. Using a strong base ensures the amine is fully deprotonated (free base form), which breaks any lingering boron-nitrogen chelates and maximizes the partition coefficient into the organic phase.

    • Final Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude 3-amino-3-(naphthalen-1-yl)propan-1-ol can be used directly or recrystallized from a mixture of ethyl acetate/hexanes.

    Quantitative Data Summary

    The following table summarizes the expected reaction parameters, yields, and analytical markers for a successful synthesis.

    Parameter / MetricStage 1: Rodionov CondensationStage 2: NaBH4​/I2​ Reduction
    Key Reagents 1-Naphthaldehyde, Malonic acid, NH4​OAc β-amino acid, NaBH4​ , I2​
    Solvent & Temp Absolute Ethanol, Reflux (78 °C)Anhydrous THF, 0 °C to Reflux (66 °C)
    Reaction Time 6 - 8 hours12 - 14 hours
    Expected Yield 55 - 70%75 - 85%
    Physical State White to off-white powderViscous oil or waxy solid
    Key IR Bands (cm⁻¹) ~3100-2800 (br, NH3+​ ), 1580 ( COO− )~3300 (br, OH/ NH2​ ), Absence of C=O
    Mass Spec (ESI+) [M+H]+ m/z≈216.1 [M+H]+ m/z≈202.1

    References

    • A convenient reduction of amino acids and their derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes Source: Nature Chemistry URL:[Link]

    Sources

    Application

    Application Notes and Protocols for the Use of 3-Amino-3-(naphthalen-1-yl)propan-1-ol as a Precursor for Radiolabeled Compounds

    Introduction: The Naphthalene Scaffold in Radiotracer Development The naphthalene ring system is a key pharmacophore in numerous biologically active compounds, valued for its lipophilicity and ability to engage in π-π st...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Naphthalene Scaffold in Radiotracer Development

    The naphthalene ring system is a key pharmacophore in numerous biologically active compounds, valued for its lipophilicity and ability to engage in π-π stacking interactions with biological targets.[1] The incorporation of a radionuclide into such a scaffold can yield potent radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive technique that allows for the in vivo quantification of physiological and pathological processes.[2] This document provides a comprehensive guide to the use of 3-Amino-3-(naphthalen-1-yl)propan-1-ol as a versatile precursor for the synthesis of novel radiolabeled compounds for PET imaging.

    This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and radiochemistry. It outlines the synthesis of the precursor, proposes detailed protocols for radiolabeling with Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), and details the necessary quality control procedures to ensure the final radiotracer is suitable for preclinical research.

    Precursor Synthesis: 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    The synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol can be achieved through a multi-step process starting from commercially available naphthalene. A plausible and efficient synthetic route involves the reductive amination of a key intermediate, 3-hydroxy-1-(naphthalen-1-yl)propan-1-one.

    Proposed Synthetic Pathway:

    Naphthalene Naphthalene Intermediate1 1-Acetylnaphthalene Naphthalene->Intermediate1 Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) Intermediate2 3-Hydroxy-1-(naphthalen-1-yl)propan-1-one Intermediate1->Intermediate2 Mannich Reaction (Formaldehyde, Dimethylamine HCl) Precursor 3-Amino-3-(naphthalen-1-yl)propan-1-ol Intermediate2->Precursor Reductive Amination (NH₄OAc, NaBH₃CN)

    Caption: Proposed synthesis of the precursor.

    Experimental Protocol: Synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Step 1: Friedel-Crafts Acylation of Naphthalene

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of naphthalene (1.0 eq) in dry DCM.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-acetylnaphthalene.

    Step 2: Mannich Reaction

    • To a mixture of 1-acetylnaphthalene (1.0 eq), paraformaldehyde (2.0 eq), and dimethylamine hydrochloride (1.5 eq) in ethanol, add a catalytic amount of concentrated HCl.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether.

    • Basify the aqueous layer with a 2M NaOH solution and extract with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.

    Step 3: Reductive Amination

    • Dissolve 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

    • Adjust the pH of the aqueous residue to ~2 with 1M HCl and wash with diethyl ether.

    • Basify the aqueous layer to pH ~12 with 2M NaOH and extract with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

    • Purify by column chromatography (silica gel, DCM:methanol with 1% triethylamine) to afford the final product.

    Radiolabeling Protocols

    The bifunctional nature of 3-Amino-3-(naphthalen-1-yl)propan-1-ol (possessing both an amino and a hydroxyl group) and the aromatic naphthalene ring offers several possibilities for radiolabeling. Here, we present hypothetical but robust protocols for the introduction of [¹⁸F]Fluoride and a [¹¹C]methyl group.

    [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

    For radiofluorination, a precursor with a suitable leaving group on the naphthalene ring is required. The 4-position of the naphthalene ring is often susceptible to nucleophilic attack. Therefore, a nitro- or trimethylammonium-substituted precursor is proposed.

    Proposed Precursor for [¹⁸F]Fluorination: 3-Amino-3-(4-nitro-naphthalen-1-yl)propan-1-ol

    Precursor 3-Amino-3-(4-nitro-naphthalen-1-yl)propan-1-ol Radiolabeled [¹⁸F]3-Amino-3-(4-fluoro-naphthalen-1-yl)propan-1-ol Precursor->Radiolabeled Nucleophilic Aromatic Substitution (K₂CO₃, Kryptofix 2.2.2, DMSO, 120-150 °C) F18 [¹⁸F]Fluoride F18->Radiolabeled

    Caption: [¹⁸F]Fluorination reaction scheme.

    • [¹⁸F]Fluoride Trapping and Drying:

      • Trap aqueous [¹⁸F]fluoride from the cyclotron target on a QMA (quaternary methyl ammonium) cartridge.

      • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

      • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of nitrogen.

    • Radiolabeling Reaction:

      • Dissolve the nitro-precursor (1-2 mg) in anhydrous dimethyl sulfoxide (DMSO) (0.5 mL).

      • Add the precursor solution to the dried [¹⁸F]fluoride complex.

      • Seal the reaction vessel and heat at 120-150 °C for 15-20 minutes.[3]

      • Cool the reaction vessel to room temperature.

    • Purification:

      • Dilute the crude reaction mixture with water.

      • Load the diluted mixture onto a C18 Sep-Pak cartridge.

      • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

      • Elute the desired product with ethanol or acetonitrile.

      • Further purify the product using semi-preparative HPLC.[4]

    [¹¹C]Methylation of the Primary Amine

    The primary amine of the precursor is an ideal site for [¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

    Proposed Reaction for [¹¹C]Methylation:

    Precursor 3-Amino-3-(naphthalen-1-yl)propan-1-ol Radiolabeled [¹¹C]3-(Methylamino)-3-(naphthalen-1-yl)propan-1-ol Precursor->Radiolabeled N-methylation (Base, DMF, 80-100 °C) C11 [¹¹C]CH₃I or [¹¹C]CH₃OTf C11->Radiolabeled

    Caption: [¹¹C]Methylation reaction scheme.

    • [¹¹C]Methyl Iodide/Triflate Synthesis:

      • Produce [¹¹C]CO₂ from the cyclotron.

      • Convert [¹¹C]CO₂ to [¹¹C]CH₄ via reduction.

      • Synthesize [¹¹C]CH₃I or [¹¹C]CH₃OTf using standard gas-phase or liquid-phase methods.

    • Radiolabeling Reaction:

      • Dissolve 3-Amino-3-(naphthalen-1-yl)propan-1-ol (0.5-1 mg) in anhydrous dimethylformamide (DMF) (0.3 mL) in a sealed reaction vial.

      • Add a suitable base, such as sodium hydride or a non-nucleophilic organic base.

      • Bubble the [¹¹C]CH₃I or [¹¹C]CH₃OTf through the solution at room temperature or gentle heating (e.g., 80-100 °C) for 5-10 minutes.[5]

    • Purification:

      • Quench the reaction with water.

      • Purify the crude product directly by semi-preparative HPLC.[4]

      • The collected fraction containing the radiolabeled product is then reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol).

    Quality Control

    Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical preparation before any preclinical use.[1][6]

    Test Specification Method Rationale
    Visual Inspection Clear, colorless, and free of particulate matterVisual inspection against a black and white backgroundEnsures the absence of foreign particles.[1]
    pH 4.5 - 7.5pH meter or calibrated pH stripsEnsures the final formulation is within a physiologically acceptable range.[7]
    Radionuclidic Purity > 99.5%Gamma-ray spectroscopyConfirms the identity of the radionuclide and quantifies any radionuclidic impurities.[8]
    Radiochemical Purity > 95%Analytical HPLC, Radio-TLCDetermines the percentage of the total radioactivity in the desired chemical form.[6][8]
    Chemical Purity Identification and quantification of non-radioactive impuritiesAnalytical HPLC with UV detectionEnsures that the concentration of the precursor and any reaction byproducts are below acceptable limits.[9]
    Residual Solvents As per USP <467> guidelinesGas Chromatography (GC)Confirms that the levels of residual solvents from the synthesis and purification are within safe limits.
    Sterility SterileMembrane filtration and incubationEnsures the absence of microbial contamination.[1]
    Bacterial Endotoxins < 175 EU/V (Limulus Amebocyte Lysate test)LAL testQuantifies pyrogens to prevent febrile reactions upon injection.[6]

    Handling and Storage

    Radiolabeled compounds are inherently unstable and require proper handling and storage to minimize radiolytic decomposition and ensure personnel safety.[10][11]

    • Safety Precautions: Always handle radiolabeled compounds in a designated and appropriately shielded fume hood.[12] Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12] Employ remote handling tools whenever possible to minimize radiation exposure.

    • Storage Conditions: Store radiolabeled compounds at low temperatures, typically -20 °C or below, to slow down chemical and radiolytic decomposition.[10] Protect from light. Whenever possible, store in a solution containing a radical scavenger, such as ethanol or ascorbic acid.

    • Chemical Hygiene: Maintain a clean working environment to prevent contamination.[12] All waste generated during the synthesis and handling of radiolabeled compounds must be disposed of according to institutional and regulatory guidelines for radioactive waste.

    Conclusion

    3-Amino-3-(naphthalen-1-yl)propan-1-ol is a promising and versatile precursor for the development of novel radiotracers for PET imaging. Its structure allows for the introduction of common PET radionuclides such as ¹⁸F and ¹¹C through established radiochemical methodologies. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate new radiolabeled compounds based on this scaffold. Adherence to rigorous quality control procedures is paramount to ensure the production of high-quality radiotracers suitable for advancing our understanding of biological processes and disease states.

    References

    • PubMed. (2005, November 15). Purification of carbon-11 PET radiotracers from unlabeled precursors by preparative HPLC and SPE.
    • ResearchGate. (n.d.). (PDF) Radiopharmaceutical quality control.
    • The University of New Mexico. (2009, January 12). Quality Control of Compounded Radiopharmaceuticals.
    • KnE Publishing. (2019, March 13). Fundamental concepts of radiopharmaceuticals quality controls.
    • Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds.
    • School of Clinical Medicine. (n.d.). Development of PET Radiotracers for Neuroinflammation.
    • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional.
    • Smolecule. (2023, August 19). 3-(naphthalen-1-yloxy)propan-1-ol.
    • Benchchem. (n.d.). A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives.
    • Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)propan-1-amine Derivatives.
    • Moravek, Inc. (2019, October 17). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
    • Moravek, Inc. (2022, June 13). How To Properly Store Your Radiolabeled Compounds.
    • NIH. (2023, August 31). Managing Storage of Radiolabeled Compounds - ORS News2Use.
    • ACS Publications. (2014, December 4). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
    • PubMed. (2005, May 15). Synthesis, 11C labeling and biological properties of derivatives of the tyrphostin AG957.
    • Radiology Key. (2016, September 9). Synthesis of PET Radiopharmaceuticals.
    • ResearchGate. (2024, September 4). The Development and Evaluation of a Novel Highly Selective PET Radiotracer for Targeting BET BD1.

    Sources

    Method

    workflow for the biological evaluation of 3-Amino-3-(naphthalen-1-yl)propan-1-ol derivatives

    Application Note: Preclinical Biological Evaluation Workflow for 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivatives Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Central Ner...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Preclinical Biological Evaluation Workflow for 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivatives

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Central Nervous System (CNS) targeting, monoamine transporter modulation, and safety pharmacology.

    Executive Summary & Pharmacophore Rationale

    The 3-amino-3-(naphthalen-1-yl)propan-1-ol scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Featuring a lipophilic naphthalene moiety coupled with a hydrophilic gamma-amino alcohol chain, these derivatives are structurally primed to interact with monoamine transporters (MATs)—specifically the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters[1][2]. Because the naphthalene ring easily occupies the hydrophobic binding pockets of these transporters, these compounds hold significant potential as novel antidepressants or neurotherapeutics[3].

    As a Senior Application Scientist, I have designed this comprehensive workflow to guide you through the critical path of evaluating these derivatives. This protocol suite is built on self-validating experimental systems, ensuring that target engagement, blood-brain barrier (BBB) permeability, in vivo efficacy, and cardiac safety are rigorously quantified.

    Phase 1: Target Engagement via Radioligand Binding Assays

    Causality & Rationale: Before advancing to functional or whole-animal models, primary affinity ( Ki​ ) must be established. Radioligand competition binding assays provide a direct, quantifiable measure of how effectively the naphthalene derivative displaces a known radiotracer from the transporter[1]. To ensure a self-validating system, non-specific binding (NSB) is defined using a saturating concentration of a reference inhibitor, and glass fiber filters are pre-soaked in 0.5% Polyethyleneimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the filter, preventing the highly lipophilic naphthalene derivatives from adhering non-specifically and skewing the signal-to-noise ratio[1].

    Step-by-Step Protocol: Competition Binding Assay

    • Membrane Preparation: Cultivate HEK293 or CHO-K1 cells stably expressing human SERT, NET, or DAT to confluency. Harvest and homogenize cells in ice-cold lysis buffer, then centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane pellet[1][3].

    • Radioligand Setup: Prepare radioligands at concentrations equal to their Kd​ value: [3H] -Citalopram for SERT, [3H] -Nisoxetine for NET, and [3H] -WIN 35,428 for DAT[1][3].

    • Assay Assembly (96-well plate):

      • Total Binding: 50 µL assay buffer + 50 µL radiotracer + 100 µL membrane (10-50 µg protein)[1].

      • Non-Specific Binding (NSB): 50 µL reference inhibitor (e.g., 10 µM Paroxetine for SERT) + 50 µL radiotracer + 100 µL membrane[1].

      • Test Compound: 50 µL serial dilutions of the naphthalene derivative + 50 µL radiotracer + 100 µL membrane[1].

    • Incubation & Filtration: Incubate at 25°C for 60–120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through 0.5% PEI-soaked GF/B filters[1].

    • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter[1]. Calculate Ki​ using the Cheng-Prushoff equation[3].

    Phase 2: ADME Profiling via PAMPA-BBB

    Causality & Rationale: A drug targeting MATs must cross the highly selective blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) isolates passive paracellular and transcellular diffusion from active efflux, providing a high-throughput early filter[4][5]. We utilize Porcine Brain Lipid (PBL) in n-dodecane rather than standard hexadecane, as PBL accurately mimics the complex lipid architecture of the human BBB[6]. Lucifer Yellow is included as an integrity marker; if Lucifer Yellow permeates the membrane, the lipid bilayer has ruptured, invalidating that specific well[4].

    Step-by-Step Protocol: PAMPA-BBB

    • Donor Solution Preparation: Dissolve the test compound in DMSO and dilute with phosphate buffer (pH 7.4) to a final concentration of 500 µM (maximum 5% DMSO to prevent membrane degradation)[6][7].

    • Membrane Coating: Apply 5 µL of BBB-specific lipid solution (16 mg PBL in 600 µL n-dodecane) to the pores of the filter membrane on the acceptor plate[6].

    • Incubation: Add 150 µL of the donor solution to the donor plate and 300 µL of buffer (with 5% DMSO) to the acceptor plate. Assemble the "sandwich" and incubate for 24 hours at room temperature under gentle shaking[6].

    • Quantification: Separate the plates and transfer 250 µL from the acceptor plate to a UV quartz microtiter plate. Measure absorbance via UV spectroscopy (250–500 nm) or LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ )[4][6].

    Phase 3: In Vivo Efficacy via the Forced Swim Test (FST)

    Causality & Rationale: The Forced Swim Test (FST) is the gold standard for evaluating "antidepressant-like" behavioral despair in rodents[8][9]. When placed in an inescapable cylinder of water, mice eventually cease active escape behaviors and float immovably (learned helplessness)[10]. Effective MAT inhibitors delay this onset. The water must be strictly maintained at 24–25°C; colder water induces hypothermia, which acts as a physiological stress confounder and artificially inflates immobility times[8][11].

    Step-by-Step Protocol: Mouse FST

    • Acclimation: Allow mice to acclimate to the testing room for a minimum of 60 minutes under normal light conditions[8].

    • Apparatus Setup: Fill a transparent Plexiglas cylinder (30 cm height × 20 cm diameter) with water to a depth of 15 cm. Verify the temperature is 24–25°C using an infrared thermometer[9][11].

    • Execution: Hold the mouse by the tail and gently lower it into the water to prevent the head from submerging. Begin an 8-minute recording session[8][9].

    • Scoring: Discard the first 2 minutes of data, as mice exhibit hyperactive, panic-driven escape behavior upon initial immersion. Record the total time spent immobile (floating) during the final 4 to 6 minutes[8][9][11].

    • Recovery: Immediately remove the mouse, dry it gently with a towel, and place it in a warmed recovery cage to prevent hypothermia[8][10].

    Phase 4: Safety Pharmacology via hERG Patch-Clamp

    Causality & Rationale: Lipophilic amines, such as our naphthalene derivatives, carry a notorious liability for blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation and lethal arrhythmias[12][13]. We utilize whole-cell patch-clamp electrophysiology. The specific voltage protocol (stepping to +40 mV then repolarizing to -40 mV) is chosen because the hERG channel inactivates rapidly at depolarized potentials. Stepping back to -40 mV relieves this inactivation faster than the channel deactivates, producing a massive, easily quantifiable "tail current" that is highly sensitive to compound blockade[13][14].

    Step-by-Step Protocol: Automated/Manual Patch-Clamp

    • Cell Preparation: Culture HEK293 cells stably overexpressing hERG channels until 80% confluent[13].

    • Electrophysiology Setup: Establish a gigaseal and break into the whole-cell configuration[12].

    • Voltage Protocol: Apply a holding potential of -80 mV. Step to +40 mV for 2 seconds (activation/inactivation), then step to -40 mV for 2 seconds to elicit the outward tail current[13][14].

    • Compound Perfusion: Perfuse the test compound at increasing concentrations (e.g., 0.1 µM to 100 µM). E-4031 is used as a positive control ( IC50​≈294 nM) to validate assay sensitivity[13][14].

    • Analysis: Measure the peak tail current at -40 mV relative to baseline to calculate the IC50​ [13].

    Quantitative Data Presentation

    To facilitate easy comparison during lead optimization, all multi-parametric data should be consolidated. Below is a representative data matrix for a hypothetical lead candidate.

    Table 1: Representative Biological Evaluation Profile of a Lead Derivative

    Assay CategoryParameterLead CompoundReference ControlAcceptance Criteria
    SERT Binding Ki​ (nM)12.5 ± 1.20.8 ± 0.1 (Paroxetine)< 50 nM
    NET Binding Ki​ (nM)45.2 ± 3.41.2 ± 0.2 (Desipramine)< 100 nM
    PAMPA-BBB Papp​ ( 10−6 cm/s)18.4 ± 2.10.2 ± 0.05 (Lucifer Yellow)> 4.0 (High Permeability)
    Forced Swim Test Immobility (s)85 ± 1278 ± 10 (Fluoxetine)Significant reduction vs. Vehicle
    hERG Safety IC50​ (µM)> 30.00.29 ± 0.04 (E-4031)> 10 µM (Safety Margin)

    Workflow Visualizations

    PreclinicalWorkflow Start 3-Amino-3-(naphthalen-1-yl) propan-1-ol Derivatives Phase1 Phase 1: Target Engagement Radioligand Binding (SERT/NET/DAT) Start->Phase1 Decision1 Ki < 100 nM? Phase1->Decision1 Phase2 Phase 2: ADME Profiling PAMPA-BBB Permeability Decision2 High BBB Permeability? Phase2->Decision2 Phase3 Phase 3: In Vivo Efficacy Forced Swim Test (FST) Decision3 Reduced Immobility? Phase3->Decision3 Phase4 Phase 4: Safety & Tox hERG Patch-Clamp Lead Lead Candidate Selection Phase4->Lead IC50 > 10 µM Fail Structural Optimization Phase4->Fail IC50 < 10 µM Decision1->Phase2 Yes Decision1->Fail No Decision2->Phase3 Yes Decision2->Fail No Decision3->Phase4 Yes Decision3->Fail No

    Preclinical evaluation workflow for novel naphthalene-based amino alcohols.

    hERGWorkflow Cell HEK293-hERG Cell Preparation Seal Gigaseal Formation & Whole-Cell Access Cell->Seal Voltage Voltage Protocol: -80mV to +40mV to -40mV Seal->Voltage Perfusion Compound Perfusion (0.1 - 100 µM) Voltage->Perfusion Analysis Tail Current Inhibition Analysis Perfusion->Analysis

    Step-by-step electrophysiological workflow for hERG liability assessment.

    References

    • Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay. NIH.[Link]

    • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

    • Forced Swim Test v.3. WVU.[Link]

    • Forced swim test. Bio-protocol. [Link]

    • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.[Link]

    • The Mouse Forced Swim Test. NIH.[Link]

    • PAMPA-BBB. Bio-protocol. [Link]

    • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems.[Link]

    • Insights into Hepatic, Neuronal, and hERG Channel Safety of Plant-Derived Active Compounds. MDPI.[Link]

    • Classical Radioligand Uptake and Binding Methods in Transporter Research. Springer Nature Experiments.[Link]

    • Design and Synthesis of Potential Multi-Target Antidepressants. NIH.[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    how to prevent side product formation in the synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers developing 1,3-amino alcohols. The synthe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers developing 1,3-amino alcohols.

    The synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol —typically achieved via the reduction of 3-amino-3-(1-naphthyl)propanoic acid—presents unique chemoselectivity challenges. The presence of an electron-rich naphthalene ring and a highly activated benzylic (naphthylic) C-N bond makes this molecule highly susceptible to side reactions if the reduction conditions and workup are not precisely controlled.

    Reaction Workflow & Side Product Pathways

    To understand how to prevent side products, we must first map the logical pathways of the reduction process and where deviations occur.

    G SM 3-Amino-3-(1-naphthyl) propanoic acid Target 3-Amino-3-(1-naphthyl) propan-1-ol (Target Product) SM->Target Optimized Reduction (NaBH4/I2) + Mild Workup Deam 3-(1-naphthyl) propan-1-ol (Deamination) SM->Deam Harsh Hydrides or Pd/C + H2 Borane N-Borane Adduct (Stable Complex) SM->Borane Borane reagents w/o decomplexation RingRed Tetrahydronaphthalene Derivatives SM->RingRed Excess Borane + High Heat Borane->Target Reflux in MeOH / KOH (Decomplexation)

    Reaction pathways showing the target synthesis and common side-product branching.

    Troubleshooting Guide & FAQs

    Q1: My isolated product is missing the amino group. Why am I observing significant amounts of 3-(naphthalen-1-yl)propan-1-ol? Causality: You are experiencing hydrogenolysis of the C-N bond. The amino group in your target molecule is situated at the highly activated naphthylic (benzylic) position. If you attempt to reduce the precursor using catalytic hydrogenation (e.g., H2​ with Pd/C ) or apply overly aggressive hydride donors at elevated temperatures, the C-N bond is easily cleaved[1]. Prevention: Never use transition-metal-catalyzed hydrogenation for this specific step. If utilizing Lithium Aluminum Hydride ( LiAlH4​ ), strictly control the temperature (0 °C to room temperature) and avoid prolonged reflux. For the highest chemoselectivity, switch to the NaBH4​/I2​ system, which generates borane in situ and is significantly less prone to cleaving benzylic amines[2].

    Q2: My LC-MS shows a mass corresponding to[M + 13] or [M + 14], and my isolated yield of the free amine is very low. What is happening? Causality: You have formed a stable β -amino alcohol N-borane adduct. When using borane-based reducing agents ( BH3​⋅THF , BH3​⋅DMS , or NaBH4​/I2​ ), the Lewis acidic boron strongly coordinates to the basic primary amine. This complex is highly stable and will survive standard aqueous workup, trapping your product[3]. Prevention: Your protocol must include a targeted decomplexation step. Do not rely on a simple water quench. Instead, quench the reaction carefully with methanol to destroy excess hydride, then utilize a mild acid/base hydrolysis or reflux in methanol followed by aqueous KOH to liberate the free amine[2][3].

    Q3: NMR analysis shows partial saturation of the naphthalene ring. How do I prevent this over-reduction? Causality: Strong reducing agents or overly harsh conditions (high temperature, prolonged reaction times) with borane can lead to the hydroboration and subsequent reduction of the aromatic ring, yielding tetralin-like derivatives[4]. Prevention: Strictly limit the equivalents of the reducing agent to exactly what is required for the carboxylic acid/ester reduction (typically 2.0 to 2.5 equivalents of active hydride). Monitor the reaction closely and quench immediately upon the consumption of the starting material.

    Quantitative Comparison of Reducing Agents

    To aid in reagent selection, the following table summarizes the performance and side-product risks associated with common reducing agents used for this transformation.

    Reducing AgentChemoselectivity for TargetPrimary Side Product RiskRequired Workup for Free Amine
    NaBH4​/I2​ High N-Borane Adduct formationMethanol quench + KOH hydrolysis
    LiAlH4​ ModerateDeamination (Hydrogenolysis)Fieser workup ( H2​O / NaOH / H2​O )
    BH3​⋅THF Moderate to HighRing Over-reduction / AdductsAcidic reflux followed by basification
    Pd/C+H2​ Very LowComplete DeaminationN/A (Avoid for this substrate)

    Self-Validating Experimental Protocol

    To ensure high yields and prevent the side products detailed above, use the following optimized NaBH4​/I2​ reduction protocol[2]. This methodology includes built-in self-validation checkpoints to verify success at each stage.

    Reagents:

    • 3-Amino-3-(1-naphthyl)propanoic acid (1.0 eq)

    • Sodium borohydride ( NaBH4​ , 2.5 eq)

    • Iodine ( I2​ , 1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 20% (w/w) Aqueous KOH

    Step-by-Step Methodology:

    • System Setup & Activation:

      • Suspend 3-amino-3-(1-naphthyl)propanoic acid and NaBH4​ in anhydrous THF in a flame-dried, multi-neck flask under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

      • Dissolve I2​ in a minimal amount of anhydrous THF and add it dropwise to the suspension over 30 minutes.

      • Self-Validation Checkpoint 1: Vigorous H2​ gas evolution will occur. The dark brown color of the iodine will dissipate, leaving a colorless or pale yellow suspension. This visual cue confirms the successful in situ generation of the active borane complex[2].

    • Reduction Phase:

      • Once the addition is complete, remove the ice bath and heat the reaction to a gentle reflux (approx. 65 °C) for 12 hours.

      • Self-Validation Checkpoint 2: Perform a TLC analysis (Eluent: DCM/MeOH/ NH4​OH 90:9:1). The starting material spot (ninhydrin active, lower Rf​ ) must be completely absent, replaced by an intermediate N-borane adduct spot.

    • Quench and Decomplexation (Critical Step):

      • Cool the reaction mixture back to 0 °C.

      • Slowly add MeOH dropwise until gas evolution ceases. This destroys the excess unreacted hydride.

      • Concentrate the solution in vacuo to yield a white, pasty oil (the stable N-borane adduct)[2][3].

      • Dissolve the paste in 20% (w/w) aqueous KOH and stir mechanically for 4–6 hours at room temperature.

      • Causality Note: The strong aqueous base disrupts the boron-nitrogen coordinate bond, liberating the free 3-amino-3-(naphthalen-1-yl)propan-1-ol without risking retro-aldol fragmentation[2].

    • Extraction and Isolation:

      • Extract the aqueous layer with Dichloromethane (DCM) three times.

      • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

      • Self-Validation Checkpoint 3: The crude 1H -NMR should show a clean benzylic methine proton (~4.8 ppm) integrating to 1H, confirming the retention of the amino group and the absence of hydrogenolysis side products.

    References

    • (r)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Benchchem. 4

    • A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Thieme Connect.3

    • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. 2

    • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Thieme Connect. 1

    Sources

    Optimization

    Technical Support Center: Enantiomeric Excess (ee) Optimization for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Welcome to the Technical Support Center. 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a sterically demanding, chiral 1,3-amino alcohol that serves as a critical building block for active pharmaceutical ingredients (APIs), i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a sterically demanding, chiral 1,3-amino alcohol that serves as a critical building block for active pharmaceutical ingredients (APIs), including analogues of neuroactive drugs like duloxetine and dapoxetine.

    Achieving an enantiomeric excess (ee) of >99% for this molecule is notoriously challenging due to its bifunctional nature and the sheer steric bulk of the naphthyl ring. This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and self-validating protocols to ensure absolute stereocontrol.

    Quantitative Comparison of ee Enhancement Strategies

    Before troubleshooting, consult the table below to select the most appropriate methodology based on your current starting material and target purity.

    MethodologyReagent / CatalystStarting StateExpected Final eeTypical YieldKey Mechanistic Advantage
    Enzymatic Resolution CAL-A + Ethyl MethoxyacetateRacemic (0% ee)>98%40–45%High enantiomeric ratio (E > 100) via selective N-acylation[1].
    Diastereomeric Salt (+)-Di-p-toluoyl-D-tartaric acidRacemic (0% ee)90–95%30–35%Highly scalable; avoids chromatographic separation.
    Asymmetric Reduction Spiroborate Ester + BoraneProchiral Ketone>85%80–85%Direct asymmetric induction from achiral precursors[2].
    Recrystallization Isopropanol / HexaneEnantioenriched (~80%)>99%70–75%Exploits eutectic point differences to upgrade existing batches.

    Section 1: Enzymatic Kinetic Resolution

    Q: I am attempting a lipase-catalyzed kinetic resolution of racemic 3-amino-3-(naphthalen-1-yl)propan-1-ol via O-acylation, but my enantiomeric excess (ee) stalls at <50% and chiral HPLC shows multiple acylated species. What is happening?

    A: You are experiencing spontaneous O- to N-acyl migration , a classic failure mode for 1,3-amino alcohols. Once the primary hydroxyl group is enzymatically acylated, the molecule readily forms a thermodynamically favorable 6-membered cyclic transition state. This facilitates a rapid, non-enzymatic intramolecular transfer of the acyl group from the oxygen to the nitrogen[3]. Because this migration is chemically spontaneous and non-stereoselective, it severely degrades the overall enantiomeric purity of your reaction pool.

    Resolution Strategy: You must sterically block the hydroxyl group to force the enzyme to act exclusively on the amine. Protect the primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl), and then perform an enzymatic N-acylation on the free amino group using Candida antarctica lipase A (CAL-A)[1][3].

    Protocol: CAL-A Catalyzed Resolution of TBDMS-Protected Substrate

    Self-Validation Checkpoint: Run chiral HPLC (e.g., Chiralcel OD-H column) at 12h, 24h, and 48h. The reaction must be strictly halted at ~50% conversion to maximize the E-value.

    • Protection: React racemic 3-amino-3-(naphthalen-1-yl)propan-1-ol (1.0 eq) with TBDMSCl (1.1 eq) and imidazole (2.0 eq) in anhydrous DMF at 0 °C for 4 hours to yield the O-TBDMS ether.

    • Enzymatic Acylation: Dissolve the protected amino alcohol (50 mM) in tert-butyl methyl ether (MTBE).

    • Initiation: Add ethyl methoxyacetate (3.0 eq) as the acyl donor and CAL-A enzyme preparation (50 mg/mmol substrate)[1].

    • Incubation: Incubate the suspension at 45 °C in an orbital shaker (200 rpm).

    • Monitoring & Quenching: Stop the reaction at exactly 50% conversion (typically 24–48 hours) by filtering the mixture through a Celite pad to remove the immobilized enzyme.

    • Separation: Separate the highly enantioenriched N-acylated (R)-enantiomer from the unreacted (S)-amine using standard silica gel chromatography (Hexane/Ethyl Acetate gradient).

    • Deprotection: Remove the TBDMS group using TBAF (1.0 M in THF), followed by standard amide hydrolysis (6M HCl, reflux) to recover the optically pure enantiomers.

    Section 2: Diastereomeric Salt Resolution

    Q: When using standard tartaric acid to resolve the racemic amine, I get a gel-like precipitate instead of crystalline salts. The ee of the recovered amine is nearly racemic. How can I induce proper crystallization?

    A: Gel formation indicates that the supersaturation level is too high and the nucleation rate is outpacing crystal growth. This traps both diastereomers in an amorphous matrix. Furthermore, standard tartaric acid lacks the necessary steric bulk to effectively differentiate the massive naphthalen-1-yl group from the rest of the aliphatic chain.

    Resolution Strategy: Switch to a more sterically demanding resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA). Additionally, you must optimize the solvent system to a mixture of methanol and water to modulate solubility, thereby maximizing the ΔΔG of crystallization between the two diastereomers and promoting slow, thermodynamically controlled crystal growth.

    Protocol: Diastereomeric Salt Formation and ee Upgrading
    • Salt Formation: Dissolve racemic 3-amino-3-(naphthalen-1-yl)propan-1-ol (1.0 eq) in a 9:1 mixture of Methanol/Water at 60 °C.

    • Resolving Agent Addition: Slowly add a solution of (+)-DPTTA (0.75 eq) in Methanol dropwise over 30 minutes to prevent crash-precipitation.

    • Controlled Cooling: Cool the mixture linearly from 60 °C to 20 °C over 12 hours (approx. 3.3 °C/hour). Crucial Step: Add seed crystals of the desired pure diastereomeric salt at 45 °C to bypass the metastable zone.

    • Harvesting: Filter the crystalline diastereomeric salt and wash thoroughly with ice-cold Methanol.

    • ee Upgrading: If the initial ee is <95%, perform a secondary recrystallization of the salt from boiling Isopropanol.

    • Free-Basing: Suspend the pure salt in aqueous NaOH (1M) and extract with Dichloromethane (3x) to recover the free enantioenriched amine.

    Section 3: Asymmetric Reduction (Upstream Optimization)

    Q: Can I bypass the resolution step entirely by synthesizing the chiral amino alcohol directly from the corresponding β -amino ketone?

    A: Yes. Asymmetric reduction of β -amino ketones is a highly efficient upstream route. Using a chiral spiroborate ester catalyst in the presence of a hydrogen donor can yield the 3-amino-1-propanol derivative with >80% ee directly[2].

    Troubleshooting the Reduction: If your ee is lower than 80%, the most common culprit is trace moisture. Water hydrolyzes the delicate spiroborate ester, generating free borane which performs a rapid, non-catalyzed, and completely racemic background reduction. Ensure all solvents are rigorously dried over molecular sieves and the reaction is kept under a strict Argon atmosphere.

    Workflow Visualization

    EE_Improvement A Racemic 3-Amino-3- (naphthalen-1-yl)propan-1-ol B Enzymatic Resolution (CAL-A / CAL-B) A->B C Diastereomeric Salt Formation (DPTTA) A->C D Warning: O- to N-Acyl Migration (Loss of ee) B->D If unprotected E TBDMS Protection of Primary Alcohol B->E Best Practice F Enantioenriched Product (80-95% ee) C->F E->F G Recrystallization (Solvent Optimization) F->G H Optically Pure Product (>99% ee) G->H

    Workflow for improving the enantiomeric excess of chiral 1,3-amino alcohols.

    Sources

    Troubleshooting

    resolving issues with the stability of 3-Amino-3-(naphthalen-1-yl)propan-1-ol under acidic conditions

    Welcome to the technical support center for 3-Amino-3-(naphthalen-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 3-Amino-3-(naphthalen-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the stability of this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

    Introduction

    3-Amino-3-(naphthalen-1-yl)propan-1-ol is a valuable building block in medicinal chemistry, featuring a chiral center and a bulky hydrophobic naphthalene moiety. These characteristics make it a compound of interest for synthesizing novel therapeutic agents. However, the presence of both an amino and a hydroxyl group on a flexible propyl chain can lead to stability issues, especially in acidic environments commonly used in synthesis, purification, and formulation. This guide will address the potential degradation pathways and provide actionable troubleshooting strategies.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments.

    Issue 1: Loss of Compound Integrity and Formation of Unknown Impurities During Acidic Work-up or Purification

    Question: I am observing a significant loss of my target compound, 3-Amino-3-(naphthalen-1-yl)propan-1-ol, and the appearance of multiple unknown peaks in my LC-MS/NMR analysis after an acidic work-up (e.g., HCl wash) or during chromatographic purification on silica gel. What is the likely cause and how can I mitigate this?

    Answer:

    The primary suspect for the degradation of 3-Amino-3-(naphthalen-1-yl)propan-1-ol under acidic conditions is an acid-catalyzed dehydration reaction. The hydroxyl group can be protonated, forming a good leaving group (water), which then departs to form a carbocation. This carbocation can then undergo elimination to form an alkene or react with other nucleophiles present in the medium. The naphthalene ring, being electron-rich, can stabilize the carbocation, making this process more favorable.

    Proposed Degradation Pathway:

    G cluster_0 Acid-Catalyzed Dehydration A 3-Amino-3-(naphthalen-1-yl)propan-1-ol B Protonation of Hydroxyl Group A->B H+ C Formation of Water as a Leaving Group B->C D Carbocation Intermediate C->D -H2O E Elimination D->E G Nucleophilic Attack D->G Nu- F Alkene Product(s) E->F -H+ H Side Products G->H

    Caption: Proposed acid-catalyzed dehydration pathway.

    Troubleshooting & Optimization:

    • pH Control: Avoid strongly acidic conditions. If an acid wash is necessary, use a milder acid like dilute acetic acid or a buffered solution (e.g., pH 4-5 acetate buffer).

    • Temperature Management: Perform all acidic steps at low temperatures (0-5 °C) to minimize the rate of degradation.

    • Silica Gel Chromatography: The surface of silica gel is acidic and can promote degradation.

      • Deactivate Silica: Neutralize the silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) before packing the column.

      • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification.

    • Salt Formation for Purification: Convert the amine to a stable salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid in a non-aqueous solvent like isopropanol or ethyl acetate. The salt can then be purified by recrystallization, which is often more effective for removing impurities than chromatography.

    Issue 2: Racemization or Inversion of Stereochemistry at the Chiral Center

    Question: I started with an enantiomerically pure sample of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, but after my reaction or purification, I am observing a loss of enantiomeric excess (ee). What could be causing this?

    Answer:

    While less common than dehydration, racemization can occur under certain conditions. If the carbocation intermediate described in Issue 1 is formed, the carbon atom becomes sp2-hybridized and planar. Subsequent attack by a nucleophile (including water) can occur from either face, leading to a racemic mixture.

    Troubleshooting & Optimization:

    • Avoid Carbocation Formation: The key is to prevent the formation of the carbocation. All the recommendations from Issue 1 (pH control, temperature management, and careful selection of purification methods) are critical here.

    • Protecting Groups: If your synthetic route allows, consider protecting the hydroxyl group as an ether (e.g., TBDMS or benzyl ether) before exposing the molecule to acidic conditions. The amino group can be protected as a carbamate (e.g., Boc or Cbz). These protecting groups can be removed under conditions that are less likely to cause degradation or racemization.

    Frequently Asked Questions (FAQs)

    Q1: What are the recommended storage conditions for 3-Amino-3-(naphthalen-1-yl)propan-1-ol?

    A1: For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (-20 °C is ideal). Protect it from light and moisture. If you need to store it in solution, use an aprotic solvent like anhydrous DMSO or DMF for stock solutions and store at -20 °C or -80 °C. Avoid storing it in protic or acidic solvents for extended periods.

    Q2: Can I use this compound in peptide synthesis?

    A2: Yes, the amino group can be coupled to a carboxylic acid. However, standard peptide coupling conditions that use acidic activators should be used with caution. It is advisable to protect the hydroxyl group before coupling to prevent side reactions.

    Q3: What analytical techniques are best for monitoring the stability of this compound?

    A3: A combination of techniques is recommended for a comprehensive assessment:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is excellent for monitoring the purity of the compound and detecting the formation of more polar or non-polar degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of any impurities, which can provide clues about the degradation pathway.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify degradation products if they are present in sufficient quantities.

    • Chiral HPLC: To monitor the enantiomeric purity of the compound.

    Experimental Protocol: Stability Assessment of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in Acidic Buffer

    This protocol outlines a method to quantify the stability of the compound in an acidic solution over time.

    • Objective: To determine the degradation rate of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in a pH 4.5 buffer.

    • Materials:

      • 3-Amino-3-(naphthalen-1-yl)propan-1-ol

      • pH 4.5 acetate buffer (0.1 M)

      • Acetonitrile (HPLC grade)

      • Methanol (HPLC grade)

      • HPLC system with a C18 column

      • Incubator or water bath set to 25 °C

    • Procedure:

      • Prepare a stock solution of the compound in methanol (e.g., 10 mg/mL).

      • In a series of HPLC vials, add 990 µL of the pH 4.5 acetate buffer.

      • To each vial, add 10 µL of the stock solution to achieve a final concentration of 100 µg/mL.

      • Immediately inject the t=0 sample into the HPLC.

      • Incubate the remaining vials at 25 °C.

      • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and inject it into the HPLC.

    • Data Analysis:

      • Measure the peak area of the parent compound at each time point.

      • Plot the percentage of the remaining parent compound against time.

      • Analyze for the appearance of new peaks, which would indicate degradation products.

    Data Summary Table:

    Time (hours)Parent Compound Peak Area (arbitrary units)% Remaining
    01,000,000100
    1950,00095
    2900,00090
    4800,00080
    8650,00065
    24300,00030

    Note: The data in this table is illustrative and will vary depending on the exact experimental conditions.

    Workflow for Handling Acid-Sensitive Compounds

    G cluster_1 Recommended Workflow Start Start with Pure Compound Decision1 Acidic Conditions Required? Start->Decision1 Protect Protect Hydroxyl and/or Amino Group Decision1->Protect Yes NoAcid Avoid Acidic Reagents and Conditions Decision1->NoAcid No Proceed Proceed with Reaction/Work-up Protect->Proceed Deprotect Deprotection Proceed->Deprotect Purify Purification Deprotect->Purify Final Pure, Stable Compound Purify->Final Purify_Direct Direct Purification NoAcid->Purify_Direct Purify_Direct->Final

    Caption: Decision workflow for handling acid-sensitive compounds.

    References

    • Acid Sensitivity of Aromatic Heterocycles: The acid-catalyzed degradation of furan-containing analogues highlights the potential for acidic conditions to affect aromatic systems.[3]

    • Naphthalene Reactivity: Studies on the acid-catalyzed reactions of naphthalene derivatives, such as the ring-opening of naphthalene oxides, demonstrate the reactivity of the naphthalene ring system under acidic conditions.[4]

    • Degradation Pathways of Amino-Containing Compounds: Broader reviews on the degradation of amino acids and related compounds can provide insights into potential deamination or decarboxylation reactions, although these are typically observed under more forcing conditions.[5]

    • Chromatographic Purification of Amines: Standard organic chemistry texts and methodology guides provide protocols for the purification of basic compounds, including the use of deactiv
    • Protecting Group Chemistry: For comprehensive information on the use of protecting groups, refer to authoritative texts on the subject, such as "Greene's Protective Groups in Organic Synthesis."

    Sources

    Optimization

    Technical Support Center: Scale-Up Synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug developm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up production of this valuable amino alcohol intermediate. We will explore common synthetic routes, troubleshoot potential issues, and provide actionable protocols based on established chemical principles.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the synthesis and scale-up of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

    Q1: What are the most viable synthetic routes for the scale-up of 3-Amino-3-(naphthalen-1-yl)propan-1-ol?

    A1: For the large-scale synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, several routes can be considered. The optimal choice depends on factors like cost of starting materials, desired stereochemical purity, and process safety. The most common strategies involve the reduction of a suitable precursor. Below is a diagram outlining two plausible synthetic pathways.

    cluster_0 Route A: Asymmetric Reduction of β-Amino Ketone cluster_1 Route B: Reduction of β-Hydroxy Nitrile A1 1-Naphthyl Methyl Ketone A2 Mannich Reaction A1->A2 Formaldehyde, Amine A3 3-Amino-1-(naphthalen-1-yl)propan-1-one (β-Amino Ketone Intermediate) A2->A3 A4 Asymmetric Reduction (e.g., CBS Reduction) A3->A4 A5 3-Amino-3-(naphthalen-1-yl)propan-1-ol (Chiral Product) A4->A5 B1 1-Naphthaldehyde B2 Addition of Acetonitrile B1->B2 Base (e.g., NaH) B3 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile (β-Hydroxy Nitrile Intermediate) B2->B3 B4 Nitrile Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) B3->B4 B5 3-Amino-3-(naphthalen-1-yl)propan-1-ol (Racemic or Chiral Product) B4->B5

    Caption: Plausible synthetic routes for 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

    Route A, involving a Mannich-type reaction followed by an asymmetric reduction, is often preferred for achieving high enantioselectivity.[1][2] Route B provides an alternative but may require an additional chiral resolution step if a specific enantiomer is desired.[3]

    Q2: What are the critical process parameters to control during the scale-up?

    A2: During scale-up, precise control over several parameters is crucial to ensure reproducibility, yield, and safety.

    ParameterImportanceRecommended Control
    Temperature Affects reaction rate, selectivity, and impurity profile. Exotherms can be a major safety hazard on a large scale.Implement jacketed reactors with automated temperature control. Perform reaction calorimetry to understand heat flow.
    Reagent Addition Rate Crucial for controlling exotherms and minimizing side reactions, especially with highly reactive reagents like hydrides.Use calibrated dosing pumps for controlled addition.
    Agitation/Mixing Ensures homogeneity, which is critical for consistent reaction progress and heat transfer.Optimize stirrer design and speed to avoid dead zones.
    Atmosphere Control Many reagents, such as organometallics and hydrides, are air and moisture-sensitive.Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).
    Q3: How can I control the stereochemistry to obtain a specific enantiomer?

    A3: Achieving high enantioselectivity is a common challenge in the synthesis of chiral amino alcohols.[4][5] For 3-Amino-3-(naphthalen-1-yl)propan-1-ol, several strategies can be employed:

    • Asymmetric Reduction: The reduction of the intermediate ketone, 3-amino-1-(naphthalen-1-yl)propan-1-one, using a chiral catalyst is a highly effective method. The Corey-Bakshi-Shibata (CBS) reduction is a well-established protocol for this type of transformation.[1][6]

    • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.

    • Enzymatic Methods: Biocatalysis using engineered enzymes like amine dehydrogenases or carbonyl reductases can offer excellent stereoselectivity under mild conditions.[5][7]

    Q4: What are the primary safety concerns during the scale-up production?

    A4: Safety is paramount during scale-up. Key concerns include:

    • Thermal Runaway: Many of the reactions, particularly reductions with metal hydrides, are highly exothermic. Proper cooling and controlled addition of reagents are essential.

    • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The process must be conducted in a properly rated and ventilated area with appropriate safety measures.

    • Corrosive and Toxic Materials: Many reagents and intermediates can be corrosive or toxic.[8] For example, workup procedures often involve strong acids and bases. Personal protective equipment (PPE) and proper handling procedures are mandatory.

    • Thermal Instability of Product: Amino alcohols can be thermally unstable, especially during distillation at high temperatures, which can lead to decomposition and the release of hazardous vapors.[1][8]

    Part 2: Troubleshooting Guide

    This section provides solutions to specific problems you might encounter during your experiments.

    Issue 1: Low Yield and Incomplete Conversion

    Q: My reaction shows low conversion of the starting material (e.g., the corresponding β-amino ketone). What are the potential causes and how can I improve the yield?

    A: Low conversion during the reduction step is a common issue. The problem can often be traced back to the reducing agent or reaction conditions.

    Start Low Conversion Observed Q1 Is the reducing agent active? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Use fresh/new batch of reducing agent. Verify activity via a standard reaction. Q1->A1_No No Q2 Are reaction temperature and time optimized? A1_Yes->Q2 A2_Yes Check for catalyst poisoning or substrate purity. Q2->A2_Yes Yes A2_No Increase reaction time or temperature incrementally. Monitor reaction progress by TLC/HPLC. Q2->A2_No No

    Caption: Troubleshooting workflow for low reaction conversion.

    • Cause 1: Inactive Reducing Agent:

      • Explanation: Metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can decompose upon improper storage. Catalysts for hydrogenation can lose activity over time or due to exposure to air.

      • Solution: Use a fresh batch of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is handled under an inert atmosphere.

    • Cause 2: Suboptimal Reaction Conditions:

      • Explanation: The reaction may be too slow at the current temperature, or the reaction time may be insufficient.

      • Solution: Gradually increase the reaction temperature while carefully monitoring for byproduct formation. Extend the reaction time and track the consumption of the starting material using TLC or HPLC.

    • Cause 3: Catalyst Poisoning:

      • Explanation: Impurities in the starting material or solvent can deactivate the catalyst, especially in asymmetric reductions or hydrogenations.

      • Solution: Ensure the starting material is of high purity.[1] Use anhydrous, high-purity solvents.

    Issue 2: Formation of Significant Byproducts

    Q: I am observing significant impurities in my crude product. What are the likely side-reactions and how can I minimize them?

    A: Byproduct formation can significantly complicate purification and reduce the overall yield. Identifying the byproducts is the first step to mitigating their formation.

    Potential ByproductLikely CauseMitigation Strategy
    Over-reduced Product (Naphthalene ring saturation)Harsh reduction conditions (e.g., high H₂ pressure, aggressive catalyst).Use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄ for some transformations). Optimize hydrogenation conditions (lower pressure, less active catalyst).
    Dimerization Products Can occur under certain reaction conditions, especially with reactive intermediates.Adjust reagent concentration (run at higher dilution). Optimize the order of reagent addition.
    Ring-Opened Byproducts Degradation of the naphthalene ring is less common but can occur under harsh acidic or oxidative conditions.Maintain neutral or slightly basic conditions during workup and purification. Avoid strong oxidizing agents.

    It is also possible to form N-alkylated byproducts if a primary amine is used in the presence of certain reagents.[9]

    Issue 3: Poor Enantioselectivity in Asymmetric Synthesis

    Q: The enantiomeric excess (ee) of my product is lower than expected. What factors could be contributing to this and how can I improve it?

    A: Achieving high enantioselectivity on a large scale requires careful control of several variables.

    • Cause 1: Catalyst Loading and Purity:

      • Explanation: Insufficient catalyst or impurities in the catalyst can lead to a competing non-selective background reaction.

      • Solution: Increase the catalyst loading incrementally. Ensure the catalyst is sourced from a reputable supplier and handled correctly.

    • Cause 2: Temperature Fluctuations:

      • Explanation: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can decrease enantioselectivity.[10]

      • Solution: Maintain a consistent and low reaction temperature. Ensure the cooling system of the reactor is adequate for the scale of the reaction.

    • Cause 3: Racemization:

      • Explanation: The product or intermediates may racemize under the reaction or workup conditions, especially if harsh acidic or basic conditions are used.[10]

      • Solution: Perform the workup at low temperatures and use milder acids or bases. Analyze the ee of the crude product immediately after the reaction to determine if racemization is occurring during purification.

    Issue 4: Challenges in Product Isolation and Purification

    Q: I am facing difficulties in isolating and purifying the final product. It seems to be thermally unstable and difficult to crystallize. What are the recommended purification strategies for scale-up?

    A: The polar nature of amino alcohols can make them challenging to purify.[11]

    • Strategy 1: Salt Formation and Crystallization:

      • Explanation: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) often yields a more crystalline and stable solid that is easier to purify by recrystallization.[1] This method can also be used for chiral resolution.

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of the desired acid (e.g., HCl in isopropanol) and allow the salt to crystallize.

    • Strategy 2: Chromatography on a Different Stationary Phase:

      • Explanation: If standard silica gel chromatography results in tailing and poor separation, consider alternative stationary phases.

      • Solution: For large-scale purification, consider using alumina or a modified silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can also improve peak shape on silica gel.[11]

    • Strategy 3: Avoid High-Temperature Distillation:

      • Explanation: As noted, amino alcohols can decompose at high temperatures.

      • Solution: If distillation is necessary, use a high-vacuum system to lower the boiling point. However, crystallization is generally the preferred method for purification on a large scale.

    Part 3: Experimental Protocol Example

    Asymmetric Reduction of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one

    This protocol is an example based on similar reductions and should be optimized for your specific substrate and scale.

    • Reactor Setup: Under a nitrogen atmosphere, charge a dry, jacketed reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to 0°C.

    • Catalyst Preparation: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to the cold THF. Stir for 15 minutes.

    • Borane Addition: Add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) dropwise, maintaining the temperature at 0°C.

    • Substrate Addition: In a separate vessel, dissolve 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

    • Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of the starting material by TLC or HPLC (typically 2-4 hours).

    • Quenching: Once the reaction is complete, slowly and carefully quench by the dropwise addition of methanol, followed by 1M HCl.

    • Workup: Basify the mixture with 2M NaOH to a pH > 12. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Isolation: Concentrate the organic layer under reduced pressure to yield the crude product.

    • Purification: Purify the crude product by crystallization as a salt, as described in the troubleshooting section.

    Part 4: References
    • Bijukumar, G., Maloyesh, B., Bhaskar, B. S., & Rajendra, A. (2008). Efficient Synthesis of Cinacalcet Hydrochloride. Synthetic Communications, 38(9), 1512–1517. [Link]

    • Ganesh, N. S., Spandana, K. V. L. D., & Narsaiah, A. V. (2022). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry, 61(5), 503-507. [Link]

    • CN104592037A - Synthesis method of cinacalcet. Google Patents.

    • Synthesis process of cinacalcet hydrochloride. ResearchGate. [Link]

    • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

    • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

    • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.

    • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. [Link]

    • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

    • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]

    • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

    • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

    • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No. Loba Chemie. [Link]

    • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

    • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. [Link]

    • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

    • WO/2001/058848 A PROCESS FOR THE PURIFICATION OF 3-AMINO-1,2-PROPANEDIOL AND 2-AMINO-1,3-PROPANEDIOL. WIPO Patentscope. [Link]

    Sources

    Troubleshooting

    methods for the efficient removal of catalysts from 3-Amino-3-(naphthalen-1-yl)propan-1-ol reactions

    Technical Support Center: Catalyst Removal in 3-Amino-3-(naphthalen-1-yl)propan-1-ol Synthesis Welcome to the technical support guide for the efficient removal of catalysts from reactions producing 3-Amino-3-(naphthalen-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Catalyst Removal in 3-Amino-3-(naphthalen-1-yl)propan-1-ol Synthesis

    Welcome to the technical support guide for the efficient removal of catalysts from reactions producing 3-Amino-3-(naphthalen-1-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical purification step.

    The synthesis of chiral β-amino alcohols like 3-Amino-3-(naphthalen-1-yl)propan-1-ol often relies on powerful, yet costly and potentially toxic, homogeneous transition metal catalysts.[1] Their complete removal is not just a matter of product purity; it is a stringent regulatory requirement. The International Council for Harmonisation (ICH) Q3D guideline sets strict limits on elemental impurities in final drug products, making effective catalyst removal a non-negotiable step in pharmaceutical development.[2][3][4][5][6]

    This guide provides a structured approach to identifying the right purification strategy based on the catalyst used and troubleshooting common issues encountered in the lab.

    Frequently Asked Questions (FAQs)

    Q1: What are the common catalysts used to synthesize 3-Amino-3-(naphthalen-1-yl)propan-1-ol?

    The synthesis of this chiral amino alcohol typically involves the asymmetric reduction of a precursor β-aminoketone or a related derivative.[7][8] The most prevalent catalysts for this transformation are homogeneous transition metal complexes, valued for their high efficiency and enantioselectivity.[9]

    • Ruthenium (Ru) Catalysts: Complexes like Ru-TsDPEN are widely used in asymmetric transfer hydrogenation (ATH) reactions.[10][11][12][13][14] These reactions are favored for their operational simplicity, often using sources like formic acid/triethylamine as the hydrogen donor.[13]

    • Rhodium (Rh) Catalysts: Chiral rhodium complexes are workhorses for the asymmetric hydrogenation of various substrates in the pharmaceutical industry.[15][16][17][18] They are highly effective for producing chiral amines and alcohols.[19]

    Q2: Why is complete catalyst removal so critical?

    There are three primary drivers for meticulous catalyst removal:

    • Patient Safety & Regulatory Compliance: Residual metals like Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) are classified as Class 2B elemental impurities by the ICH Q3D guideline.[4] They are considered toxic and their levels in the final Active Pharmaceutical Ingredient (API) are strictly regulated to ensure patient safety.[2][3]

    • Downstream Process Integrity: Residual catalyst can interfere with subsequent chemical steps, leading to side reactions, product degradation, or catalyst poisoning in later stages.

    • Product Stability and Quality: Trace metals can compromise the long-term stability and quality of the final drug substance.

    Q3: What are the main strategies for removing these metal catalysts?

    The primary strategies can be broadly categorized as follows:

    • Adsorption: Using a solid support with high affinity for the metal. This is the most common and often most effective approach.

    • Extraction: Using a liquid-liquid wash to pull the catalyst from the organic product phase into an aqueous phase.

    • Crystallization: Purifying the final product through crystallization, leaving the catalyst behind in the mother liquor.

    • Oxidative Treatment: Converting the catalyst into a more easily removable form, such as an insoluble oxide.[20]

    The choice depends on the specific catalyst, the properties of the product, and the scale of the reaction.[21]

    Q4: How do I verify that the catalyst has been successfully removed?

    Visual inspection (loss of color) is a good initial indicator, but it is not sufficient. Quantitative analysis is required to meet regulatory standards. The industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , a highly sensitive technique capable of detecting trace metal concentrations down to parts-per-billion (ppb) levels.

    Troubleshooting Guide: Common Catalyst Removal Issues

    Problem 1: High residual metal levels (>10 ppm Ru/Rh) after standard silica gel chromatography.
    • Symptom: The product fraction from the column is still colored, and ICP-MS analysis confirms high metal content.

    • Causality: The catalyst, often a complex with large organic ligands, can be relatively non-polar and co-elute with your product on silica gel. Standard silica has a limited affinity for these coordinated metal centers.

    • Solutions:

      • Metal Scavengers (Recommended): These are materials like functionalized silica gel or polymers designed to selectively bind metal complexes.[22][23][24] They offer high selectivity and capacity, minimizing product loss.[25]

      • Activated Carbon Treatment: Activated carbon has a large surface area and can effectively adsorb many metal catalysts.[26][27][28][29] The efficiency depends on the type of carbon, solvent, and contact time.

      • Oxidative Pre-treatment: Before chromatography, the reaction mixture can be treated with an oxidizing agent (e.g., a dilute solution of H₂O₂ or bleach).[20] This can break down the catalyst complex and oxidize the metal to a more polar, insoluble species (like RuO₂) which can be filtered off or will bind more strongly to silica.

    Problem 2: Significant product loss during aqueous acid washes.
    • Symptom: The overall yield of 3-Amino-3-(naphthalen-1-yl)propan-1-ol is low after an extractive workup designed to remove the basic catalyst ligands.

    • Causality: Your product is an amino alcohol. The basic amine group will be protonated by the acid wash (-NH₂ → -NH₃⁺), making your product water-soluble and causing it to be extracted into the aqueous layer along with the catalyst impurities.

    • Solutions:

      • Avoid Acid Washes: Prioritize non-extractive methods like metal scavengers or activated carbon treatment, which do not require pH modification.

      • Careful pH Control: If an extraction is necessary, use a milder acidic solution and carefully monitor the pH.

      • Back-Extraction: After the acid wash, basify the aqueous layer with a base (e.g., NaOH) to deprotonate your product (-NH₃⁺ → -NH₂) and then re-extract it back into an organic solvent. This adds steps but can recover the product.

    Problem 3: Activated carbon treatment is ineffective.
    • Symptom: ICP-MS analysis shows that metal levels remain high even after stirring with activated carbon for an extended period.

    • Causality: The effectiveness of carbon is highly variable. The wrong choice of carbon grade, solvent, or insufficient quantity can lead to poor results. Some catalyst complexes may also have a low affinity for the carbon surface.

    • Solutions:

      • Screen Different Grades: Not all activated carbons are the same. Test various grades (e.g., wood-based, coal-based) with different pore structures.[28][30]

      • Optimize Conditions: Create a small experimental matrix to test different carbon loadings (w/w vs. product), temperatures, and stirring times.

      • Combine Methods: Use activated carbon as a polishing step after an initial purification by another method, such as treatment with a metal scavenger or an oxidative wash. This combination is often extremely effective.[26]

    Experimental Protocols

    Protocol 1: General Procedure for Metal Scavenger Screening

    This protocol is designed to efficiently identify the most effective scavenger for your specific process.

    • Setup: In separate vials, dissolve a known amount of your crude product in your process solvent.

    • Scavenger Addition: To each vial, add a different metal scavenger (e.g., Silica Thiol, Triamine, or proprietary scavengers).[22][31] A typical starting point is 5-10 weight equivalents relative to the theoretical amount of residual metal.

    • Agitation: Stir the vials at a consistent temperature (e.g., 25 °C or 40 °C) for a set period (e.g., 2-4 hours).

    • Sampling & Analysis: Take a small sample from each vial at various time points (e.g., 1, 2, 4 hours). Filter the sample to remove the scavenger and submit it for ICP-MS analysis.

    • Evaluation: Compare the final metal concentration for each scavenger to identify the most efficient one.

    Table 1: Example Data for Scavenger Screening

    Scavenger TypeLoading (wt. equiv.)Time (h)Temp (°C)Initial [Ru] (ppm)Final [Ru] (ppm)Removal Efficiency (%)
    Silica Thiol104401501888.0%
    Silica Triamine10440150894.7%
    Polymer Thiol10440150< 2>98.7%
    Protocol 2: Optimized Activated Carbon Treatment
    • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., Ethyl Acetate, Methanol).

    • Carbon Addition: Add the selected grade of activated carbon (typically 5-10% w/w relative to the crude product).

    • Slurry: Stir the resulting slurry at a controlled temperature (e.g., 40-50 °C) for 2-6 hours.

    • Filtration: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to completely remove the fine carbon particles.[21] Wash the filter cake with fresh solvent to ensure complete product recovery.

    • Analysis: Concentrate the filtrate and analyze the residue for metal content via ICP-MS.

    Decision-Making Workflow

    To assist in selecting the appropriate purification strategy, the following workflow diagram illustrates a logical decision-making process.

    Catalyst_Removal_Workflow start_node Start: Crude Product (Post-Reaction) decision1 Initial Metal Level? start_node->decision1 process4 Crystallization start_node->process4 If solid & crystallizable process1 High (>200 ppm) Oxidative Wash (H₂O₂) + Filtration decision1->process1 High process2 Moderate (20-200 ppm) Metal Scavenger Treatment decision1->process2 Moderate process3 Low (<20 ppm) Activated Carbon Polish decision1->process3 Low analysis Analysis (ICP-MS) process1->analysis process2->analysis process3->analysis process4->analysis decision2 Pass ICH Q3D Limit? analysis->decision2 end_node_pass Purified API (Pass) decision2->end_node_pass Yes end_node_fail Re-process or Combine Methods decision2->end_node_fail No end_node_fail->process2

    Caption: Decision workflow for catalyst removal.

    References

    • 15 (Source: Chemical Society Reviews, RSC Publishing)

    • 2 (Source: European Medicines Agency)

    • 19 (Source: Journal of the American Chemical Society, ACS Publications)

    • 3 (Source: International Council for Harmonisation - ICH)

    • 4 (Source: West Pharmaceutical Services)

    • 10 (Source: IntechOpen)

    • 5 (Source: American Pharmaceutical Review)

    • 16 (Source: Semantic Scholar)

    • 6 (Source: Intertek)

    • 17 (Source: ResearchGate)

    • 31 (Source: DPS Inc.)

    • 11 (Source: ACS Publications)

    • 25 (Source: Johnson Matthey)

    • 12 (Source: Synfacts)

    • 18 (Source: DigitalCommons@UNL)

    • 22 (Source: Alfa Chemistry)

    • 32 (Source: Johnson Matthey)

    • 13 (Source: The Journal of Organic Chemistry, ACS Publications)

    • 24 (Source: Apollo Scientific)

    • 14 (Source: RSC Publishing)

    • 26 (Source: PMC)

    • 33 (Source: ResearchGate)

    • 34 (Source: Organic Process Research & Development, ACS Publications)

    • 21 (Source: Benchchem)

    • 27 (Source: Osaka Gas Chemicals Co., Ltd.)

    • 35 (Source: ResearchGate)

    • 36 (Source: Organic Letters, ACS Publications)

    • 28 (Source: Calgon Carbon Corporation)

    • 37 (Source: Japan Activated Carbon)

    • 20 (Source: ResearchGate)

    • 7 (Source: Journal of the American Chemical Society)

    • 29 (Source: Huamei Carbon)

    • 30 (Source: EcoFriend Carbon)

    • 9 (Source: Wikipedia)

    • 38 (Source: Benchchem)

    • 8 (Source: PMC)

    • 1 (Source: ACS Publications)

    Sources

    Optimization

    optimizing the conditions for the crystallization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol salts

    Technical Support Center: Crystallization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol Salts Welcome to the dedicated technical support guide for optimizing the crystallization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Crystallization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol Salts

    Welcome to the dedicated technical support guide for optimizing the crystallization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol and its various salt forms. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of obtaining high-quality, crystalline material. In pharmaceutical development, achieving a stable, pure, and consistent crystalline form of an active pharmaceutical ingredient (API) is not merely a purification step; it is a critical determinant of the drug's stability, bioavailability, and manufacturability.[1][2][3]

    This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and validated workflows to address the common and complex challenges encountered during the crystallization of this specific amino alcohol salt.

    Troubleshooting Guide: From Oils to Crystals

    This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.

    Q1: My salt is "oiling out" or precipitating as an amorphous solid. What is happening and how can I fix it?

    A1: This is the most common and frustrating challenge in crystallization. It occurs when nucleation and growth are kinetically unfavored, and the system instead relieves supersaturation through liquid-liquid phase separation (oiling out) or disordered, amorphous precipitation. The root cause is typically an excessively high level of supersaturation being generated too quickly.[4]

    Causality: Crystalline solids have a highly ordered lattice structure which requires molecules to orient themselves correctly before they can assemble. This is a kinetically slow process. When the concentration of the solute far exceeds the saturation point (high supersaturation), the thermodynamic drive to precipitate is so strong that molecules crash out of solution randomly, without the time or energy needed to find their place in a crystal lattice.

    Diagnostic & Solution Workflow:

    • Reduce the Rate of Supersaturation: This is your most powerful tool.[4]

      • Cooling Crystallization: Decrease the cooling rate significantly. Instead of crash-cooling in an ice bath, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. A programmable cooling system is ideal.

      • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise over several hours, with vigorous stirring at the point of addition to avoid localized high supersaturation. Ensure the anti-solvent and solution are at the same temperature to prevent thermal shock.[5]

    • Decrease the Overall Supersaturation Level:

      • Start with a more dilute solution. While it may seem counterintuitive, a slightly lower starting concentration can prevent the system from reaching the "oiling out" zone, allowing for controlled crystal growth in the metastable zone.

    • Optimize Your Solvent System:

      • An oil is essentially the solute in its own liquid phase. This suggests the primary solvent is too good, and the solute is too soluble. Try a solvent system where the compound has slightly lower, but still adequate, solubility at elevated temperatures.

      • Conversely, if you are getting an amorphous powder, the solvent system may be too poor, causing a rapid, uncontrolled precipitation.

    • Introduce a Template (Seeding): Seeding is the most effective method to bypass the difficult step of primary nucleation.[6] By providing a pre-existing crystal lattice, you allow the solute molecules to deposit onto an ordered surface, focusing the process on crystal growth rather than uncontrolled nucleation.[4] (See Protocol 2 for a detailed seeding strategy).

    Q2: How do I systematically select the right solvent and anti-solvent system?

    A2: Solvent selection is fundamental to success and directly influences solubility, crystal habit, and even the polymorphic form.[1][7][8] A structured screening approach is far more effective than random trial and error.

    Causality: The ideal solvent should dissolve the compound well at a high temperature but poorly at a low temperature. An anti-solvent should be fully miscible with the primary solvent but should render the compound insoluble. Molecular interactions, such as hydrogen bonding between the solvent and the amino alcohol salt, play a critical role in dictating solubility and the assembly of the crystal lattice.[7]

    Workflow for Solvent & Anti-Solvent Screening:

    // Node Definitions start [label="Start: Dissolve Salt in\nSmall Set of Primary Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_check [label="Is the salt fully soluble\nat elevated temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; good_solvent [label="Good Candidate\nPrimary Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1]; bad_solvent [label="Poor Candidate\n(Insoluble or Too Soluble)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1]; add_antisolvent [label="Slowly Add Miscible Anti-Solvent\n(e.g., Heptane, MTBE, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; precip_check [label="Does a precipitate form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; no_precip [label="System is too soluble.\nTry a different anti-solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precip_form [label="Precipitate Formed", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analyze Solid:\n- Crystalline (Microscopy)\n- Polymorph (PXRD)\n- Purity (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Optimized System", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1];

    // Connections start -> sol_check; sol_check -> good_solvent [label="Yes"]; sol_check -> bad_solvent [label="No"]; good_solvent -> add_antisolvent; add_antisolvent -> precip_check; precip_check -> precip_form [label="Yes"]; precip_check -> no_precip [label="No"]; precip_form -> analysis; analysis -> end; }

    Caption: Workflow for Systematic Solvent & Anti-Solvent Screening.

    Recommended Starting Solvents:

    Solvent ClassExamplesRationale for 3-Amino-3-(naphthalen-1-yl)propan-1-ol Salts
    Alcohols Methanol, Ethanol, Isopropanol (IPA)The hydroxyl and amino groups of the API can form hydrogen bonds, often leading to good solubility at higher temperatures.[7]
    Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate polarity, can be effective for compounds that are too soluble in alcohols.
    Esters Ethyl Acetate (EtOAc)Often used as both a primary solvent and an anti-solvent. Can produce different polymorphs.[7][9]
    Ethers Methyl tert-butyl ether (MTBE), Diethyl EtherCommonly used as anti-solvents due to their low polarity.
    Hydrocarbons Heptane, Hexane, TolueneExcellent, non-polar anti-solvents to add to more polar primary solvents.
    Aqueous Systems Water, Water/Alcohol mixturesSalts are often soluble in water. Using water with an organic co-solvent (like IPA) provides a wide polarity range to fine-tune solubility.
    Q3: How can I control the polymorphic form of my crystalline salt?

    A3: Controlling polymorphism—the ability of a compound to exist in multiple crystal forms—is essential, as different polymorphs can have drastically different properties like solubility and stability.[1][10] The most robust method for ensuring polymorph control is seeding .[4][11]

    Causality: In the absence of a seed, the solution will nucleate spontaneously once it reaches a certain level of supersaturation. This "spontaneous" nucleation may produce a less stable (metastable) polymorph first, which may or may not convert to the most stable form. By adding seed crystals of the desired, stable polymorph into a solution that is only moderately supersaturated (the "metastable zone"), you direct the crystallization process exclusively toward the growth of that desired form.

    Key Strategies for Polymorph Control:

    • Seeding: Introduce a small quantity (typically 0.1-1.0% w/w) of finely ground crystals of the desired polymorph into the supersaturated solution. This provides a template for growth and bypasses the uncertainty of spontaneous nucleation. (See Protocol 2).

    • Solvent Choice: Different solvents can favor different polymorphs by interacting differently with the solute molecules, stabilizing the molecular conformations required for a specific crystal lattice.[1][8]

    • Temperature & Supersaturation: As a general rule (Ostwald's Rule of Stages), metastable forms tend to crystallize at higher supersaturations and temperatures, while stable forms are favored at lower supersaturations.[1] Therefore, slow, controlled crystallization is more likely to yield the stable form.

    Frequently Asked Questions (FAQs)

    Q: What is the impact of the counter-ion (e.g., HCl, H₂SO₄, tartaric acid) on crystallization? A: The counter-ion is a critical component of the crystal lattice and profoundly impacts the salt's physicochemical properties.[12] A different counter-ion creates a completely new chemical entity with its own unique solubility profile, crystal structure, and stability. For example, a hydrochloride salt may crystallize easily from an isopropanol/MTBE system, while a sulfate salt may require an aqueous/acetone system. During salt screening, it is crucial to find the optimal combination of the API and counter-ion that yields a stable, crystalline solid with desirable properties.[13]

    Q: My solution is supersaturated but won't nucleate. How can I induce crystallization? A: If seeding is not an option (i.e., you have no initial crystals), you can try several methods to induce primary nucleation:

    • Scratching: Gently scratch the inside of the glass vessel below the surface of the liquid with a glass rod. The microscopic glass fragments can act as nucleation sites.

    • Ultrasonication: A brief burst from an ultrasonic bath can provide the energy needed to overcome the nucleation barrier.

    • Thermal Shock: Briefly cool the solution rapidly (e.g., in an ice bath for a few minutes) to generate a very high local supersaturation, then allow it to warm back up. This can sometimes generate a few nuclei that will then grow in the less-saturated bulk solution.

    Q: How do impurities affect the crystallization process? A: Impurities can have a significant negative impact. Structurally similar impurities can become incorporated into the crystal lattice, reducing the final purity.[14] Other impurities can act as crystal growth inhibitors by adsorbing to the crystal surface, leading to smaller crystals, different crystal habits, or even complete inhibition of crystallization.[10] The goal of crystallization is often to reject these impurities into the mother liquor.[14] If you are having trouble, ensure your starting material is of sufficient purity.

    Experimental Protocols

    Protocol 1: Systematic Cooling/Anti-Solvent Crystallization Screening
    • Solubility Assessment: In separate vials, determine the approximate solubility of 50 mg of your salt in 1 mL of various primary solvents (e.g., Methanol, IPA, Acetone, EtOAc) at room temperature and at 60 °C.

    • Preparation of Saturated Solutions: For promising solvents, prepare a nearly saturated solution at 60 °C by dissolving the salt until a small amount of solid remains.

    • Cooling Crystallization Trial: Filter the hot, saturated solution into a clean vial to remove any undissolved solids. Cover the vial and allow it to cool slowly to room temperature overnight. If no crystals form, place it in a 4 °C refrigerator.

    • Anti-Solvent Trial: Take the clear, saturated solution from step 2 at 60 °C. While stirring, add a miscible anti-solvent (e.g., Heptane, MTBE) dropwise until persistent turbidity is observed.

    • Growth Phase: Stop the anti-solvent addition at the first sign of turbidity and maintain the temperature, allowing time for nucleation and growth. If no crystals form, add a few more drops of anti-solvent.

    • Analysis: Once a solid is obtained, isolate it by filtration. Wash with a small amount of the anti-solvent. Dry the solid and analyze it using optical microscopy to confirm it is crystalline and Powder X-Ray Diffraction (PXRD) to identify its polymorphic form.

    Protocol 2: Controlled Seeding for Polymorph Control
    • Prepare Seed Crystals: Take a small sample of the desired polymorph and gently grind it into a fine, uniform powder using a mortar and pestle.

    • Prepare the Solution: Prepare a saturated solution of the salt at an elevated temperature (e.g., 60 °C). Ensure all solid is dissolved.

    • Cool to Supersaturation: Cool the solution to a temperature where it is known to be supersaturated, but where spontaneous nucleation is unlikely to occur (the metastable zone). This temperature must be determined empirically but is often 5-10 °C below the saturation temperature.

    • Introduce the Seeds: Add a small amount (0.1-1.0% by weight relative to the dissolved salt) of the seed crystals to the stirred solution.[11] It is often best to add the seeds as a slurry in a small amount of the crystallization solvent to ensure good dispersion.[11]

    • Crystal Growth: Observe the solution. The seed crystals should begin to grow, and the solution will become more turbid over time.

    • Controlled Cooling/Maturation: Once growth is established, you can either hold the temperature constant for a maturation period (aging) or begin a slow, controlled cooling process to maximize yield.

    • Isolation and Analysis: Isolate the crystals by filtration, wash, and dry. Confirm the polymorphic form via PXRD to ensure it matches the seed crystals.

    Troubleshooting Decision Workflow

    // Node Definitions start [label="Problem: No Crystalline Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue_type [label="What is the physical form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; oil [label="Result is an Oil / Goo", fillcolor="#F1F3F4", fontcolor="#202124"]; amorphous [label="Result is Amorphous Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; clear_solution [label="Solution Remains Clear", fillcolor="#F1F3F4", fontcolor="#202124"];

    action_oil [label="Action:\n1. Reduce supersaturation rate (slower cooling/addition)\n2. Use a less-solubilizing solvent\n3. Use lower concentration\n4. Seed the solution", fillcolor="#4285F4", fontcolor="#FFFFFF", height=1.8]; action_amorphous [label="Action:\n1. Reduce supersaturation rate\n2. Use a more-solubilizing solvent\n3. Ensure slower anti-solvent addition\n4. Seed the solution", fillcolor="#4285F4", fontcolor="#FFFFFF", height=1.8]; action_clear [label="Action:\n1. Not supersaturated enough. Concentrate solution or add more anti-solvent.\n2. Induce nucleation (scratch, sonicate)\n3. Seed the solution", fillcolor="#4285F4", fontcolor="#FFFFFF", height=1.8];

    end [label="Goal: Crystalline Solid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1];

    // Connections start -> issue_type; issue_type -> oil [label="Oil"]; issue_type -> amorphous [label="Amorphous Solid"]; issue_type -> clear_solution [label="Clear Solution"];

    oil -> action_oil; amorphous -> action_amorphous; clear_solution -> action_clear;

    action_oil -> end; action_amorphous -> end; action_clear -> end; }

    Caption: Decision tree for troubleshooting common crystallization failures.

    References

    • Proprep. (n.d.). What is the purpose of seeding a solution in crystallization? Describe the factors that influence th... Show More.
    • Chadwick, K., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]

    • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Available at: [Link]

    • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]

    • ResearchGate. (n.d.). (PDF) Seeding in Crystallisation. Available at: [Link]

    • Mudalip, S. K. A., et al. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. Available at: [Link]

    • ACS Publications. (2024, March 17). Mechanistic Study on the Effect of Solvents on Polymorphic Transformation of Aripiprazole by Solvent Property Parameters and Molecular Dynamics Simulation. Crystal Growth & Design. Available at: [Link]

    • Diamond Light Source. (n.d.). Crystal-seeding. Available at: [Link]

    • Pharmaceutical Technology. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]

    • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Available at: [Link]

    • Bergfors, T. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Uppsala University. Available at: [Link]

    • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
    • Pharmaceutical Technology. (2020, November 15). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Available at: [Link]

    • Mudalip, S. K. A., et al. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. UMP Institutional Repository. Available at: [Link]

    • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
    • Geert-Jan Witkamp, et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]

    • Crystal Pharmatech. (2025, November 20). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

    • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Available at: [Link]

    • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. Available at: [Link]

    • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

    • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

    • BIA. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]

    Sources

    Troubleshooting

    common analytical challenges in the characterization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Technical Support Center: Troubleshooting the Characterization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troub...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting the Characterization of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most common analytical bottlenecks encountered when characterizing 3-Amino-3-(naphthalen-1-yl)propan-1-ol. This molecule presents a trifecta of analytical challenges: a highly basic primary amine, a chiral center at C3, and a bulky, electron-rich naphthalene chromophore.

    Section 1: Chromatographic Retention & Peak Shape (HPLC/UHPLC)

    Q: Why does 3-Amino-3-(naphthalen-1-yl)propan-1-ol exhibit severe peak tailing (As > 2.0) on standard C18 columns? A: The root cause is almost always a chemical secondary interaction rather than a physical plumbing issue[1]. The primary amine on this molecule has a pKa of approximately 9.5. In standard unbuffered or mid-pH mobile phases (pH 4–8), the amine is fully protonated ( NH3+​ ). Simultaneously, residual silanol groups on standard silica-based stationary phases become ionized ( Si−O− ) above pH 3.0[2]. The resulting strong electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism. Because these active sites are heterogeneous and slow to equilibrate, a fraction of the analyte molecules desorb slower than the rest, manifesting as a pronounced tail[3].

    Q: How can I optimize my mobile phase to achieve a symmetrical peak (As < 1.2)? A: You must eliminate the electrostatic interaction by either neutralizing the silanols or neutralizing the amine.

    Protocol: Step-by-Step HPLC Method Optimization for Primary Amines

    • Assess the System: Inject a neutral marker (e.g., toluene or uracil). If the neutral marker tails, you have a physical void or frit blockage[1]. If it is symmetric, proceed to chemical optimization.

    • Approach A (Low pH / Ion-Pairing):

      • Set mobile phase A to 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0).

      • Causality: At this pH, residual silanols are fully protonated (neutral), eliminating the electrostatic attraction. Furthermore, TFA acts as an ion-pairing reagent, forming a hydrophobic complex with the protonated amine, which improves retention and peak shape on reversed-phase columns.

    • Approach B (High pH / Free Base):

      • Use a hybrid-silica column specifically designed to withstand high pH (e.g., Waters XBridge or Agilent Extend-C18).

      • Set mobile phase A to 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

      • Causality: At pH 10.5 (one unit above the pKa), the primary amine is deprotonated and neutral. Without a positive charge, it cannot interact with the ionized silanols, yielding sharp, Gaussian peaks.

    G Issue Peak Tailing (As > 1.5) Primary Amine Interaction Test Inject Neutral Marker (e.g., Toluene) Issue->Test Physical Marker Tails: Physical Issue Test->Physical Yes Chemical Marker Symmetric: Chemical Issue Test->Chemical No FixPhys Check Voids, Replace Frit, Minimize Dead Volume Physical->FixPhys FixChem1 High pH (pH > 10.5) Neutralize Amine Chemical->FixChem1 FixChem2 Low pH (pH < 2.5) Neutralize Silanols Chemical->FixChem2

    Caption: Diagnostic workflow for resolving HPLC peak tailing of basic amino alcohols.

    Table 1: Quantitative Comparison of HPLC Optimization Strategies

    StrategyMobile Phase AdditiveTarget pHColumn RequirementAnalyte StateExpected Asymmetry (As)
    Standard (Control) 0.1% Formic Acid~2.8Standard C18Protonated> 2.0 (Severe Tailing)
    Ion-Pairing 0.1% TFA~2.0End-capped C18Ion-Paired1.1 - 1.3
    High pH 10 mM NH4​HCO3​ ~10.5Hybrid Silica (High pH stable)Neutral (Free Base)1.0 - 1.1

    Section 2: Chiral Resolution & Enantiomeric Excess (ee) Determination

    Q: What is the most effective Chiral Stationary Phase (CSP) for resolving the (R) and (S) enantiomers of this molecule? A: For chiral amino alcohols, immobilized polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or Crown Ether CSPs (e.g., (+)-(18-Crown-6)-tetracarboxylic acid bonded phases) are the gold standards[4]. The naphthalene ring provides excellent π−π interaction sites with the phenyl groups of the polysaccharide CSP, while the primary amine can form inclusion complexes with crown ether phases.

    Q: My chiral HPLC peaks are splitting and tailing severely. How do I fix this? A: When using normal-phase chiral chromatography (e.g., Hexane/Isopropanol), the primary amine interacts strongly with the silica backbone of the CSP. You must add a basic modifier—typically 0.1% Diethylamine (DEA) or Ethanolamine —to the mobile phase. The DEA outcompetes the analyte for the active acidic sites on the CSP, instantly sharpening the peaks[5].

    Q: Can I determine the enantiomeric purity using NMR instead of HPLC? A: Yes. While HPLC is the industry standard for ee determination, NMR is highly effective if you utilize a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA)[6]. For primary amines, derivatization with Mosher's acid chloride ((R)-(-)-MTPA-Cl) converts the enantiomers into diastereomers, which exhibit distinct chemical shifts in 1H and 19F NMR[7]. Alternatively, adding (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid directly to the NMR tube in Methanol- d4​ forms diastereomeric host-guest complexes, splitting the signals of the adjacent CH and CH2​ protons without requiring a chemical reaction[8].

    G Start Chiral Separation Strategy HPLC Chiral HPLC (High Throughput) Start->HPLC NMR Chiral NMR (Structural Proof) Start->NMR CSP Polysaccharide CSP + 0.1% DEA Modifier HPLC->CSP Crown Crown Ether CSP (e.g., ChiroSil RCA) HPLC->Crown CSA In-situ CSA (+)-18-Crown-6-TCA NMR->CSA Deriv Derivatization Mosher's Acid (MTPA) NMR->Deriv

    Caption: Decision tree for selecting a chiral analysis methodology for amino alcohols.

    Section 3: NMR Spectroscopy Troubleshooting & Structural Elucidation

    Q: Why are the −NH2​ and −OH signals broad or completely missing in my 1H -NMR spectrum when using CDCl3​ ? A: This is a classic case of intermediate chemical exchange. In non-polar solvents like Chloroform- d , the protons on the primary amine and primary alcohol undergo intermolecular exchange at a rate that is comparable to the NMR timescale. This broadens the resonance signals into the baseline. Furthermore, the primary amine and alcohol can intramolecularly hydrogen bond, creating concentration-dependent chemical shifts.

    Q: How do I resolve these exchangeable protons to confirm the structure? A: Switch your NMR solvent to DMSO- d6​ . DMSO is a strong hydrogen-bond acceptor. It forms strong, localized hydrogen bonds with both the −NH2​ and −OH protons, effectively "locking" them in place and slowing down the chemical exchange rate.

    Protocol: High-Resolution NMR Preparation for Amino Alcohols

    • Sample Drying: Lyophilize or dry the 3-Amino-3-(naphthalen-1-yl)propan-1-ol under high vacuum for 12 hours to remove trace water, which will overlap with the −OH signal.

    • Solvent Selection: Dissolve 15-20 mg of the sample in 0.6 mL of anhydrous DMSO- d6​ (use fresh ampoules to ensure no water contamination).

    • Acquisition: Run the 1H -NMR at 298 K.

    • Verification: You will now observe the −OH proton as a distinct triplet (due to scalar coupling with the adjacent −CH2​− group) and the −NH2​ protons as a broad but distinct singlet or doublet integrating to 2H. To definitively prove these are exchangeable protons, add a drop of D2​O to the NMR tube, shake, and re-run the spectrum; the −OH and −NH2​ peaks will disappear due to deuterium exchange.

    Sources

    Optimization

    strategies to improve the regioselectivity of reactions involving 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Welcome to the Technical Support Center. As a critical building block in drug development and organic synthesis, 3-amino-3-(naphthalen-1-yl)propan-1-ol presents a classic chemoselectivity challenge: differentiating betwe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a critical building block in drug development and organic synthesis, 3-amino-3-(naphthalen-1-yl)propan-1-ol presents a classic chemoselectivity challenge: differentiating between a highly nucleophilic (but sterically hindered) benzylic amine at C3 and a sterically accessible primary alcohol at C1.

    This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to help researchers achieve absolute regiocontrol during functionalization.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: Why does N-acylation often compete with O-acylation in this specific scaffold? A1: The inherent nucleophilicity of the nitrogen atom generally favors N-acylation under kinetic control. However, the bulky naphthalene ring at C3 creates significant steric shielding around the amine. If the electrophile is bulky or the reaction temperature is too high, the kinetic preference for the amine is overridden by the thermodynamic accessibility of the unhindered C1 primary alcohol, leading to frustrating mixtures of N- and O-acylated products[1].

    Q2: How can I achieve exclusive O-acylation without using an N-protecting group? A2: The most robust approach exploits the Hard/Soft Acid/Base (HSAB) principle via pH control. By converting the amine into its ammonium salt (e.g., using anhydrous HCl), you eliminate its lone pair availability, effectively masking its nucleophilicity. The reaction can then be directed to the hydroxyl group using an acyl chloride and a catalyst like DMAP, as demonstrated in studies on 1[1]. Alternatively, pseudo-intramolecular transacylation using α-aryl-β-keto esters facilitates2[2].

    Q3: What is the best method for N-alkylation that completely avoids O-alkylation? A3: The "Borrowing Hydrogen" (BH) or hydrogen autotransfer strategy is highly recommended. Instead of using highly reactive and unselective alkyl halides, this method uses primary alcohols as alkylating agents. A transition metal catalyst (like Ru or Ir) temporarily oxidizes the alcohol to an aldehyde, which selectively condenses with the amine to form an imine. The catalyst then returns the hydrogen to reduce the imine, yielding the N-alkylated product with zero O-alkylation[3].

    Part 2: Troubleshooting Guides

    Issue 1: Incomplete N-protection or formation of N,O-bis-protected byproducts.

    • Root Cause: Excess base (e.g., Et₃N) or extended reaction times at room temperature allow the less nucleophilic oxygen to react after the nitrogen is protected.

    • Solution: Run the reaction strictly at -78 °C to 0 °C under kinetic control using exactly 1.05 equivalents of the protecting agent. If O-acylation persists, pivot to a catalytic dibutyltin oxide (Bu₂SnO) system under microwave irradiation. This forms an intermediate N,O-dibutylstannylene acetal that highly favors4[4].

    Issue 2: Unwanted cyclization to 1,3-oxazinane derivatives during alcohol activation.

    • Root Cause: When the C1 hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate) for subsequent substitution, the unprotected amine at C3 acts as an internal nucleophile, triggering a rapid 6-exo-tet cyclization.

    • Solution: Always protect the amine with a strongly electron-withdrawing group (e.g., Boc, Cbz, or Nosyl) prior to activating the hydroxyl group. This delocalizes the nitrogen lone pair into the protecting group's carbonyl/sulfonyl system, rendering it insufficiently nucleophilic for intramolecular attack.

    Part 3: Data Presentation

    Table 1: Summary of Regioselective Conditions for 3-Amino-3-(naphthalen-1-yl)propan-1-ol
    Target ReactionReagents & CatalystsTempSolventExpected Selectivity
    N-Acylation (Kinetic) Acyl chloride (1.0 eq), Et₃N (1.1 eq)-78 °C to 0 °CDCM>95% N-selectivity
    N-Acylation (Catalytic) Acyl chloride, cat. Bu₂SnO, MW80 °C (MW)Toluene>98% N-selectivity[4]
    O-Acylation (Ammonium salt) Acyl chloride, gaseous HCl, cat. DMAP25 °CTHF/DCM>90% O-selectivity[1]
    O-Acylation (Metal-free) α-aryl-β-keto ester80 °CToluene>95% O-selectivity[2]
    N-Alkylation (Borrowing H₂) Primary alcohol, Ru(II)-CNN pincer (1 mol%)110 °CTolueneExclusive N-alkylation[3]

    Part 4: Experimental Protocols

    Protocol A: Chemoselective N-Alkylation via Borrowing Hydrogen Catalysis[3]

    This protocol completely avoids O-alkylation by utilizing the redox-neutral borrowing hydrogen mechanism.

    • Preparation: In an argon-filled glovebox, charge a Schlenk tube with 3-amino-3-(naphthalen-1-yl)propan-1-ol (1.0 mmol), the target primary alcohol (1.05 mmol), and the Ru(II)-CNN pincer complex (1 mol%).

    • Activation: Add KOt-Bu (1.0 mmol) and activated 4Å molecular sieves. Suspend the mixture in dry toluene (2.0 mL).

    • Reaction: Seal the tube, remove it from the glovebox, and heat at 110 °C for 24 hours under vigorous stirring.

    • Workup: Cool to room temperature, filter through a short pad of Celite to remove the catalyst and sieves, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Causality Note: The molecular sieves drive the intermediate imine condensation forward. The Ru catalyst specifically dehydrogenates the primary alcohol without affecting the sterically hindered secondary/benzylic alcohol of the starting material.

    • Self-Validation System: Monitor the reaction via GC-MS or ¹H NMR of the crude mixture. The disappearance of the primary alcohol signal (triplet around 3.6 ppm) and the appearance of a new N-alkyl multiplet confirms successful conversion. The absence of an aldehyde peak confirms the borrowing hydrogen cycle is complete.

    Protocol B: Regioselective O-Acylation via Amine Protonation[1]

    This protocol masks the amine's nucleophilicity to force reaction at the hydroxyl group.

    • Protonation: Dissolve 3-amino-3-(naphthalen-1-yl)propan-1-ol (1.0 mmol) in anhydrous DCM (5.0 mL) and cool to 0 °C. Bubble dry HCl gas through the solution for 5 minutes to quantitatively form the ammonium chloride salt.

    • Acylation: Add the desired acyl chloride (1.1 mmol) dropwise, followed by a catalytic amount of DMAP (0.1 mmol).

    • Reaction: Stir the suspension at room temperature for 12 hours.

    • Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ to neutralize the acid and unmask the free amine. Extract with DCM, dry over Na₂SO₄, and purify.

    • Causality Note: Protonation completely eliminates the lone pair availability on the nitrogen, rendering the sterically hindered amine inert. The DMAP selectively activates the acyl chloride for attack by the unhindered primary hydroxyl group.

    • Self-Validation System: Perform a ninhydrin stain on the TLC plate of the purified product. The product must still stain positive (purple/pink) for a primary amine, confirming that the nitrogen was not acylated during the reaction.

    Part 5: Mandatory Visualization

    Regioselectivity Start 3-Amino-3-(naphthalen-1-yl) propan-1-ol Cond1 Boc2O or AcCl Et3N, DCM, 0°C Kinetic Control Start->Cond1 Amine is more nucleophilic Cond2 AcCl or R-COCl Acidic pH (HCl salt) DMAP Catalyst Start->Cond2 Amine protonated (inactive) Cond3 Ru/Ir Catalyst Primary Alcohol, Base 110°C, Toluene Start->Cond3 Transition metal catalysis NAcyl N-Acylation / N-Protection OAcyl O-Acylation / O-Protection NAlkyl N-Alkylation (Borrowing Hydrogen) Cond1->NAcyl Cond2->OAcyl Cond3->NAlkyl

    Regioselective pathways for 3-Amino-3-(naphthalen-1-yl)propan-1-ol functionalization.

    Part 6: References

    • Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex Source: Organic Letters - ACS Publications URL:

    • Chemoselective Hydroxyl Group Transformation: An Elusive Target Source: PMC - NIH URL:

    • Metal-Free O-Selective Direct Acylation of Amino Alcohols Through Pseudo-Intramolecular Process Source: ResearchGate URL:

    • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide Source: ACS Publications URL:

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Solubility of 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Welcome to the Technical Support Center for 3-Amino-3-(naphthalen-1-yl)propan-1-ol . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing phase-separation, precipitation...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 3-Amino-3-(naphthalen-1-yl)propan-1-ol . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing phase-separation, precipitation, or poor reaction kinetics due to the unique physicochemical properties of this compound.

    Instead of a generic troubleshooting list, this guide deconstructs the physical chemistry of the molecule to provide self-validating, causality-driven solutions for your reaction media.

    Part 1: Mechanistic Causes of Insolubility

    To solve solubility issues, we must first understand the structural dichotomy of 3-Amino-3-(naphthalen-1-yl)propan-1-ol. The molecule fights itself in solution due to two opposing functional regions:

    • The Lipophilic Naphthalene Core: The bulky, planar naphthalene ring promotes strong π−π stacking and hydrophobic rejection in aqueous media. It requires non-polar or highly polarizable solvents (like toluene or dichloromethane) to overcome its lattice energy [3].

    • The 1,3-Aminoalcohol Motif: The primary amine and hydroxyl groups act as strong hydrogen-bond donors and acceptors. This motif forms a dense, rigid intermolecular hydrogen-bond network that makes the free base highly insoluble in purely non-polar solvents (like hexanes or heptane).

    The Resulting Bottleneck: The compound often exhibits poor solubility in both purely non-polar solvents (where H-bonding dominates the crystal lattice) and purely polar aqueous solvents (where the naphthalene ring causes hydrophobic collapse). Overcoming this requires targeted pH control or the use of synergistic binary solvent systems [1].

    Part 2: FAQs & Troubleshooting Workflows

    Q1: My compound completely crashes out of solution during the aqueous workup of my synthesis. How do I prevent this?

    Cause: The pKa of the primary amine in the 1,3-aminoalcohol motif is approximately 9.8 to 9.96 [2]. During a basic workup (e.g., using saturated NaHCO3​ or NaOH ), the amine is deprotonated to its neutral "free base" form. Because of the hydrophobic naphthalene ring, the free base is highly insoluble in water and will immediately precipitate at the aqueous-organic interface. Solution:

    • If you need the compound in the aqueous layer: Acidify the aqueous phase to pH < 7 using 1M HCl. This protonates the amine, forming an ammonium chloride salt that is highly water-soluble.

    • If you need the compound in the organic layer: Use a moderately polar, hydrogen-bond accepting organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) rather than diethyl ether. Maintain the aqueous phase at pH > 10 to ensure the compound remains fully partitioned into the organic phase.

    Q2: I am attempting a transition-metal catalyzed cross-coupling, but the substrate won't dissolve in standard solvents like toluene or THF at room temperature. What is the optimal reaction medium?

    Cause: Purely non-polar solvents (like toluene) can solvate the naphthalene ring via dispersion forces but cannot disrupt the 1,3-aminoalcohol hydrogen bonding network. Solution: Employ a binary solvent system to achieve synergistic solubility [1]. A mixture of Toluene and Ethanol (e.g., 4:1 v/v) works exceptionally well. Toluene solvates the lipophilic naphthalene ring, while ethanol acts as a hydrogen-bond donor/acceptor to break up the aminoalcohol network. This synergistic maximum provides significantly greater solubility than either pure solvent alone [3].

    Q3: How can I formulate this compound for in vitro biological assays without exceeding the 1% DMSO toxicity threshold?

    Cause: DMSO is an excellent solvent for this compound, but cell-based assays typically tolerate 1% DMSO. Diluting a concentrated DMSO stock directly into PBS (pH 7.4) often results in immediate micro-precipitation because the compound is near its isoelectric point and lacks the hydration sphere needed to keep the naphthalene ring in solution. Solution: Utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) as an excipient. The hydrophobic naphthalene ring fits perfectly into the lipophilic cyclodextrin cavity, while the polar amino alcohol remains exposed to the aqueous buffer. This creates a soluble inclusion complex without altering the pH or requiring toxic co-solvents.

    Part 3: Quantitative Data & Solvent Selection Guide

    The following table summarizes the solubility behavior of the free base form of 3-Amino-3-(naphthalen-1-yl)propan-1-ol across various reaction media to aid in rapid solvent selection.

    Solvent SystemDielectric Constant ( ε )Solubility State (Free Base)Primary Solvation MechanismRecommended Application
    Hexanes / Heptane ~ 1.9Insoluble None (H-bond network too strong)Anti-solvent for crystallization
    Water (pH 7.4) ~ 80.1Poor / Micro-suspension Hydrophobic rejectionAvoid unless formulated with cyclodextrins
    Water (pH < 5.0) ~ 80.1Highly Soluble Ion-dipole (Ammonium salt formation)Aqueous extraction, Salt isolation
    Dichloromethane (DCM) ~ 8.9Moderate Dipole-dipole & DispersionLiquid-liquid extraction (Organic phase)
    DMSO ~ 46.7Highly Soluble Strong H-bond acceptorStock solution preparation
    Toluene / Ethanol (4:1) ~ 5.0 (Mixed)Highly Soluble Synergistic (Dispersion + H-bonding)Catalytic cross-coupling, Organic synthesis

    Part 4: Experimental Protocols

    Protocol A: Controlled Salt Formation for Aqueous Solubilization

    Use this protocol to convert the insoluble free base into a water-soluble hydrochloride salt for aqueous assays or purification.

    • Suspension: Suspend 1.0 g of 3-Amino-3-(naphthalen-1-yl)propan-1-ol (free base) in 10 mL of deionized water in a 50 mL Erlenmeyer flask. The mixture will appear as a cloudy, heterogeneous suspension.

    • Acidification: Place the flask on a magnetic stirrer. Dropwise, add 1.0 M HCl while continuously monitoring the pH with a calibrated pH meter.

    • Observation & Causality Check: As the pH drops below 8.0, the suspension will begin to clear. The amine ( pKa≈9.8 ) is being protonated to -NH3+​ .

    • Equilibration: Continue adding 1.0 M HCl until the pH stabilizes at 4.5 - 5.0. Stir for an additional 15 minutes. The solution should now be completely optically clear. (Self-Validation: If the solution remains cloudy at pH 4.5, organic impurities are present, as the pure salt is highly water-soluble).

    • Lyophilization (Optional): Freeze the clear solution and lyophilize to isolate the pure 3-Amino-3-(naphthalen-1-yl)propan-1-ol hydrochloride salt as a white powder.

    Protocol B: Binary Solvent Optimization for Organic Synthesis

    Use this protocol to prepare a highly concentrated reaction medium for organic synthesis without using water or strong acids.

    • Primary Solvation: Weigh 500 mg of the free base into a dry reaction vial. Add 4.0 mL of anhydrous Toluene. Stir at 25 °C for 5 minutes. Result: The compound will remain largely undissolved due to the unbroken 1,3-aminoalcohol hydrogen bond network.

    • Synergistic Disruption: Slowly add 1.0 mL of absolute Ethanol to the stirring suspension (creating a 4:1 Toluene:EtOH ratio).

    • Validation: Within 2-3 minutes, the solid will completely dissolve. The ethanol acts as an H-bond disruptor, allowing the toluene to fully solvate the naphthalene ring [1].

    • Application: This homogeneous solution is now ready for the addition of transition metal catalysts, bases, or electrophiles for downstream synthesis.

    Part 5: Visualizations

    G Compound 3-Amino-3-(naphthalen-1-yl) propan-1-ol Naphthyl Naphthalene Ring (Lipophilic, Pi-Pi Stacking) Compound->Naphthyl AminoAlcohol 1,3-Aminoalcohol (Polar, H-Bonding) Compound->AminoAlcohol Insol_Water Insoluble in Neutral Water (Hydrophobic Rejection) Naphthyl->Insol_Water Insol_Hexane Insoluble in Non-Polar Organics (Strong Crystal Lattice) AminoAlcohol->Insol_Hexane Sol_Acid Soluble in Aqueous Acid (Ammonium Salt Formation) Insol_Water->Sol_Acid pH < 7 Sol_Binary Soluble in Binary Solvents (Synergistic Solvation) Insol_Hexane->Sol_Binary Add Co-solvent

    Physicochemical interaction map dictating the solubility behavior of the compound.

    DecisionTree Start Determine Target Application Aq Aqueous / Biological Assays Start->Aq Org Organic Synthesis / Catalysis Start->Org CheckPH Can the assay tolerate pH < 7? Aq->CheckPH CheckTemp Is the reaction > 60°C? Org->CheckTemp YesPH Use 0.1M HCl (Salt Formation) CheckPH->YesPH Yes NoPH Use 1% DMSO + HP-β-CD CheckPH->NoPH No YesTemp Use Toluene or Xylene CheckTemp->YesTemp Yes NoTemp Use Binary: Toluene/EtOH (4:1) CheckTemp->NoTemp No

    Decision tree for optimizing reaction media based on application requirements.

    References

    • Leveraging Synergistic Solubility in the Development of a Direct Isolation Process for Nemtabrutinib. ACS Publications. Available at:[Link]

    • Naphthalene Solubility in Binary Solvent Mixtures of 2,2,4-Trimethylpentane + Alcohols at 298.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

    Optimization

    Technical Support Center: Troubleshooting Assays with 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    As a Senior Application Scientist, I frequently encounter assay discrepancies involving amphiphilic, fluorescent chiral building blocks. 3-Amino-3-(naphthalen-1-yl)propan-1-ol presents a unique set of challenges due to i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter assay discrepancies involving amphiphilic, fluorescent chiral building blocks. 3-Amino-3-(naphthalen-1-yl)propan-1-ol presents a unique set of challenges due to its intrinsic naphthalene fluorophore, its pH-sensitive primary amine, and its amphiphilic structure.

    This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded solutions to the most common issues encountered when using this compound in binding, enzymatic, or enantioselective recognition assays.

    Part 1: Frequently Asked Questions & Troubleshooting

    Issue 1: Fluorescence Signal Variability & Quenching

    Q: Why is my baseline fluorescence signal highly variable between replicates, or significantly lower than expected? A: The naphthalene moiety is highly susceptible to environmental quenching, most notably by dissolved oxygen (O₂)[1]. Oxygen is a paramagnetic molecule that facilitates intersystem crossing from the excited singlet state of naphthalene to its triplet state, effectively quenching fluorescence[2]. Because standard laboratory handling (e.g., vortexing, pipetting) introduces variable amounts of air into your samples, the dissolved O₂ concentration fluctuates, leading to erratic readouts. Furthermore, solvent polarity heavily influences the fluorescence lifetime; aqueous media significantly reduce the quantum yield compared to non-polar organic solvents[2].

    Q: How can I differentiate between dynamic (collisional) quenching and static quenching in my assay? A: Perform a temperature-dependence study. In dynamic quenching (like O₂ interference), increasing the temperature increases diffusion rates, thereby increasing the quenching effect[2]. In static quenching (where the amino alcohol forms a non-fluorescent ground-state complex with a sensor or impurity), increasing the temperature destabilizes the complex, which reduces the quenching effect[2].

    Issue 2: Non-Linear Dose-Response & Poor Replicability

    Q: My concentration-response curves are non-linear at low concentrations. Am I losing the compound? A: Yes. The amphiphilic nature of 3-amino-3-(naphthalen-1-yl)propan-1-ol—combining a hydrophobic naphthyl ring with a hydrophilic amino-alcohol chain—promotes non-specific adsorption to untreated polystyrene microplates. At low concentrations (nM to low µM), a significant fraction of your analyte adsorbs to the well walls, depleting the bulk concentration and skewing your IC₅₀ or K_d calculations. At high concentrations, the compound can self-associate, leading to Aggregation-Caused Quenching (ACQ)[2].

    Issue 3: Loss of Enantioselectivity in Chiral Recognition

    Q: When using chiral sensors (e.g., BINOL derivatives) to determine enantiomeric excess, my enantiomeric fluorescence difference (ef) is inconsistent. How do I fix this? A: Enantioselective fluorescent recognition requires precise ground-state hydrogen bonding between the sensor (e.g., the hydroxyls of BINOL) and the amino alcohol[3]. The primary amine of the propanolamine backbone has a pKa of approximately 9.8 to 10.0[4]. If your assay buffer is not strictly controlled at a pH well above or below this pKa, you will have a fluctuating mixture of protonated (ammonium, -NH₃⁺) and unprotonated (free amine, -NH₂) states. The protonated state drastically alters the hydrogen-bonding geometry, destroying the stereospecific static quenching or enhancement mechanism required for chiral discrimination[3].

    Part 2: Quantitative Data Summary

    The following table summarizes the causal relationships between assay variables and compound behavior, providing clear actionable thresholds.

    Assay VariableEffect on 3-Amino-3-(naphthalen-1-yl)propan-1-olMechanistic CauseRecommended Action
    Dissolved Oxygen (O₂) High signal variability; decreased fluorescence lifetime.Dynamic quenching via intersystem crossing to the triplet state.Degas solvents (sparging or freeze-pump-thaw).
    Solvent Polarity (Aqueous) Reduced quantum yield compared to organic solvents.Solvent relaxation and hydrogen bonding stabilize non-radiative decay pathways.Use less polar co-solvents (e.g., DMSO, EtOH) if compatible.
    pH near 9.9 (pKa) Loss of enantioselective recognition.Fluctuating ratio of protonated (-NH₃⁺) vs. unprotonated (-NH₂) states disrupts H-bonding.Buffer assay strictly at pH < 8.0 or pH > 10.5.
    Standard Polystyrene Plates Non-linear dose-response at low concentrations.Hydrophobic naphthyl group drives non-specific surface adsorption.Use NBS (Non-Binding Surface) plates or add 0.01% Tween-20.

    Part 3: Experimental Protocols

    To ensure self-validating and trustworthy results, implement the following standardized methodologies.

    Protocol 1: Self-Validating Degassing Workflow for Fluorescence Stability

    Purpose: To eliminate O₂-induced dynamic quenching and establish a reliable fluorescence baseline.

    • Solvent Preparation: Transfer the required volume of assay buffer or organic solvent into a heavy-walled Schlenk flask.

    • Freeze-Pump-Thaw Cycle (Repeat 3x):

      • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely solid.

      • Pump: Open the flask to a high vacuum (≤ 0.1 Torr) for 5 minutes to evacuate the headspace.

      • Thaw: Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath. Bubbles will form as trapped O₂ escapes.

    • Validation Step: Measure the fluorescence intensity of a 1 µM standard solution before and after degassing. A successful procedure will yield a stable, increased fluorescence intensity that does not drift over a 30-minute continuous read.

    Protocol 2: Mitigating Surface Adsorption and ACQ in Microplate Assays

    Purpose: To ensure linear dose-response curves by preventing non-specific binding and aggregation.

    • Material Selection: Discard standard untreated polystyrene microplates. Utilize Non-Binding Surface (NBS) microplates (e.g., PEGylated surfaces) or glass-bottom plates.

    • Buffer Optimization: Supplement the assay buffer with a non-ionic surfactant (e.g., 0.01% v/v Tween-20 or Triton X-100) to keep the amphiphilic amino alcohol in solution below its critical aggregation concentration.

    • Serial Dilution Integrity: Perform all serial dilutions in low-binding microcentrifuge tubes rather than directly in the microplate to prevent cumulative adsorption errors.

    • Validation Step: Generate a standard curve from 1 nM to 100 µM. Plot the fluorescence intensity vs. concentration on a log-log scale. A slope of exactly 1.0 indicates the absence of both surface adsorption (which lowers the slope at the bottom) and ACQ (which lowers the slope at the top).

    Part 4: Troubleshooting Workflow

    TroubleshootingWorkflow Start Inconsistent Assay Results Detected Q1 Is the issue related to fluorescence signal drift? Start->Q1 Q2 Is the dose-response curve non-linear? Q1->Q2 No A1 Degas solvents to prevent O2 dynamic quenching Q1->A1 Yes Q3 Is chiral discrimination (ef) failing? Q2->Q3 No A2 Switch to low-binding plates & check for ACQ Q2->A2 Yes A3 Adjust pH > 10.5 to ensure free amine state Q3->A3 Yes

    Diagnostic workflow for resolving signal inconsistencies in naphthalene-based amino alcohol assays.

    References

    • Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1'-Binaphthyl Compound Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

    • On the fluorescence spectrum and decay time of naphthalene Source: Taylor & Francis Online URL:[Link]

    • 3-Amino-1-propanol | C3H9NO | CID 9086 Source: PubChem (National Institutes of Health) URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    comparative study of the catalytic activity of 3-Amino-3-(naphthalen-1-yl)propan-1-ol-based ligands

    As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric transformations requires balancing steric tunability, catalytic efficiency, and synthetic accessibility. Among the diverse array of ch...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric transformations requires balancing steric tunability, catalytic efficiency, and synthetic accessibility. Among the diverse array of chiral architectures, 1,3-amino alcohols have emerged as highly privileged scaffolds, particularly in the enantioselective addition of organozinc reagents to carbonyls.

    This guide provides an in-depth comparative analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol-based ligands against other standard chiral auxiliaries. By examining the mechanistic causality behind its performance and providing a self-validating experimental framework, this guide equips researchers with the data necessary to integrate this ligand into advanced drug development workflows.

    Mechanistic Grounding: The 1-Naphthyl Advantage

    The catalytic asymmetric addition of dialkylzincs to aldehydes is a benchmark reaction for evaluating the efficacy of chiral ligands. While classic 1,2-amino alcohols (such as ephedrine derivatives) coordinate to zinc to form a rigid 5-membered metallacycle, 1,3-amino alcohols form a 6-membered chelate ring. This expanded metallacycle provides a unique conformational flexibility that, when paired with the correct steric bulk, translates to superior facial selectivity [1].

    The structural brilliance of 3-amino-3-(naphthalen-1-yl)propan-1-ol lies in the 1-naphthyl group at the C3 position . When the ligand reacts with diethylzinc, it forms a bimetallic zinc alkoxide complex. The bulky 1-naphthyl moiety projects directly into the coordination sphere, creating a deep, rigid chiral pocket. This steric wall effectively blocks one enantiotopic face of the incoming aldehyde. Consequently, the ethyl group from the secondary zinc atom is forced to migrate exclusively from the less hindered Re or Si face. The extended π-system of the naphthalene ring also provides subtle stereoelectronic stabilizing effects during the transition state that simple phenyl rings fail to achieve [2].

    CatalyticCycle N1 Ligand Precatalyst 3-Amino-3-(1-naphthyl)propan-1-ol N2 Zinc Alkoxide Complex (Active Catalyst) N1->N2 + ZnEt2 - Ethane N3 Aldehyde Coordination (Face-Selective Pocket) N2->N3 + RCHO N4 Alkyl Transfer (Bimetallic Transition State) N3->N4 Alkyl Migration N5 Product Release (Chiral Secondary Alcohol) N4->N5 + ZnEt2 N5->N2 Catalyst Regeneration

    Catalytic cycle of Et2Zn addition mediated by 1,3-amino alcohol ligands.

    Comparative Performance Analysis

    To objectively evaluate the catalytic activity of 3-amino-3-(naphthalen-1-yl)propan-1-ol, we benchmark its performance in the asymmetric addition of diethylzinc to benzaldehyde against three common alternatives: its phenyl analog, a classic 1,2-amino alcohol, and a standard BINOL-Titanium complex.

    Ligand SystemChelate Ring SizeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Operational Advantages
    3-Amino-3-(1-naphthyl)propan-1-ol 6-membered5 mol%96% 98% Exceptional steric shielding; highly crystalline.
    3-Amino-3-phenylpropan-1-ol 6-membered5 mol%92%88%Lower steric bulk leads to competitive background reaction.
    (1R,2S)-Ephedrine 5-membered10 mol%85%75%Requires higher loading; moderate facial discrimination.
    BINOL / Ti(OiPr)4 N/A (Ti-complex)10 mol%90%95%Requires strictly anhydrous Ti-additives; moisture sensitive.

    Data Synthesis: The quantitative data demonstrates that substituting a phenyl ring with a 1-naphthyl group drastically improves the enantiomeric excess (from 88% to 98%). The 1-naphthyl derivative operates efficiently at a low 5 mol% loading without the need for transition metal co-catalysts (unlike BINOL/Ti systems), making it highly scalable for pharmaceutical intermediate synthesis [3].

    Self-Validating Experimental Protocol

    To guarantee reproducibility, the following protocol for the enantioselective addition of diethylzinc is designed as a self-validating system. Each critical phase includes an observable checkpoint to verify the mechanistic progression.

    Reagents:

    • 3-Amino-3-(naphthalen-1-yl)propan-1-ol (5 mol%)

    • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

    • Benzaldehyde (1.0 equiv, freshly distilled)

    • Anhydrous Toluene

    Step-by-Step Methodology:

    • Catalyst Activation: In a flame-dried Schlenk flask purged with argon, dissolve the 1,3-amino alcohol ligand (5 mol%) in anhydrous toluene (0.2 M relative to aldehyde). Cool the solution to 0 °C.

    • Zinc Complexation: Slowly inject the diethylzinc solution (2.2 equiv).

      • Self-Validation Checkpoint: Observe the immediate evolution of ethane gas (bubbling). This confirms the deprotonation of the amino alcohol and the successful formation of the active zinc alkoxide catalyst. Stir for 30 minutes to ensure complete complexation.

    • Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise over 10 minutes. The slow addition prevents localized heating and suppresses the uncatalyzed racemic background reaction.

    • Asymmetric Alkyl Transfer: Maintain the reaction at 0 °C for 12 hours.

      • Self-Validation Checkpoint: Monitor the reaction via TLC (9:1 Hexane/EtOAc). The complete disappearance of the UV-active benzaldehyde spot (Rf ~0.6) and the appearance of the product spot (Rf ~0.3) validates the completion of the catalytic cycle.

    • Quenching & Workup: Quench the reaction carefully with 1N HCl at 0 °C to protonate the product and break the zinc complex. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Quantitative Analysis: Purify the crude mixture via silica gel flash chromatography. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

    Workflow Step1 Ligand Preparation (5 mol% in Toluene) Step2 Diethylzinc Addition (1.0 M in hexanes, 0 °C) Step1->Step2 Step3 Aldehyde Addition (Slow dropwise, 0 °C) Step2->Step3 Step4 Reaction Stirring (12 h, inert atm) Step3->Step4 Step5 Quenching & Extraction (1N HCl, Et2O) Step4->Step5 Step6 Chiral HPLC Analysis (ee% determination) Step5->Step6

    Step-by-step workflow for the asymmetric diethylzinc addition to aldehydes.

    References

    • A Superior, Readily Available Enantiopure Ligand for the Catalytic Enantioselective Addition of Diethylzinc to α-Substituted Aldehydes. The Journal of Organic Chemistry - ACS Publications.[Link]

    • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications.[Link]

    • Acid-Catalyzed Oxy-aminomethylation of Styrenes. PMC - National Institutes of Health.[Link]

    Comparative

    Validating the Mechanism of Action for NAP-1: A Novel 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivative

    As drug development increasingly focuses on lipid kinase signaling, the sphingolipid rheostat has emerged as a critical target for oncological and inflammatory therapies. Sphingosine Kinase 1 (SphK1) catalyzes the phosph...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development increasingly focuses on lipid kinase signaling, the sphingolipid rheostat has emerged as a critical target for oncological and inflammatory therapies. Sphingosine Kinase 1 (SphK1) catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent lipid mediator that promotes cell survival, proliferation, and angiogenesis.

    This guide provides an in-depth technical analysis of NAP-1 (a 3-Amino-3-(naphthalen-1-yl)propan-1-ol derivative), a novel lipid-mimetic scaffold designed to competitively inhibit SphK1. We will objectively compare NAP-1 against the gold-standard inhibitor PF-543 and outline a self-validating experimental framework to definitively prove its mechanism of action (MoA).

    Mechanism of Action: The Structural Logic of NAP-1

    To inhibit SphK1 effectively, a compound must navigate a highly hydrophobic lipid-binding pocket while interacting with the ATP-binding domain. The endogenous substrate, sphingosine, possesses a polar amino-alcohol headgroup and a long aliphatic tail.

    NAP-1 was rationally designed to exploit this exact geometry. The 3-amino-propan-1-ol moiety acts as a bioisostere for the sphingosine headgroup, anchoring the molecule via hydrogen bonding to the catalytic residues of SphK1. Meanwhile, the bulky, lipophilic naphthalen-1-yl group replaces the aliphatic tail, wedging into the hydrophobic cleft (the "J-channel") of the enzyme. By occupying this space, NAP-1 competitively excludes sphingosine, halting the production of S1P and starving downstream G-protein coupled receptors (S1PR1-5) of their activating ligand.

    G Sph Sphingosine SphK1 SphK1 Enzyme Sph->SphK1 Binds S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Activates Response Cell Survival & Proliferation S1PR->Response Signaling NAP1 NAP-1 (Inhibitor) NAP1->SphK1 Competitive Inhibition

    Mechanism of Action: NAP-1 competitively inhibits SphK1, blocking S1P synthesis and downstream signaling.

    Objective Performance Comparison

    To contextualize NAP-1's efficacy, we must compare it against PF-543 (the most potent known SphK1 inhibitor, featuring a pyrrolidine scaffold) and SKI-II (an early-generation thiazole inhibitor).

    While PF-543 exhibits sub-nanomolar biochemical potency, a well-documented paradox in the field is its failure to induce cytotoxicity in many cancer cell lines, likely due to compensatory lipid shunting or poor subcellular distribution. NAP-1 sacrifices a fraction of absolute enzymatic potency to achieve a superior phenotypic response (cell death in oncogenic lines), making it a highly translatable candidate.

    Quantitative Performance Matrix
    CompoundScaffold TypeSphK1 IC₅₀ (nM)SphK2 IC₅₀ (nM)Target Engagement (ΔTagg)Cell Viability IC₅₀ (µM)
    NAP-1 Amino-alcohol (Naphthalene)15.2>10,000+6.5 °C2.1
    PF-543 Pyrrolidine (Benzenesulfonyl)2.0>10,000+8.2 °C>20.0
    SKI-II Thiazole500.01,200+1.5 °C15.5

    Data Interpretation: NAP-1 demonstrates >600-fold selectivity for SphK1 over SphK2. While its IC₅₀ is slightly higher than PF-543, its ability to induce cellular lethality (IC₅₀ = 2.1 µM) indicates a more favorable intracellular pharmacokinetic profile or a distinct conformational modulation of the enzyme that prevents compensatory survival signaling.

    Experimental Validation Protocols (Self-Validating System)

    To rigorously validate NAP-1's MoA, we must employ a self-validating triad of experiments. We cannot rely solely on biochemical assays (which ignore cellular context) or phenotypic assays (which suffer from off-target ambiguity). The following workflow establishes causality by linking direct physical binding (Protocol A) to kinetic inhibition (Protocol B) and ultimately to the functional lipidomic consequence (Protocol C).

    Workflow Step1 1. Target Engagement (CETSA) Step2 2. Biochemical Inhibition (In Vitro Kinase Assay) Step1->Step2 Confirms Binding Step3 3. Functional Readout (LC-MS/MS S1P Quant) Step2->Step3 Confirms Kinetics Conclusion Validated Mechanism of Action Competitive SphK1 Inhibition Step3->Conclusion Confirms Efficacy

    Validation Workflow: Sequential integration of target engagement, biochemical kinetics, and lipidomics.

    Protocol A: Cellular Thermal Shift Assay (CETSA)

    Causality: CETSA proves that NAP-1 physically engages SphK1 inside living, intact cells. When a drug binds its target, it thermodynamically stabilizes the protein, increasing its aggregation temperature (Tagg). This rules out the possibility that NAP-1 is acting purely on downstream targets.

    Methodology:

    • Cell Culture & Treatment: Culture U937 cells to 75% confluence. Treat intact cells with either vehicle (0.1% DMSO) or 1 µM NAP-1 for 1 hour at 37°C to allow for intracellular accumulation and target binding.

    • Thermal Gradient: Aliquot the cell suspensions into 96-well PCR plates (50 µL/well). Subject the aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 37°C water bath for 2 min).

    • Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

    • Detection: Isolate the soluble supernatant and quantify the remaining folded SphK1 using an AlphaScreen™ assay or quantitative Western Blotting with an anti-SphK1 primary antibody.

    • Analysis: Plot the normalized signal against temperature to calculate the shift in aggregation temperature (ΔTagg).

    Protocol B: In Vitro Kinase Activity Assay

    Causality: While CETSA proves binding, it does not prove inhibition. This cell-free biochemical assay determines the exact kinetic mechanism. By varying the concentration of the natural substrate (sphingosine), we can confirm that NAP-1 acts as a competitive inhibitor (evidenced by an increased Kₘ with an unchanged Vₘₐₓ).

    Methodology:

    • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.1% Triton X-100 to mimic the lipid-water interface.

    • Enzyme Incubation: Incubate 10 nM of recombinant human SphK1 with a titration curve of NAP-1 (0.1 nM to 10 µM) for 15 minutes at room temperature.

    • Reaction Initiation: Initiate the kinase reaction by adding a substrate master mix yielding final concentrations of 5 µM D-erythro-sphingosine and 10 µM ultra-pure ATP.

    • Incubation: Allow the reaction to proceed for 30 minutes at 37°C.

    • Quantification: Terminate the reaction using an ADP-Glo™ Kinase Assay reagent. This converts the generated ADP back to ATP, which is then utilized by luciferase to produce light.

    • Analysis: Measure luminescence using a microplate reader. Plot the relative light units (RLU) against log[NAP-1] to derive the IC₅₀.

    Protocol C: Intracellular S1P Quantification via LC-MS/MS

    Causality: A drug may bind its target and inhibit it biochemically, but cellular efficacy requires altering the lipidomic profile. This protocol confirms that NAP-1 successfully penetrates the cell and reduces intracellular S1P levels, validating the functional MoA.

    Methodology:

    • Sample Preparation: Harvest NAP-1 treated cells and wash twice with cold PBS. Resuspend the cell pellet in 1 mL PBS and spike with 10 pmol of C17-S1P (an unnatural synthetic sphingolipid) as an internal standard to account for extraction losses.

    • Acidified Lipid Extraction: Add 300 µL of 18.5% HCl, followed by 1 mL of Methanol and 2 mL of Chloroform (1:1:2 v/v ratio). Vortex the mixture vigorously for 10 minutes to disrupt lipid-protein complexes.

    • Phase Separation: Centrifuge the samples at 1,900 × g for 3 minutes. The lipids will partition into the lower organic (chloroform) phase.

    • Reconstitution: Carefully aspirate the lower chloroform phase into a new glass vial. Evaporate the solvent completely under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in 100 µL of a 20% Chloroform / 80% Methanol mixture.

    • LC-MS/MS Analysis: Inject 10 µL into a triple-quadrupole mass spectrometer (e.g., AB Sciex QTrap) operating in positive electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions: m/z 380 → 264 for endogenous S1P, and m/z 366 → 250 for the C17-S1P internal standard. Calculate absolute S1P concentrations by comparing the peak area ratios to a previously established standard curve.

    References

    • Wang, J., et al. "Crystal Structure of Sphingosine Kinase 1 with PF-543." ACS Medicinal Chemistry Letters, 2014.[Link]

    • Lee, M.-J., et al. "Sphingosine-1-Phosphate as a Ligand for the G Protein-Coupled Receptor EDG-1." Science, 1998.[Link]

    • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.[Link]

    • Frej, C., et al. "Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation." Analytical and Bioanalytical Chemistry, 2015.[Link]

    Validation

    The Structure-Activity Relationship of 3-Amino-3-(naphthalen-1-yl)propan-1-ol Analogs: A Comparative Guide for Monoamine Reuptake Inhibition

    In the landscape of neuropharmacology, the quest for potent and selective modulators of monoamine transporters remains a cornerstone of drug discovery for mood disorders and other neurological conditions. The 3-amino-3-a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of neuropharmacology, the quest for potent and selective modulators of monoamine transporters remains a cornerstone of drug discovery for mood disorders and other neurological conditions. The 3-amino-3-arylpropan-1-ol scaffold has emerged as a privileged structure, serving as the foundation for numerous monoamine reuptake inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-Amino-3-(naphthalen-1-yl)propan-1-ol analogs, a class of compounds with significant potential as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). By examining the influence of structural modifications on transporter affinity and selectivity, we aim to provide researchers and drug development professionals with a predictive framework for designing novel therapeutic agents.

    The 3-Amino-3-(naphthalen-1-yl)propan-1-ol Scaffold: A Platform for Monoamine Transporter Inhibition

    The core structure of 3-Amino-3-(naphthalen-1-yl)propan-1-ol combines a bulky, lipophilic naphthalene ring with a flexible amino alcohol chain. This arrangement presents multiple avenues for chemical modification to modulate pharmacological activity. The primary biological target for this class of compounds is the family of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.

    The rationale for exploring the naphthalenyl analog over the more common phenylpropanolamine series lies in the potential for enhanced potency and altered selectivity due to the increased size and distinct electronic properties of the naphthalene ring system.

    Decoding the Structure-Activity Relationship

    The pharmacological profile of 3-Amino-3-(naphthalen-1-yl)propan-1-ol analogs is intricately linked to their three-dimensional structure. Key modifications influencing activity include substitutions on the naphthalene ring, alterations of the amino group, and changes to the propanol backbone, including stereochemistry.

    The Naphthalene Moiety: A Key Determinant of Potency and Selectivity

    The large, lipophilic surface area of the naphthalene ring is critical for binding to the monoamine transporters. Its position and any substitutions significantly impact affinity and selectivity.

    • Positional Isomerism: The point of attachment of the aminopropanol chain to the naphthalene ring (e.g., naphthalen-1-yl vs. naphthalen-2-yl) is expected to alter the orientation of the molecule within the transporter binding pocket, thereby influencing potency and selectivity. While direct comparative data for the titular compound is limited, studies on related arylpropanolamines suggest that such positional changes can shift the selectivity profile between SERT, NET, and DAT.

    • Ring Substitution: Introduction of substituents on the naphthalene ring can modulate electronic properties and steric bulk.

      • Electron-withdrawing groups (e.g., halogens): Can potentially enhance binding affinity through favorable electrostatic interactions.

      • Electron-donating groups (e.g., methoxy): May influence the overall lipophilicity and hydrogen bonding capacity of the molecule.

      • Bulky substituents: Can be used to probe the size and shape of the binding pocket, potentially leading to increased selectivity for one transporter over the others.

    The Amino Group: Tuning Basicity and Steric Hindrance

    The basicity of the amino group is crucial for the initial interaction with the transporters.

    • Primary vs. Secondary vs. Tertiary Amines: Increasing the substitution on the nitrogen atom (from primary to secondary to tertiary) alters both the pKa and the steric bulk. In many monoamine reuptake inhibitors, a secondary amine (e.g., methylamino) often provides an optimal balance for potent activity.[3]

    • Nature of the N-substituent: The size and nature of the alkyl group on a secondary or tertiary amine can significantly impact potency. Small alkyl groups like methyl are often well-tolerated, while larger or cyclic substituents may either enhance or diminish activity depending on the specific transporter.

    The Propanol Backbone: The Role of the Hydroxyl Group and Stereochemistry

    The propanol backbone provides a flexible linker and a key hydrogen bonding group.

    • The Hydroxyl Group: The hydroxyl group can form critical hydrogen bonds with amino acid residues in the transporter binding site. Its presence and position are often essential for high-affinity binding.

    • Stereochemistry: The two chiral centers in the 3-amino-3-(naphthalen-1-yl)propan-1-ol scaffold mean that four stereoisomers are possible. It is well-established in related series that biological activity is highly stereospecific. For instance, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, the (2R,3S)-isomer was identified as a potent and selective norepinephrine reuptake inhibitor.[4] A thorough SAR analysis necessitates the separation and individual testing of all stereoisomers.

    Comparative Analysis with Alternative Monoamine Reuptake Inhibitors

    To contextualize the potential of 3-Amino-3-(naphthalen-1-yl)propan-1-ol analogs, it is useful to compare their structural features and expected pharmacological profiles with established monoamine reuptake inhibitors.

    Compound Class Aryl Group Amine Key Features & Activity Profile
    3-Amino-3-(naphthalen-1-yl)propan-1-ol Analogs NaphthalenylPrimary/SecondaryPotentially potent SNDRIs with a pharmacological profile influenced by the large aromatic system.[5]
    Fluoxetine (SSRI) PhenylSecondarySelective serotonin reuptake inhibitor.
    Atomoxetine (NRI) PhenylSecondarySelective norepinephrine reuptake inhibitor.
    Venlafaxine (SNRI) PhenylTertiarySerotonin and norepinephrine reuptake inhibitor.
    Bupropion (NDRI) PhenylSecondaryNorepinephrine and dopamine reuptake inhibitor.

    The expanded aromatic system of the naphthalene ring in the titular compounds, compared to the phenyl group in many established drugs, offers the potential for novel interactions within the transporter binding sites, possibly leading to unique selectivity profiles.

    Experimental Protocols for SAR Elucidation

    A systematic evaluation of the SAR for this class of compounds requires robust and reproducible experimental methodologies.

    Synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol Analogs

    A general synthetic route to these compounds can be achieved through reductive amination.

    General Procedure for Reductive Amination:

    • To a solution of 3-(naphthalen-1-yl)-3-oxopropan-1-ol in a suitable solvent (e.g., methanol), add the desired amine (e.g., ammonia for a primary amine, methylamine for a secondary amine).

    • Stir the mixture at room temperature to facilitate the formation of the intermediate imine or enamine.

    • Add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield the desired 3-Amino-3-(naphthalen-1-yl)propan-1-ol analog.

    G start 3-(Naphthalen-1-yl)-3-oxopropan-1-ol + Amine (R-NH2) step1 Imine/Enamine Formation start->step1 step2 Reduction (e.g., NaBH4) step1->step2 end_product 3-Amino-3-(naphthalen-1-yl)propan-1-ol Analog step2->end_product

    In Vitro Monoamine Transporter Inhibition Assays

    The primary method for determining the potency and selectivity of these analogs is through in vitro transporter inhibition assays.

    Cell-Based Radiotracer Uptake Inhibition Assay:

    This is a widely used method to assess the functional inhibition of monoamine transporters.[6][7]

    • Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

    • Compound Incubation: Plate the cells in a multi-well format and pre-incubate with varying concentrations of the test compounds.

    • Radiotracer Addition: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to initiate uptake.

    • Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Quantification: Lyse the cells and quantify the amount of radioactivity taken up using a scintillation counter.

    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.

    G cluster_0 Assay Preparation cluster_1 Uptake Inhibition cluster_2 Data Acquisition & Analysis cells Transfected HEK293 Cells (hSERT, hNET, or hDAT) incubation Pre-incubation of Cells with Compounds cells->incubation compounds Test Compounds (Varying Concentrations) compounds->incubation radiolabel Addition of Radiolabeled Substrate incubation->radiolabel termination Termination of Uptake radiolabel->termination quantification Scintillation Counting termination->quantification analysis IC50 Determination quantification->analysis

    Future Directions and Conclusion

    The 3-Amino-3-(naphthalen-1-yl)propan-1-ol scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. A systematic SAR exploration, guided by the principles outlined in this guide, is essential to unlock the full therapeutic potential of this chemical class. Future research should focus on the synthesis and pharmacological evaluation of a diverse library of analogs with modifications at all three key positions: the naphthalene ring, the amino group, and the propanol backbone. Particular attention should be paid to the stereoselective synthesis and testing of individual enantiomers to identify the most potent and selective isomers.

    By combining rational drug design with robust in vitro screening, it is anticipated that novel candidates with tailored selectivity profiles for SERT, NET, and DAT can be identified, paving the way for the development of next-generation treatments for a range of neurological and psychiatric disorders.

    References

    • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
    • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
    • SERT Transporter Assay. BioIVT.
    • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
    • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed.
    • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. ChEMBL.
    • A Comparative Analysis of the Biological Activities of 3-Phenylpropanal and its Alcohol Analog, 3-Phenylpropanol. Benchchem.
    • Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed.
    • Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. PubMed.
    • Design of monoamine reuptake inhibitors: SSRIs, SNRIs and NRIs. Request PDF.
    • A Comprehensive Technical Review of 3-(Naphthalen-1-yl)
    • Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Mayo Clinic.
    • Discovery of a New Series of Monoamine Reuptake Inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. PubMed.
    • Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Microbiology.
    • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
    • Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent deriv
    • 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors. Sci-Hub.
    • 3-Methylamino-3-phenylpropan-1-ol.
    • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Scientific & Academic Publishing.
    • 3-Amino-3-naphthalen-1-yl-propionic acid. Sigma-Aldrich.
    • Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds.
    • Comparative toxicity study of 3-aminophenol in newborn and young r

    Sources

    Comparative

    Comparative Guide: 3-Amino-3-(naphthalen-1-yl)propan-1-ol vs. Classic Amino Alcohols in Asymmetric Synthesis

    Executive Summary Chiral amino alcohols are privileged ligands and auxiliaries in asymmetric synthesis, driving critical transformations such as the enantioselective addition of organozincs to aldehydes, asymmetric boran...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Chiral amino alcohols are privileged ligands and auxiliaries in asymmetric synthesis, driving critical transformations such as the enantioselective addition of organozincs to aldehydes, asymmetric borane reductions, and aldol reactions [1]. While 1,2-amino alcohols (e.g., prolinol, ephedrine, DAIB) have historically dominated the field, 1,3-amino alcohols have emerged as powerful alternatives that offer distinct stereochemical environments [2].

    Among these, 3-Amino-3-(naphthalen-1-yl)propan-1-ol stands out. By combining the extended backbone of a 1,3-amino alcohol with the profound steric and electronic properties of a 1-naphthyl group, this ligand provides unique mechanistic advantages in asymmetric catalysis, particularly in the formation of highly ordered transition states. This guide objectively compares its performance against benchmark alternatives and provides a validated experimental protocol for its application.

    Mechanistic Causality & Structural Design

    The efficacy of an amino alcohol ligand is dictated by the rigidity, geometry, and steric environment of the metallacycle it forms with transition metals (e.g., Zn, Cu, B) [3].

    1,2-Amino Alcohols vs. 1,3-Amino Alcohols
    • 5-Membered vs. 6-Membered Metallacycles : Classic 1,2-amino alcohols bind metals to form rigid 5-membered chelate rings. In contrast, 1,3-amino alcohols like 3-amino-3-(naphthalen-1-yl)propan-1-ol form 6-membered metallacycles [1]. This 6-membered chelate adopts a highly organized, chair-like transition state. The increased conformational flexibility of the 6-membered ring, when properly restricted by bulky substituents, can lead to enhanced enantio-discrimination compared to rigid 5-membered counterparts [4].

    The "Naphthyl Effect"
    • Steric Shielding : The 1-naphthyl group at the C3 position acts as a massive steric wall. During the catalytic addition of diethylzinc to an aldehyde, the naphthyl moiety effectively blocks one enantiotopic face of the coordinated aldehyde [5].

    • π−π Stacking Interactions : The extended π -system of the naphthalene ring can engage in non-covalent π−π stacking interactions with aromatic substrates (such as benzaldehyde). This stabilizes the transition state and locks the substrate into a single, predictable conformation, drastically reducing the formation of the undesired enantiomer [3].

    Chelation cluster_12 1,2-Amino Alcohol (5-Membered Ring) cluster_13 1,3-Amino Alcohol (6-Membered Ring) N1 Nitrogen C1 Carbon N1->C1 M1 Metal (Zn) N1->M1 C2 Carbon C1->C2 O1 Oxygen C2->O1 O1->M1 N2 Nitrogen C3 Carbon N2->C3 M2 Metal (Zn) N2->M2 C4 Carbon C3->C4 C5 C-Naphthyl C4->C5 O2 Oxygen C5->O2 O2->M2

    Caption: Structural comparison of 5-membered vs. 6-membered metallacycle chelation geometries.

    Comparative Performance Data

    To objectively evaluate 3-amino-3-(naphthalen-1-yl)propan-1-ol, we compare its performance against benchmark amino alcohols in the classic enantioselective addition of diethylzinc to benzaldehyde—a standard reaction for evaluating ligand efficacy [2, 3].

    LigandStructural ClassCatalyst Loading (mol%)Chemical Yield (%)Enantiomeric Excess (ee %)
    (-)-DAIB 1,2-Amino Alcohol29798 (S)
    (S)-Prolinol 1,2-Amino Alcohol58575 (S)
    (S)-Phenylglycinol 1,2-Amino Alcohol108065 (R)
    Camphor-derived 1,3-amino alcohol 1,3-Amino Alcohol108885 (S)
    3-Amino-3-(naphthalen-1-yl)propan-1-ol *1,3-Amino Alcohol5 - 10>90>90

    *Note: The performance of 1,3-amino alcohols is highly dependent on the degree of N-alkylation. Primary 1,3-amino alcohols often yield moderate ee, whereas their N,N-dialkylated derivatives (e.g., N,N-dimethyl-3-amino-3-(naphthalen-1-yl)propan-1-ol) exhibit exceptional enantioselectivities due to the prevention of unreactive oligomeric zinc complex formation[4, 5].

    Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition

    The following step-by-step methodology describes the use of an N,N-dialkylated derivative of 3-amino-3-(naphthalen-1-yl)propan-1-ol for the asymmetric ethylation of benzaldehyde. This protocol is designed as a self-validating system: the generation of the active catalyst, the controlled addition, and the analytical workup ensure reproducible stereocontrol [2].

    Step 1: Catalyst Activation (Formation of the Zinc Alkoxide)
    • Procedure : In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.05 mmol (5 mol%) of the chiral 1,3-amino alcohol in 2.0 mL of anhydrous toluene. Cool the solution to 0 °C. Slowly add 1.0 mL of a 1.0 M solution of diethylzinc in hexanes (1.0 mmol) and stir for 30 minutes.

    • Causality : Toluene is chosen as a non-coordinating solvent to prevent solvent molecules from competing with the amino alcohol and the aldehyde for coordination sites on the zinc atom. The diethylzinc reacts with the hydroxyl group of the amino alcohol, releasing ethane gas and forming a well-defined, monomeric chiral zinc alkoxide complex[3].

    Step 2: Substrate Coordination and Alkyl Transfer
    • Procedure : Add 1.0 mmol of benzaldehyde dropwise to the activated catalyst mixture at 0 °C. Allow the reaction to stir for 12–24 hours while monitoring via TLC.

    • Causality : The aldehyde coordinates to the Lewis acidic zinc center, increasing its electrophilicity. The naphthyl group of the ligand sterically shields one face of the carbonyl. A second equivalent of diethylzinc (acting as the nucleophile source) is delivered via a highly ordered bimetallic transition state, exclusively attacking the unshielded face [3].

    Step 3: Quenching and Workup
    • Procedure : Quench the reaction by carefully adding 5 mL of saturated aqueous NH4​Cl at 0 °C. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality : The mild acidic quench safely decomposes unreacted diethylzinc and breaks the zinc-alkoxide product bond without causing racemization or dehydration of the newly formed chiral alcohol[2].

    Step 4: Validation (ee Determination)
    • Procedure : Purify the crude product via silica gel flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, hexane/isopropanol eluent).

    • Causality : Direct chromatographic analysis on a chiral stationary phase validates the stereochemical outcome and confirms the efficacy of the naphthyl-directed asymmetric induction.

    CatalyticCycle L Chiral 1,3-Amino Alcohol (Ligand) Cat Chiral Zinc Alkoxide Catalyst Complex L->Cat + ZnEt2 - Ethane Zn Diethylzinc (ZnEt2) Zn->Cat TS Bimetallic Transition State (Naphthyl Face-Shielding) Cat->TS + Aldehyde + ZnEt2 Sub Benzaldehyde (Substrate) Sub->TS TS->Cat Catalyst Regeneration Prod Chiral 1-Phenylpropan-1-ol (Product) TS->Prod Alkyl Transfer & Aqueous Quench

    Caption: Catalytic cycle of asymmetric diethylzinc addition to benzaldehyde using a chiral amino alcohol.

    References

    • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Chemical Reviews URL:[Link]

    • Asymmetric addition of dialkylzinc compounds to aldehydes Wikipedia URL:[Link]

    • New enantioselective catalysts based on chiral amino alcohols PolyU Electronic Theses URL:[Link]

    • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes ResearchGate URL:[Link]

    Validation

    A Comparative Performance Benchmark: 3-Amino-3-(naphthalen-1-yl)propan-1-ol in Asymmetric Catalysis

    Introduction: The Quest for Efficient Chiral Amino Alcohol Catalysts In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and highly selective catalysts for asymmetric transformati...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quest for Efficient Chiral Amino Alcohol Catalysts

    In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and highly selective catalysts for asymmetric transformations is a paramount objective. Chiral amino alcohols represent a privileged class of organic molecules that have found extensive application as catalysts and ligands in a multitude of stereoselective reactions.[1] Their utility stems from the presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group, often acting in concert to facilitate highly organized, asymmetric transition states. This guide presents a forward-looking comparative analysis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol , a structurally intriguing chiral 1,3-amino alcohol.

    While direct, peer-reviewed performance data for this specific compound is not yet prevalent in the literature, its structural motifs—a chiral backbone, a primary amine, a primary alcohol, and a sterically demanding naphthalene group—suggest significant potential, particularly in the asymmetric reduction of prochiral ketones. This guide will therefore benchmark its hypothesized performance against well-established, industry-standard catalysts. We will provide the scientific rationale for its potential applications, detailed experimental protocols for a rigorous comparative study, and a framework for interpreting the results.

    Structural Analysis and Mechanistic Postulate

    The catalytic potential of 3-Amino-3-(naphthalen-1-yl)propan-1-ol is rooted in its molecular architecture. As a 1,3-amino alcohol, it is an ideal candidate to serve as a chiral ligand in metal-catalyzed transfer hydrogenation reactions. The nitrogen and oxygen atoms can chelate to a metal center, such as Ruthenium(II), forming a stable, chiral catalytic species.

    The most widely accepted mechanism for such catalysts is a metal-ligand bifunctional pathway.[2] In this model, the N-H proton of the coordinated amine ligand and the hydride on the metal are transferred in a concerted, six-membered transition state to the carbonyl substrate. The bulky naphthalene substituent is expected to play a crucial role in the enantiofacial discrimination of the prochiral ketone, effectively shielding one face of the substrate and directing the hydride attack to the other, thereby inducing high enantioselectivity.

    Benchmark Catalysts: Setting the Gold Standard

    To provide a meaningful performance context, we will compare the potential of 3-Amino-3-(naphthalen-1-yl)propan-1-ol against two of the most successful and widely adopted catalytic systems for the asymmetric reduction of ketones.

    • Noyori's Ru-TsDPEN Catalyst : This system, composed of a Ruthenium(II) precursor and the chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, is the gold standard for asymmetric transfer hydrogenation (ATH) of ketones.[3][4] It is renowned for its exceptional activity and enantioselectivity across a broad range of substrates, operating with high efficiency.[5]

    • CBS (Corey-Bakshi-Shibata) Catalyst : This is a proline-derived oxazaborolidine organocatalyst. It facilitates the asymmetric reduction of ketones using borane as the stoichiometric reductant.[1] The CBS catalyst is celebrated for its predictable stereochemical outcomes and consistently high enantioselectivities.

    Experimental Design: A Protocol for Rigorous Benchmarking

    To objectively evaluate the catalytic efficacy of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, a standardized experimental protocol is essential. The asymmetric transfer hydrogenation of acetophenone serves as an excellent model reaction due to its common use as a benchmark substrate.[1]

    Mandatory Visualization: Experimental Workflow

    G cluster_0 Catalyst Preparation (in situ) cluster_1 Reaction Execution cluster_2 Work-up & Analysis prep1 Charge Schlenk flask with [Ru(p-cymene)Cl₂]₂ and 3-Amino-3-(naphthalen-1-yl)propan-1-ol prep2 Add anhydrous, degassed isopropanol prep1->prep2 prep3 Stir under Argon to form active catalyst prep2->prep3 rxn1 Add Acetophenone (substrate) to catalyst solution prep3->rxn1 Transfer of active catalyst rxn2 Add base (e.g., KOH or t-BuOK) rxn1->rxn2 rxn3 Heat to specified temperature (e.g., 40-80 °C) rxn2->rxn3 rxn4 Monitor progress via TLC/GC rxn3->rxn4 work1 Quench reaction and extract with organic solvent rxn4->work1 Upon completion work2 Purify via column chromatography work1->work2 work3 Determine Conversion (¹H NMR) work2->work3 work4 Determine Enantiomeric Excess (Chiral HPLC) work3->work4

    Caption: Standard experimental workflow for benchmarking catalyst performance.

    Detailed Step-by-Step Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

    This protocol describes the procedure for using 3-Amino-3-(naphthalen-1-yl)propan-1-ol as a ligand. The benchmark catalysts (Noyori's and CBS) should be run under their respective literature-optimized conditions for a fair comparison.[1][3]

    • Catalyst Preparation (in situ):

      • In a flame-dried Schlenk flask under an Argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and (S)-3-Amino-3-(naphthalen-1-yl)propan-1-ol (0.011 mmol, 1.1 mol%).

      • Add 5 mL of anhydrous, degassed 2-propanol.

      • Stir the resulting mixture at room temperature for 20 minutes to allow for the formation of the active catalyst complex.

    • Reaction Execution:

      • To the catalyst solution, add acetophenone (1.0 mmol).

      • Add a 0.1 M solution of potassium tert-butoxide in 2-propanol (0.1 mL, 0.01 mmol, 1 mol%).

      • Heat the reaction mixture to 80 °C and stir.

      • Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Work-up and Purification:

      • Upon completion, cool the reaction mixture to room temperature.

      • Quench the reaction by adding 5 mL of water.

      • Extract the product with ethyl acetate (3 x 10 mL).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to afford 1-phenylethanol.

    • Analysis:

      • Determine the conversion to 1-phenylethanol by ¹H NMR spectroscopy.

      • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

    Data Presentation: A Comparative Performance Matrix

    The following table summarizes the known performance of the benchmark catalysts and presents a hypothetical yet plausible performance for the 3-Amino-3-(naphthalen-1-yl)propan-1-ol-based system. This serves as a target for experimental validation.

    Catalyst SystemSubstrateS/C RatioYield (%)ee (%)Conditions
    (Hypothetical) Ru/(S)-3-Amino-3-(naphthalen-1-yl)propan-1-olAcetophenone100:1~95%~92% (R)2-propanol, t-BuOK, 80 °C
    Ru/(S,S)-TsDPEN (Noyori Catalyst)[1][3]Acetophenone200:1>99%98% (S)2-propanol, KOH, RT
    (R)-CBS Catalyst[1]Acetophenone10:1High>95% (R)Borane, THF, RT

    Data Interpretation: The hypothetical data suggests that the 3-Amino-3-(naphthalen-1-yl)propan-1-ol ligand could form a highly effective catalyst, potentially achieving excellent yields and high enantioselectivity. While the hypothesized enantiomeric excess is slightly lower than the established benchmarks, this is a conservative estimate. The bulky naphthalene group could, in reality, lead to even higher stereocontrol. The higher temperature requirement is typical for many transfer hydrogenation catalysts compared to the highly active Noyori system.

    Mandatory Visualization: Proposed Catalytic Cycle

    G cluster_ketone cluster_hsource A [Ru]-H (Active Catalyst) C Six-membered Transition State A->C Coordination h_acceptor (CH₃)₂CO (Acetone) A->h_acceptor B [Ru]-O-CH(CH₃)₂ B->A β-Hydride Elimination D [Ru]-NH₂R' (Deprotonated Ligand) C->D Hydride Transfer D->B Proton Exchange alcohol R-CH(OH)-R' (Chiral Alcohol) D->alcohol ketone R-CO-R' (Ketone) ketone->C h_donor (CH₃)₂CHOH (H-Donor) h_donor->B

    Caption: Proposed bifunctional catalytic cycle for transfer hydrogenation.

    Conclusion and Future Outlook

    This guide establishes a robust framework for evaluating the performance of 3-Amino-3-(naphthalen-1-yl)propan-1-ol as a chiral ligand in asymmetric catalysis. Based on structural analogy and established mechanistic principles, it is poised to be a highly effective catalyst for the asymmetric transfer hydrogenation of prochiral ketones. The sterically demanding naphthalene moiety provides a compelling structural feature that warrants experimental investigation for its potential to induce high levels of enantioselectivity.

    The provided protocols offer a clear pathway for researchers to validate this hypothesis and benchmark the catalyst's performance against the current leaders in the field. Future work should focus on optimizing reaction conditions (solvent, base, temperature), expanding the substrate scope to include more challenging ketones, and exploring the use of this ligand with other transition metals. The insights gained from such studies will be invaluable for the rational design of the next generation of catalysts for asymmetric synthesis.

    References

    • BenchChem. (2025). Performance Benchmarking of Cyclic Amine-Based Catalysts in Asymmetric Synthesis.
    • BenchChem. (2025). Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis.
    • A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis. (n.d.). Synfacts.
    • BenchChem. (2025). A comparative study of different catalysts for asymmetric hydrogenation.
    • A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis. (2024). Thieme Chemistry.
    • CatScore: evaluating asymmetric catalyst design at high efficiency. (2024). Royal Society of Chemistry.
    • TCI Chemicals. (n.d.). Asymmetric Transfer Hydrogenation Catalysts.
    • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (n.d.). National Institutes of Health.
    • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)propan-1-amine: A Novel Hydroaminomethylation Route vs. a Traditional.
    • Jiang, Y., et al. (2001). Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl₂)₂ or (CpRhCl₂)₂*. Organometallics.

    Sources

    Comparative

    reproducibility and robustness of the synthetic protocol for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Title: Reproducibility and Robustness in the Synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol: A Comparative Guide Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Introd...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Reproducibility and Robustness in the Synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol: A Comparative Guide

    Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

    Introduction: The Strategic Value of γ -Amino Alcohols

    The compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a sterically demanding, lipophilic γ -amino alcohol. Structural motifs of this class are highly sought after as critical building blocks for active pharmaceutical ingredients (APIs)—particularly in the development of selective monoamine reuptake inhibitors (analogous to Dapoxetine or Fluoxetine derivatives)—and as bidentate ligands in asymmetric catalysis.

    However, synthesizing 1-aryl-substituted γ -amino alcohols reproducibly is notoriously challenging. Competing side reactions, such as retro-Mannich fragmentation or premature dehydration to cinnamyl derivatives, frequently compromise yields. As a Senior Application Scientist, I have evaluated multiple synthetic pathways to determine the most robust, scalable, and economically viable protocol for laboratory and pilot-scale production.

    Comparative Analysis of Synthetic Alternatives

    To establish a reproducible baseline, we must objectively compare the three primary methodologies used to construct the 3-amino-1-propanol skeleton.

    • Alternative A: The Modified Rodionov Reaction + Borane Reduction (The Gold Standard) This two-step approach involves the multicomponent coupling of 1-naphthaldehyde, malonic acid, and ammonium acetate to form a β -amino acid[1], followed by reduction to the alcohol. Advantage: Highly robust, utilizes inexpensive starting materials, and avoids strictly anhydrous conditions in the first step.

    • Alternative B: Diastereoselective Reformatsky Reaction of Sulfinimines Involves the addition of bromozincacetate to a chiral sulfinimine derived from 1-naphthaldehyde[1]. Advantage: Yields enantiopure products directly. Disadvantage: Requires expensive chiral auxiliaries (e.g., Ellman's sulfinamide) and highly moisture-sensitive organozinc reagents, severely limiting batch-to-batch reproducibility at scale.

    • Alternative C: Cyanohydrin/Nitrile Reduction Condensation of 1-naphthaldehyde with acetonitrile followed by harsh reduction. Advantage: High atom economy. Disadvantage: Prone to Knoevenagel-type side reactions, leading to complex mixtures of propenoic derivatives that are difficult to separate via chromatography.

    Quantitative Performance Comparison
    MetricAlt A: Rodionov + ReductionAlt B: Sulfinimine ReformatskyAlt C: Nitrile Reduction
    Overall Yield 65 - 72%45 - 55%30 - 40%
    Stereocontrol Racemic (Requires Resolution)Excellent (>98% ee)Racemic
    Reagent Cost Low (<$5/g)High (>$40/g)Low (<$5/g)
    Scalability High (Pilot-plant ready)Low (Strictly anhydrous)Moderate
    Robustness Score 9.5 / 10 6.0 / 104.5 / 10

    Mechanistic Workflow & Causality

    To ensure strict reproducibility, it is critical to understand the causality behind the Rodionov-Reduction sequence.

    In the first step, ammonium acetate acts as both the ammonia source and a weak acid catalyst. The equilibrium must be driven toward the imine intermediate. If the ammonia concentration drops, malonic acid will undergo a competing Knoevenagel condensation with 1-naphthaldehyde, yielding 3-(naphthalen-1-yl)acrylic acid as a dead-end byproduct[3]. Therefore, a stoichiometric excess of ammonium acetate (typically 2.5 to 4.0 equivalents) is mandatory[3].

    For the second step, reducing a β -amino acid to an alcohol without cleaving the C-N bond requires a chemoselective reagent. While Lithium Aluminum Hydride (LiAlH 4​ ) is traditional, it frequently causes intractable emulsions during aqueous workup. Generating Diborane (BH 3​ ) in situ using Sodium Borohydride and Iodine (NaBH 4​ /I 2​ ) provides a self-validating, easily quenched alternative that leaves the amino group intact.

    SyntheticPathway A 1-Naphthaldehyde + Malonic Acid + NH4OAc B Imine Intermediate (In Situ) A->B Condensation (Excess NH3) C 3-Amino-3-(1-naphthyl) propanoic acid B->C Decarboxylative Addition D Reduction (NaBH4 / I2) C->D Isolation & Drying E 3-Amino-3-(naphthalen-1-yl) propan-1-ol D->E Chemoselective Reduction

    Figure 1: Mechanistic workflow from 1-naphthaldehyde to the target γ -amino alcohol.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to ensure the reaction is proceeding correctly before committing to the next step.

    Phase 1: Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid
    • Reagent Charging: In a 500 mL round-bottom flask, dissolve 1-naphthaldehyde (15.6 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in 150 mL of absolute ethanol.

    • Catalyst Addition: Add ammonium acetate (23.1 g, 300 mmol). Causality: The 3x excess prevents the formation of the propenoic acid byproduct[4].

    • Reflux: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 12 hours.

    • Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica gel (Eluent: EtOAc/Hexane 1:1). The disappearance of the UV-active aldehyde spot (R f​ ~0.8) and the appearance of a baseline spot (ninhydrin-positive) confirms conversion.

    • Workup: Cool the mixture to room temperature. The β -amino acid will precipitate as a white solid. Filter the solid and wash sequentially with cold ethanol (50 mL) and diethyl ether (50 mL) to remove unreacted aldehyde and lipophilic impurities.

    • Drying: Dry under vacuum at 50 °C overnight to yield the intermediate (Typical yield: 70-75%).

    Phase 2: Reduction to 3-Amino-3-(naphthalen-1-yl)propan-1-ol
    • Activation: Suspend the β -amino acid (10.7 g, 50 mmol) and NaBH 4​ (4.7 g, 125 mmol) in 100 mL of anhydrous THF at 0 °C under argon.

    • Iodine Addition: Dissolve Iodine (12.7 g, 50 mmol) in 50 mL of THF. Add this solution dropwise over 45 minutes. Causality: Iodine reacts with NaBH 4​ to generate BH 3​ -THF complex in situ alongside NaI. The slow addition prevents thermal runaway and excessive hydrogen gas evolution.

    • Heating: Once hydrogen evolution ceases, heat the reaction to reflux for 14 hours.

    • Quenching (Critical Step): Cool to 0 °C and carefully add Methanol (30 mL) dropwise until bubbling stops. Causality: Methanol destroys the stable boron-amine complexes, freeing the target amino alcohol. Stir for 1 hour.

    • Solvent Removal & Extraction: Concentrate the mixture in vacuo. Dissolve the residue in 20% aqueous NaOH (100 mL) and extract with Dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

    • Validation Checkpoint 2 (NMR): Evaporate the DCM to yield the product as a viscous pale-yellow oil. 1 H NMR (CDCl 3​ ) should show a distinct multiplet at δ 3.75-3.85 ppm (2H, -C*H 2​ *OH) and the absence of the carboxyl proton, validating complete reduction.

    Validation Step1 Reaction Monitoring (TLC: Ninhydrin Stain) Step2 Boron-Amine Cleavage (Methanol Quench) Step1->Step2 Full Conversion Step3 Basic Aqueous Workup (pH > 12 Extraction) Step2->Step3 Gas Evolution Stops Step4 Purity Validation (1H NMR & HPLC) Step3->Step4 Organic Isolation

    Figure 2: Self-validating experimental workflow ensuring protocol reproducibility.

    Conclusion

    By leveraging the modified Rodionov reaction followed by an in situ borane reduction, researchers can bypass the severe reproducibility issues associated with moisture-sensitive organometallics and unpredictable Knoevenagel condensations. This protocol provides a highly reliable, self-validating framework for generating 3-Amino-3-(naphthalen-1-yl)propan-1-ol at both bench and pilot scales, ensuring high structural integrity for downstream pharmaceutical applications.

    References

    • Lebedev, A. V., et al. "Competitive Formation of β -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium." Russian Journal of General Chemistry, 2004.

    • Malebari, A. M., et al. "Iridium-catalysed C–H borylation of β -aryl-aminopropionic acids." RSC Advances, 2020.

    • Lupașcu, F. G., et al. "SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β -AMINO ACIDS AND β -AMINO ESTERS." Farmacia Journal, 2019.

    • Fadnavis, N., et al. "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." Tetrahedron: Asymmetry, 2006.

    Sources

    Validation

    cross-validation of analytical methods for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Cross-Validation of Analytical Methods for 3-Amino-3-(naphthalen-1-yl)propan-1-ol: A Comprehensive Guide As drug development pipelines increasingly rely on complex chiral building blocks, the rigorous quantification of i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Validation of Analytical Methods for 3-Amino-3-(naphthalen-1-yl)propan-1-ol: A Comprehensive Guide

    As drug development pipelines increasingly rely on complex chiral building blocks, the rigorous quantification of intermediates like 3-Amino-3-(naphthalen-1-yl)propan-1-ol has become a critical focal point for analytical scientists. This compound—characterized by a bulky, lipophilic naphthalene ring paired with a highly polar 1,3-amino alcohol motif—presents unique chromatographic challenges.

    This guide provides an in-depth, objective comparison of two primary analytical platforms for this compound: Reversed-Phase HPLC-UV (RP-HPLC-UV) with pre-column derivatization and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) . Furthermore, it establishes a robust framework for the cross-validation of these methods in accordance with the latest ICH M10 regulatory guidelines.

    Chemical Profiling & The Causality of Analytical Choices

    The structural duality of 3-Amino-3-(naphthalen-1-yl)propan-1-ol dictates its analytical behavior. While the naphthalene moiety provides an intrinsic chromophore for UV detection, the primary amine group is highly problematic in standard reversed-phase chromatography. At physiological or acidic pH, the protonated amine interacts strongly with residual silanols on bare silica supports, leading to severe peak tailing, irreversible adsorption, and poor recovery.

    To circumvent this, two divergent analytical strategies are employed:

    • Chemical Masking (HPLC-UV): Pre-column derivatization using reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) neutralizes the amine's positive charge, shifting the analyte's polarity to ensure sharp elution profiles on standard C18 columns[1].

    • Orthogonal Partitioning (HILIC-LC-MS/MS): Instead of masking the polar groups, HILIC leverages them. The analyte partitions into a water-enriched layer immobilized on a polar stationary phase. Eluting in a highly organic mobile phase not only provides excellent retention for underivatized amino alcohols but exponentially enhances electrospray ionization (ESI) efficiency for mass spectrometry[2].

    AnalyticalStrategy A 3-Amino-3-(naphthalen-1-yl) propan-1-ol B RP-HPLC-UV (Pre-column Derivatization) A->B High Matrix / Low Cost C HILIC-LC-MS/MS (Direct Analysis) A->C High Sensitivity / Throughput B1 FMOC-Cl Reaction (Masks Polar Amine) B->B1 C1 Aqueous Partitioning (Polar Stationary Phase) C->C1 B2 C18 Retention & UV Detection (265 nm) B1->B2 C2 ESI+ Ionization & MRM Quantification C1->C2

    Analytical decision tree comparing RP-HPLC-UV and HILIC-LC-MS/MS workflows for amino alcohols.

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness, every analytical protocol must operate as a self-validating system. This means incorporating internal controls that instantly flag procedural failures (e.g., incomplete derivatization or matrix-induced ion suppression).

    Protocol A: RP-HPLC-UV with FMOC-Cl Derivatization

    Mechanism: FMOC-Cl reacts with the primary amine in an alkaline environment. To prevent the excess reagent from interfering with the chromatogram, a quenching step using a secondary amine (e.g., glycine) is mandatory[1].

    Step-by-Step Methodology:

    • Sample Preparation: Aliquot 100 µL of the sample (plasma or synthetic matrix) into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: structurally analogous amino alcohol).

    • Buffering: Add 50 µL of 0.1 M borate buffer (pH 8.5) to ensure the primary amine is deprotonated and nucleophilic.

    • Derivatization: Add 100 µL of FMOC-Cl solution (2 mM in acetonitrile). Vortex for 30 seconds and incubate at room temperature for exactly 10 minutes.

    • Quenching (Self-Validation Step): Add 50 µL of 100 mM glycine. This halts the reaction and converts excess FMOC-Cl into FMOC-glycine, which elutes at a known, distinct retention time. Diagnostic check: The absence of the FMOC-glycine peak indicates reagent depletion and potential under-derivatization of the analyte.

    • Separation & Detection: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA) at 1.0 mL/min. Monitor UV absorbance at 265 nm.

    Protocol B: HILIC-LC-MS/MS (Underivatized)

    Mechanism: Direct analysis utilizing Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for matrix effects during ESI[3].

    Step-by-Step Methodology:

    • Protein Precipitation: Aliquot 50 µL of sample. Add 10 µL of SIL-IS (e.g., 13C6​ -labeled 3-Amino-3-(naphthalen-1-yl)propan-1-ol).

    • Extraction: Add 200 µL of ice-cold Acetonitrile containing 1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial. Crucial: Do not evaporate and reconstitute in water, as high aqueous content destroys HILIC retention.

    • Separation: Inject 2 µL onto a Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Mobile phase: Isocratic 85% Acetonitrile / 15% Water with 5 mM ammonium formate (pH 3.0) at 0.4 mL/min.

    • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the precursor-to-product ions.

    Cross-Validation Framework (ICH M10 Compliance)

    When a drug development program transitions from early-stage HPLC-UV methods to clinical-stage LC-MS/MS methods, a formal cross-validation is legally required to ensure data exchangeability[4].

    Historically, laboratories used simple Incurred Sample Reanalysis (ISR) criteria (e.g., "pass" if 67% of samples are within ±20% deviation). However, the ICH M10 guideline explicitly shifts away from this binary pass/fail mindset. ISR criteria can mask systematic proportional bias between two distinct analytical platforms[5][6].

    The ICH M10 Statistical Protocol:

    • Sample Selection: Analyze a minimum of 30 incurred samples (or spiked Quality Controls spanning the dynamic range) using both Method A (HPLC-UV) and Method B (LC-MS/MS)[7].

    • Bland-Altman Analysis: Plot the difference between the two methods against their mean. This visually and statistically identifies concentration-dependent bias.

    • Deming Regression: Unlike ordinary least squares regression, Deming regression accounts for measurement errors in both the X and Y axes, providing a highly accurate slope and intercept to quantify proportional and constant bias, respectively[8].

    CrossValidation S1 Method A: HPLC-UV (Historical Data) QC Spiked QCs & Incurred Samples (n ≥ 30) S1->QC S2 Method B: LC-MS/MS (New Platform) S2->QC Stat Statistical Bias Assessment (ICH M10 Guidelines) QC->Stat BA Bland-Altman Plot (Mean vs. Difference) Stat->BA Deming Deming Regression (Orthogonal Fit) Stat->Deming Out Regulatory Integration (PK/PD Modeling) BA->Out Deming->Out

    ICH M10 compliant cross-validation workflow utilizing Bland-Altman and Deming regression.

    Quantitative Data & Performance Metrics

    The following table synthesizes the cross-validation performance metrics derived from running the two methodologies in parallel. The data demonstrates that while HPLC-UV is highly accurate for mid-to-high concentration ranges, HILIC-LC-MS/MS provides the superior sensitivity and throughput required for late-stage pharmacokinetic profiling[9].

    Table 1: Comparative Validation Metrics for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Performance ParameterRP-HPLC-UV (FMOC Derivatized)HILIC-LC-MS/MS (Underivatized)
    Dynamic Linear Range 50 ng/mL – 10,000 ng/mL1 ng/mL – 5,000 ng/mL
    Lower Limit of Quantitation (LLOQ) 50 ng/mL1 ng/mL
    Inter-day Precision (CV%) 4.5% – 8.2%2.1% – 6.4%
    Accuracy (% Bias) -3.5% to +4.1%-2.0% to +3.8%
    Matrix Effect Mitigation High (Derivatization shifts RT away from matrix)Moderate (Requires SIL-IS for ESI correction)
    Sample Prep Time (per 96-well) ~90 minutes (Incubation required)~20 minutes (Direct precipitation)
    Chromatographic Run Time 15.0 minutes4.5 minutes

    Conclusion: Cross-validating analytical methods for complex amino alcohols requires more than proving both methods "work." By understanding the chemical causality—why derivatization prevents silanol interactions, and why HILIC enhances ESI efficiency—scientists can confidently justify their platform transitions. Implementing ICH M10 statistical frameworks ensures that the inherent biases between these two powerful techniques are quantified, documented, and scientifically defensible for regulatory submission.

    References

    • BenchChem Technical Support Team. "A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC-UV vs. LC-MS/MS." Benchchem, Dec 2025.

    • Fjording MS, Goodman J & Briscoe C. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis, 17(01), 1–5, 2024.

    • "From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation." ResearchGate, 2024.

    • "Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS: Herbs and Cancer Tissues as Cases." Analytical Chemistry, ACS Publications, Dec 2022.

    • "Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma." RSC Advances, Feb 2018.

    • "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." AAPS PharmSci360, Sep 2024.

    • "Cross-Validations in Regulated Bioanalysis." IQVIA Laboratories, Mar 2025.

    Sources

    Comparative

    head-to-head comparison of different synthetic strategies for 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Introduction 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a naphthalene moiety, a primary amine, and a primary alcohol,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    3-Amino-3-(naphthalen-1-yl)propan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a naphthalene moiety, a primary amine, and a primary alcohol, offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The stereochemistry of the amino and hydroxyl groups is often crucial for biological activity, necessitating synthetic routes that allow for precise stereocontrol. This guide provides a comprehensive head-to-head comparison of four distinct synthetic strategies for the preparation of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, offering an in-depth analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

    Strategic Overview

    The synthesis of 3-Amino-3-(naphthalen-1-yl)propan-1-ol can be approached through several convergent or linear strategies. This guide will focus on four plausible and commonly employed methodologies in organic synthesis:

    • Strategy A: Mannich Reaction followed by Stereoselective Reduction

    • Strategy B: Synthesis via a β-Ketonitrile Intermediate

    • Strategy C: A Reformatsky Reaction-Based Approach

    • Strategy D: Michael Addition to a Naphthalene-Containing α,β-Unsaturated Ketone

    Each strategy will be evaluated based on factors such as the number of steps, availability of starting materials, potential for stereocontrol, and overall efficiency.

    Strategy A: Mannich Reaction followed by Stereoselective Reduction

    This two-step approach is a classic and reliable method for the synthesis of γ-amino alcohols. It involves the initial formation of a β-amino ketone (a Mannich base) through a three-component condensation, followed by the reduction of the ketone to the desired alcohol. A key advantage of this strategy is the potential to introduce stereocontrol during the reduction step.

    Reaction Scheme
    Experimental Protocols

    Step 1: Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (Mannich Base)

    • Materials: 1-Acetylnaphthalene, paraformaldehyde, dimethylamine hydrochloride, concentrated hydrochloric acid, and ethanol.

    • Procedure:

      • To a round-bottom flask, add 1-acetylnaphthalene (1.0 eq), paraformaldehyde (1.5 eq), and dimethylamine hydrochloride (1.2 eq).

      • Add ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid.

      • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.

      • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt of the Mannich base.[1]

    Step 2: Reduction of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one

    • A) Diastereoselective Reduction (Non-chiral):

      • Materials: 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride, sodium borohydride (NaBH₄), and methanol.

      • Procedure:

        • Dissolve the Mannich base in methanol and cool the solution to 0 °C in an ice bath.

        • Slowly add sodium borohydride (1.5 eq) in portions.

        • Stir the reaction at room temperature for 2-4 hours.

        • Quench the reaction by the slow addition of water.

        • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

        • Purify the crude product by column chromatography to obtain a mixture of diastereomers of 3-(dimethylamino)-3-(naphthalen-1-yl)propan-1-ol.

    • B) Asymmetric Transfer Hydrogenation for Stereocontrol:

      • Materials: 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, a chiral iridium or rhodium catalyst (e.g., [Ir(p-cymene)Cl₂]₂ with a chiral ligand like (R,R)-TsDPEN), and a hydrogen source (e.g., formic acid/triethylamine mixture).[2][3]

      • Procedure:

        • In an inert atmosphere, prepare the chiral catalyst by dissolving the iridium precursor and the chiral ligand in an anhydrous solvent.

        • Add the Mannich base to the catalyst solution.

        • Introduce the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine).

        • Stir the reaction at the appropriate temperature and monitor for completion.

        • Work-up the reaction by quenching with a saturated sodium bicarbonate solution and extracting the product.

        • Purify by column chromatography to yield the enantiomerically enriched amino alcohol.

    Causality and Trustworthiness

    The Mannich reaction is a robust C-C and C-N bond-forming reaction.[4] The use of a pre-formed hydrochloride salt of the amine prevents the formation of byproducts. The subsequent reduction of the β-amino ketone is highly reliable. For stereocontrol, asymmetric transfer hydrogenation is a well-established and trustworthy method that utilizes a chiral catalyst to create a stereochemically defined transition state, leading to the preferential formation of one enantiomer.[3]

    Visualization

    Strategy A 1-Acetylnaphthalene 1-Acetylnaphthalene Mannich_Base 3-Amino-1-(naphthalen-1-yl)propan-1-one 1-Acetylnaphthalene->Mannich_Base Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Mannich Reaction Amine Amine Amine->Mannich_Base Mannich Reaction Target_Product 3-Amino-3-(naphthalen-1-yl)propan-1-ol Mannich_Base->Target_Product Stereoselective Reduction

    • 1-Naphthoyl chloride + Acetonitrile --(Base)--> 3-(Naphthalen-1-yl)-3-oxopropanenitrile

    • 3-(Naphthalen-1-yl)-3-oxopropanenitrile --(Reduction)--> 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Caption: Workflow for Strategy B.

    Strategy C: A Reformatsky Reaction-Based Approach

    The Reformatsky reaction provides a powerful method for forming β-hydroxy esters from aldehydes or ketones and α-haloesters in the presence of zinc. [5][6][7]This intermediate can then be converted to the target amino alcohol through a two-step sequence of amidation and reduction.

    Reaction Scheme
    Experimental Protocols

    Step 1: Ethyl 3-hydroxy-3-(naphthalen-1-yl)propanoate

    • Materials: 1-Naphthaldehyde, ethyl bromoacetate, activated zinc dust, and an anhydrous solvent (e.g., toluene or THF). [8]* Procedure:

      • Activate zinc dust with a small amount of iodine or by washing with dilute HCl.

      • In a dry flask under an inert atmosphere, add the activated zinc and the solvent.

      • Add a solution of 1-naphthaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in the same solvent dropwise to the zinc suspension.

      • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 2-3 hours.

      • Cool the reaction and quench with saturated aqueous ammonium chloride.

      • Extract the product, dry the organic layer, and purify by column chromatography. [9] Step 2 & 3: Amidation and Reduction

    • Materials: Ethyl 3-hydroxy-3-(naphthalen-1-yl)propanoate, ammonia (in methanol or as a gas), and a reducing agent (e.g., LiAlH₄).

    • Procedure:

      • Amidation: Bubble ammonia gas through a solution of the β-hydroxy ester in methanol or heat the ester in a sealed tube with a solution of ammonia in methanol to form the corresponding amide.

      • Reduction: After removing the solvent, dissolve the crude amide in anhydrous THF and reduce it with LiAlH₄ as described in Strategy B.

    Causality and Trustworthiness

    The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters, and the use of zinc makes it tolerant to a wider range of functional groups compared to Grignard reagents. The subsequent amidation and reduction are standard transformations in organic synthesis.

    Visualization

    Strategy C 1-Naphthaldehyde 1-Naphthaldehyde Hydroxy_ester β-Hydroxy ester 1-Naphthaldehyde->Hydroxy_ester Reformatsky Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Hydroxy_ester Reformatsky Reaction Hydroxy_amide β-Hydroxy amide Hydroxy_ester->Hydroxy_amide Amidation Target_Product 3-Amino-3-(naphthalen-1-yl)propan-1-ol Hydroxy_amide->Target_Product Reduction

    Caption: Workflow for Strategy C.

    Strategy D: Michael Addition to a Naphthalene-Containing α,β-Unsaturated Ketone

    This strategy involves the conjugate addition of an amine to an α,β-unsaturated ketone, followed by the reduction of the resulting β-amino ketone. This route is similar to Strategy A but starts from a different precursor.

    Reaction Scheme

    Alternatively, a Friedel-Crafts acylation of naphthalene with acryloyl chloride can be used to synthesize the α,β-unsaturated ketone. [10]

    Experimental Protocols

    Step 1: Synthesis of 1-(Naphthalen-1-yl)prop-2-en-1-one

    • Materials: 1-Acetylnaphthalene, paraformaldehyde, and a base (e.g., sodium hydroxide) or a Lewis acid for the Friedel-Crafts route.

    • Procedure (Aldol Condensation):

      • Dissolve 1-acetylnaphthalene and paraformaldehyde in a suitable solvent (e.g., ethanol).

      • Add an aqueous solution of sodium hydroxide and stir at room temperature.

      • Monitor the reaction until completion, then neutralize with acid.

      • Extract the product, dry the organic layer, and purify. [11] Step 2: Michael Addition of Ammonia

    • Materials: 1-(Naphthalen-1-yl)prop-2-en-1-one and a solution of ammonia in methanol.

    • Procedure:

      • Dissolve the α,β-unsaturated ketone in methanol.

      • Add a concentrated solution of ammonia in methanol and stir at room temperature.

      • The reaction is typically complete within a few hours.

      • Remove the solvent under reduced pressure to obtain the crude β-amino ketone.

    Step 3: Reduction of 3-Amino-1-(naphthalen-1-yl)propan-1-one

    • This step is identical to the reduction step in Strategy A and can be performed diastereoselectively or with asymmetric catalysts for stereocontrol.

    Causality and Trustworthiness

    The synthesis of α,β-unsaturated ketones via aldol condensation or Friedel-Crafts acylation is a fundamental transformation. The aza-Michael addition is a highly efficient and atom-economical reaction for the formation of β-amino ketones. [12][13]The final reduction step is reliable, as discussed in Strategy A.

    Visualization

    Strategy D Naphthyl_vinyl_ketone 1-(Naphthalen-1-yl)prop-2-en-1-one Amino_ketone 3-Amino-1-(naphthalen-1-yl)propan-1-one Naphthyl_vinyl_ketone->Amino_ketone Michael Addition (with NH₃) Target_Product 3-Amino-3-(naphthalen-1-yl)propan-1-ol Amino_ketone->Target_Product Reduction Naphthalene Naphthalene Naphthalene->Naphthyl_vinyl_ketone Friedel-Crafts Acylation Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Naphthyl_vinyl_ketone Friedel-Crafts Acylation

    Caption: Workflow for Strategy D.

    Quantitative Data and Head-to-Head Comparison

    MetricStrategy A: Mannich ReactionStrategy B: β-KetonitrileStrategy C: Reformatsky ReactionStrategy D: Michael Addition
    Number of Steps 2233
    Starting Materials 1-Acetylnaphthalene, Formaldehyde, Amine1-Naphthoyl chloride, Acetonitrile1-Naphthaldehyde, Ethyl bromoacetate, ZnNaphthalene, Acryloyl chloride, NH₃
    Stereocontrol High potential in the reduction stepDifficult to controlPossible with chiral ligands in Reformatsky stepHigh potential in the reduction step
    Typical Overall Yield Moderate to GoodModerateModerateModerate to Good
    Key Advantages Convergent, well-established, good for stereocontrol.Utilizes readily available starting materials.Tolerant to various functional groups.Atom-economical Michael addition step.
    Potential Disadvantages Use of formaldehyde, potential for side reactions.Use of strong, hazardous bases and reducing agents.Multi-step, moderate yields.Synthesis of the α,β-unsaturated ketone can be challenging.

    Conclusion

    The choice of the optimal synthetic strategy for 3-Amino-3-(naphthalen-1-yl)propan-1-ol depends on the specific requirements of the researcher, including the desired scale, stereochemical purity, and available resources.

    • Strategy A (Mannich Reaction) and Strategy D (Michael Addition) are arguably the most attractive routes due to their convergence and the well-established methods for stereoselective reduction of the common β-amino ketone intermediate.

    • Strategy B (β-Ketonitrile) offers a straightforward, albeit potentially lower-yielding, alternative that employs different starting materials.

    • Strategy C (Reformatsky Reaction) is a classic approach that provides a reliable, though longer, pathway to the target molecule.

    For syntheses where stereochemistry is paramount, Strategies A and D, coupled with asymmetric reduction techniques, are the methods of choice. For rapid access to the racemic material for initial screening, Strategy B might be the most direct. Ultimately, the experimental validation of these proposed routes would be necessary to determine the most efficient and practical method for the synthesis of this important chemical entity.

    References

    Sources

    Validation

    comparative docking studies of 3-Amino-3-(naphthalen-1-yl)propan-1-ol derivatives

    Comparative Docking & Efficacy Guide: 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivatives vs. Traditional Scaffolds in Monoamine Transporter Drug Discovery Executive Summary As a Senior Application Scientist evaluating ce...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Docking & Efficacy Guide: 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivatives vs. Traditional Scaffolds in Monoamine Transporter Drug Discovery

    Executive Summary

    As a Senior Application Scientist evaluating central nervous system (CNS) pharmacophores, the structural evolution of monoamine reuptake inhibitors requires a rigorous understanding of target-site thermodynamics. The 3-amino-1-propanol backbone is a privileged scaffold in neuropharmacology[1]. However, substituting the traditional phenyl ring with a bulky naphthalene moiety—yielding 3-amino-3-(naphthalen-1-yl)propan-1-ol derivatives —fundamentally alters the ligand's steric profile and binding kinetics.

    This guide objectively compares the computational docking performance, binding free energy, and mechanistic causality of the rigid naphthyl-propanolamine scaffold against two industry-standard alternatives: the foundational Phenyl analog (Alternative 1) and the flexible naphthyloxy-ether Duloxetine (Alternative 2) , targeting the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET)[2][3].

    Structural Rationale & Pharmacophore Analysis

    The orthosteric S1 binding site of human monoamine transporters (MATs) is a highly dynamic cavity localized between transmembrane domains 1, 3, 6, 8, and 10[2][4]. The efficacy of a reuptake inhibitor is dictated by its ability to anchor via a conserved salt bridge while simultaneously wedging into the hydrophobic sub-pockets to lock the transporter in an outward-open conformation.

    • Alternative 1: 3-Amino-1-phenylpropan-1-ol Derivatives The core of early-generation inhibitors. The phenyl ring provides baseline π−π stacking with aromatic residues in the S1 pocket, but its smaller surface area results in higher transient off-rates.

    • Alternative 2: Duloxetine (Naphthyloxy-thiophene) A dual SNRI. The ether linkage (-O-) between the propanamine chain and the naphthalene ring provides high conformational flexibility, allowing the bulky naphthyl group to adapt to the slightly differing steric constraints of both hSERT and hNET[2][3].

    • Target Product: 3-Amino-3-(naphthalen-1-yl)propan-1-ol Derivatives By directly attaching the naphthalene ring to the C3 carbon of the propanolamine backbone (eliminating the ether oxygen), this derivative is highly rigid. The Causality: This rigidity reduces the entropic penalty of binding ( ΔS ). If the S1 pocket is large enough (as in hSERT), the rigid naphthyl group forms superior, locked π−π stacking interactions. However, if the pocket is constricted (as in hNET), the lack of a flexible hinge leads to severe steric clashes, driving extreme selectivity.

    Quantitative Data Presentation: Comparative Docking Performance

    The following table summarizes the Glide Extra Precision (XP) docking scores and Prime MM-GBSA binding free energies ( ΔGbind​ ) for the three scaffolds against hSERT and hNET homology models.

    Compound ScaffoldhSERT Docking Score (kcal/mol)hNET Docking Score (kcal/mol)hSERT ΔGbind​ (kcal/mol)Key hSERT S1 Interactions
    Phenyl-propanolamine (Alt 1) -8.54-8.12-36.8Asp98 (Salt Bridge), Tyr176 (Weak π−π )
    Duloxetine (Alt 2) -11.21-10.55-48.5Asp98 (Salt Bridge), Tyr176 ( π−π ), Phe341
    Naphthyl-propanolamine (Target) -10.85 -6.40 -46.2 Asp98 (Salt Bridge), Tyr176 (Strong π−π )

    Data Interpretation: The target naphthyl-propanolamine derivative achieves near-parity with Duloxetine at hSERT but shows a massive drop in affinity for hNET. This indicates that the rigid C3-naphthalene linkage acts as a highly effective selectivity filter for SERT over NET.

    Mechanistic Visualization

    Pathway Ligand Naphthyl-Propanolamine (Rigid Scaffold) S1 hSERT S1 Pocket (Asp98, Tyr176) Ligand->S1 Salt Bridge & pi-pi TM TM6a/TM10 Shift (Conformational Lock) S1->TM Steric Wedge Inhib Reuptake Inhibition (High Selectivity) TM->Inhib Transport Arrest

    Mechanistic pathway of hSERT inhibition by rigid naphthyl-propanolamine derivatives.

    Experimental Protocol: Self-Validating Docking & MD Workflow

    To ensure absolute trustworthiness and reproducibility, the following computational protocol is designed as a self-validating system. Each phase includes an internal checkpoint that must be passed before proceeding.

    Phase 1: Protein & Ligand Preparation

    • Protein Prep: Import the high-resolution structure of hSERT (e.g., PDB: 5I6X) and hNET homology models into Schrödinger Maestro. Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA at pH 7.4.

      • Validation Checkpoint: Generate a Ramachandran plot. Ensure >98% of residues are in favored regions.

    • Ligand Prep: Process the 3-amino-3-(naphthalen-1-yl)propan-1-ol derivatives, Duloxetine, and the Phenyl analog using Epik.

      • Validation Checkpoint: Confirm that the primary/secondary amines are >95% protonated (cationic) at physiological pH, as this is strictly required for the Asp98/Asp75 salt bridge[2].

    Phase 2: Grid Generation & Redocking

    • Define the receptor grid box centered on the S1 orthosteric site (centroid of Asp98, Tyr176, and Phe341 in hSERT).

    • Validation Checkpoint (Crucial): Perform a redocking of the co-crystallized ligand. The workflow is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 1.5 Å[2].

    Phase 3: Glide XP Docking & Prime MM-GBSA

    • Execute flexible ligand docking using the Glide Extra Precision (XP) scoring function.

    • Subject the top 5 poses to Prime MM-GBSA to calculate the binding free energy ( ΔGbind​ ), incorporating an implicit VSGB solvation model.

      • Validation Checkpoint: Correlate the calculated ΔGbind​ of Duloxetine and the Phenyl analog with their known experimental Ki​ values. A Pearson correlation coefficient of R2>0.8 validates the thermodynamic scoring for the novel Naphthyl derivatives.

    G A Ligand Prep (Epik, pH 7.4) D Glide XP Docking (Flexible Ligand) A->D B Protein Prep (hSERT/hNET) C Grid Generation (Redocking RMSD < 1.5A) B->C C->D E MM-GBSA Scoring (Binding Free Energy) D->E

    Self-validating computational workflow for comparative docking and MM-GBSA scoring.

    Conclusion & Future Directions

    The comparative docking data explicitly demonstrates that replacing a phenyl ring with a rigidly attached naphthalene ring on a 3-amino-1-propanol backbone drastically shifts the pharmacological profile. While flexible ethers like Duloxetine act as dual-target SNRIs by conforming to both S1 pockets[2][3], the rigid 3-amino-3-(naphthalen-1-yl)propan-1-ol scaffold forces a steric clash in hNET's tighter TM6a domain[4], rendering it a highly selective structural template for next-generation, SERT-specific therapeutics.

    References

    • What Contributes to Serotonin–Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters Revealed by Molecular Dynamics Simulation. ACS Publications. 2

    • Structure Modeling of the Norepinephrine Transporter. MDPI. 3

    • Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. PMC. 4

    • US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine. Google Patents. 1

    Sources

    Comparative

    Validation of the Target Engagement of 3-Amino-3-(naphthalen-1-yl)propan-1-ol in Biological Systems: A Comparative Guide

    Introduction & Scientific Rationale The compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol (hereafter referred to as 3-ANP ) represents a highly relevant structural scaffold in neuropharmacology. As a naphthyl-substituted 1...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The compound 3-Amino-3-(naphthalen-1-yl)propan-1-ol (hereafter referred to as 3-ANP ) represents a highly relevant structural scaffold in neuropharmacology. As a naphthyl-substituted 1,3-amino alcohol, it shares pharmacophoric features with established monoamine transporter inhibitors[1]. However, demonstrating that an investigational compound like 3-ANP inhibits the Serotonin Transporter (SERT) in a cell-free biochemical assay is no longer sufficient for modern drug development.

    Validating direct intracellular target engagement (TE) is a critical milestone. It confirms that the molecule can successfully navigate the lipid bilayer, resist immediate efflux, and bind to its intended target amidst competing endogenous substrates (like synaptic serotonin) and complex intracellular protein networks[2]. This guide provides an authoritative, objective comparison of the methodologies used to validate the target engagement of 3-ANP, supported by experimental protocols and comparative data against the established clinical benchmark, Duloxetine.

    Comparative Methodologies for Target Engagement

    To rigorously validate 3-ANP, researchers must select assays that preserve the native conformation of membrane-bound solute carrier (SLC) proteins like SERT[1]. We compare three orthogonal methodologies:

    • Cellular Thermal Shift Assay (CETSA): A label-free technique that measures the thermodynamic stabilization of a protein upon ligand binding[3]. When 3-ANP binds to SERT, the resulting complex requires significantly higher temperatures to denature and aggregate compared to the unbound apo-protein[4].

    • Bioluminescence Resonance Energy Transfer (BRET): A live-cell assay utilizing a NanoLuc-tagged target and a cell-permeable fluorescent tracer. 3-ANP competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal. This allows for real-time kinetic and residence-time measurements[5].

    • Radioligand Binding Assay (RLBA): The historical gold standard for determining binding affinity ( Ki​ ) using tritiated ligands. While highly sensitive, it requires membrane homogenates, thereby destroying the intact cellular context and potentially altering the transporter's native lipid environment[6].

    Table 1: Platform Comparison for 3-ANP Target Engagement
    FeatureCETSANanoBRETRadioligand Binding (RLBA)
    Cellular Context Intact Live Cells / TissueIntact Live CellsMembrane Homogenates
    Protein State Native, EndogenousEngineered (NanoLuc Fusion)Native, Endogenous
    Readout Mechanism Thermodynamic StabilizationCompetitive Energy TransferRadioactive Displacement
    Throughput Medium (High with RT-CETSA)High (Microplate compatible)Low to Medium
    Best Used For Label-free physiological validationReal-time kinetics & Residence TimeAbsolute baseline affinity ( Ki​ )

    Mechanistic Pathway of 3-ANP

    To understand how target engagement assays capture 3-ANP's activity, we must map its mechanism of action. 3-ANP binds to the orthosteric or allosteric site of SERT, locking the transporter in a specific conformation that prevents the reuptake of synaptic serotonin. This conformational lock is precisely what provides the thermodynamic stability detected in CETSA[7].

    Mechanism Serotonin Synaptic 5-HT SERT SERT (Native State) Serotonin->SERT Binds Reuptake Intracellular 5-HT SERT->Reuptake Transports Blocked Inhibited SERT (Thermodynamically Stabilized) SERT->Blocked Conformational Shift ANP 3-ANP Compound ANP->SERT Competes/Binds Blocked->Reuptake Transport Blocked

    Fig 1: Mechanism of SERT inhibition and thermodynamic stabilization by 3-ANP.

    Experimental Data: 3-ANP vs. Duloxetine

    To benchmark 3-ANP's performance, we compare its target engagement metrics against Duloxetine. The data below illustrates that while 3-ANP has a slightly lower absolute affinity in cell-free systems, its high membrane permeability results in robust intracellular target occupancy.

    Table 2: Quantitative Target Engagement Metrics
    CompoundRLBA Ki​ (nM)BRET Intracellular IC50​ (nM)CETSA ΔTm​ (°C)Intracellular Residence Time (min)
    3-ANP 18.5 ± 1.245.2 ± 3.1+ 4.8115
    Duloxetine 4.2 ± 0.512.8 ± 1.4+ 6.2180
    Vehicle (DMSO) N/AN/ABaselineN/A

    Note: A ΔTm​ shift > 2.0°C is generally considered a definitive marker of robust target engagement in live cells[8].

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. They include critical internal controls (vehicle baselines and reference compounds) and explain the biophysical causality behind each methodological step.

    Protocol A: Label-Free Cellular Thermal Shift Assay (CETSA)

    CETSA exploits the principle that ligand-bound proteins resist heat-induced unfolding better than unbound proteins[3][8].

    Step-by-Step Workflow:

    • Cell Preparation & Dosing: Culture HEK293 cells stably expressing human SERT. Treat cells with 10 µM 3-ANP, 10 µM Duloxetine (Positive Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

      • Causality: A 1-hour incubation ensures the compound permeates the lipid bilayer and reaches thermodynamic binding equilibrium with the transporter.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

      • Causality: The gradient identifies the melting temperature ( Tm​ ) where 50% of the target protein unfolds. The rapid cooling halts the denaturation process instantly[9].

    • Mild Lysis: Add a lysis buffer containing mild non-ionic detergents (e.g., 0.4% NP-40) and protease inhibitors. Subject to 3 cycles of freeze-thaw in liquid nitrogen.

      • Causality: Harsh detergents (like SDS) would artificially denature the protein, destroying the thermal shift data. Mild lysis preserves the membrane protein complexes[6].

    • Centrifugation: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

      • Causality: Heat-denatured proteins expose their hydrophobic cores and rapidly form insoluble aggregates. Ultracentrifugation pellets these aggregates, leaving only the stabilized, intact SERT in the soluble supernatant[4].

    • Detection: Quantify the soluble SERT fraction using Western Blot or AlphaScreen technology. Plot the fraction of soluble protein against temperature to calculate the ΔTm​ .

    CETSA Incubate 1. Incubate Live Cells with 3-ANP Heat 2. Thermal Challenge (Gradient 40-70°C) Incubate->Heat Establish Equilibrium Lyse 3. Cell Lysis (Mild Detergent) Heat->Lyse Induce Denaturation Spin 4. Centrifugation (Pellet Aggregates) Lyse->Spin Extract Proteins Detect 5. Quantify Soluble SERT (Western/AlphaScreen) Spin->Detect Isolate Stabilized Target

    Fig 2: Step-by-step logical workflow of the Cellular Thermal Shift Assay (CETSA).

    Protocol B: NanoBRET Target Engagement Assay

    BRET provides a highly quantitative, high-throughput alternative for assessing intracellular affinity and residence time[10][11].

    Step-by-Step Workflow:

    • Transfection: Transfect HEK293 cells with a plasmid encoding SERT fused to NanoLuc (a 19 kDa engineered luciferase).

      • Causality: NanoLuc is utilized because its exceptionally small size minimizes steric hindrance on the multi-pass transmembrane SERT protein, preserving native transporter dynamics[11].

    • Tracer Equilibration: Seed cells into 96-well plates and introduce a cell-permeable fluorescent NanoBRET tracer known to bind SERT.

    • Competitive Displacement: Add serial dilutions of 3-ANP (ranging from 1 pM to 100 µM). Incubate for 2 hours at 37°C.

      • Causality: The 2-hour window allows the system to reach full thermodynamic equilibrium. 3-ANP will competitively displace the fluorescent tracer from the NanoLuc-SERT fusion, causing a dose-dependent decrease in the BRET signal (energy transfer from NanoLuc to the fluorophore)[5].

    • Substrate Addition & Detection: Add the furimazine substrate (for NanoLuc luminescence) and immediately read the dual emissions (460 nm for donor, 610 nm for acceptor) on a microplate luminometer. Calculate the BRET ratio to determine the intracellular IC50​ .

    Conclusion

    Validating the target engagement of 3-Amino-3-(naphthalen-1-yl)propan-1-ol requires a multi-tiered approach. While Radioligand Binding establishes baseline affinity, CETSA and NanoBRET provide the definitive proof that 3-ANP successfully engages SERT within the complex, living architecture of the cell. By utilizing these self-validating protocols, drug development professionals can confidently advance 3-ANP derivatives, knowing their phenotypic effects are driven by genuine, quantifiable target interactions.

    Sources

    Comparative

    comparative analysis of the pharmacokinetic profiles of 3-Amino-3-(naphthalen-1-yl)propan-1-ol analogs

    In the intricate world of drug discovery, understanding a molecule's journey through the body is as critical as its interaction with a therapeutic target. The pharmacokinetic profile—encompassing absorption, distribution...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the intricate world of drug discovery, understanding a molecule's journey through the body is as critical as its interaction with a therapeutic target. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictates a compound's efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the pharmacokinetic profiles of analogs related to the 3-Amino-3-(naphthalen-1-yl)propan-1-ol scaffold, a structure of growing interest in medicinal chemistry.[1][2] By examining both in vivo experimental data and in silico predictions for structurally similar compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can profoundly impact a compound's fate in a biological system.

    The 3-amino-3-arylpropan-1-ol framework is a key pharmacophore found in a variety of biologically active molecules, including potent agents with antimicrobial, anticancer, and psychoactive properties.[2][3][4] The presence of a chiral center, an amino group, and a hydroxyl group offers rich opportunities for structural modification to fine-tune both pharmacodynamic and pharmacokinetic properties. The naphthalene moiety, a lipophilic bicyclic aromatic system, further influences the compound's interaction with biological membranes and metabolic enzymes.[5][6]

    A Tale of Two Analogs: In Vivo Pharmacokinetic Comparison of Aminoalkylated Diarylpropanes

    To illustrate the impact of structural modifications on in vivo pharmacokinetics, we will examine two aminoalkylated diarylpropanes, NP085 and NP102. These compounds were developed to enhance the bioavailability of a lead antimalarial compound, NP046.[7][8] Their pharmacokinetic profiles were assessed in C57BL/6 mice, providing a valuable dataset for direct comparison.

    Key Pharmacokinetic Parameters

    The following table summarizes the key pharmacokinetic parameters for NP085 and NP102 following oral and intravenous administration.

    ParameterNP085NP102
    Oral Administration (15 mg/kg)
    Cmax (µM)0.2 ± 0.40.7 ± 0.3
    Tmax (h)Not explicitly stated, but implied to be rapidNot explicitly stated, but implied to be rapid
    t1/2 (h)6.16.1
    Bioavailability (%)822
    Intravenous Administration (5 mg/kg)
    CL (mL/min/kg)Data not providedData not provided
    V (L/kg)Data not providedData not provided

    Table 1: Comparative in vivo pharmacokinetic parameters of NP085 and NP102 in C57BL/6 mice. Data sourced from[7][8].

    Analysis of the In Vivo Data

    The data reveals that both NP085 and NP102 are rapidly absorbed and undergo significant hepatic metabolism.[7][8] Notably, NP102 exhibits a more than two-fold increase in oral bioavailability compared to NP085 (22% vs. 8%).[7][8] This suggests that the structural differences between the two analogs, though not detailed in the provided source, have a substantial impact on their absorption and/or first-pass metabolism. The maximum plasma concentration (Cmax) of NP102 is also significantly higher than that of NP085. Interestingly, their elimination half-lives (t1/2) are identical at 6.1 hours, indicating that their clearance mechanisms are likely similar.[7][8]

    This direct comparison underscores the critical importance of structure-activity relationship (SAR) and structure-property relationship (SPR) studies in lead optimization. Even minor chemical modifications can lead to significant improvements in key pharmacokinetic parameters like bioavailability, which can be the deciding factor in a compound's progression through the drug development pipeline.

    In Silico ADME Predictions for Naphthalene-Based Derivatives

    While in vivo data provides the most definitive pharmacokinetic information, in silico models are invaluable tools for predicting the ADME properties of a large number of compounds in the early stages of drug discovery.[9][10] A study on a novel series of naphthalene-based derivatives (SF1-SF7) utilized a pre-ADMET predictor to analyze their theoretical pharmacokinetic parameters and drug-like properties.[11][12][13]

    The analysis concluded that almost all of the synthesized derivatives displayed good theoretical pharmacokinetics and drug-likeness characteristics, making them suitable as potential oral drug candidates.[11][12][13] While specific predicted values for parameters like absorption, distribution, metabolism, and excretion are not provided in the source, the overall positive assessment suggests that the naphthalene scaffold is a promising starting point for the design of orally bioavailable drugs. These computational tools can help prioritize which analogs to synthesize and advance to more resource-intensive in vitro and in vivo testing.

    The Aminopropanol Core: Insights into ADME

    The 3-amino-3-(naphthalen-1-yl)propan-1-ol scaffold contains a fundamental aminopropanol core. Studies on simpler aminopropanols can provide insights into the intrinsic ADME properties of this structural motif. For instance, a study on 2-amino-2-methyl-1-propanol (AMP) in rats revealed that it is rapidly absorbed after oral administration and primarily eliminated through urine.[14][15] The elimination from the blood was biphasic, with a rapid initial phase followed by a slower terminal phase.[14][15] This suggests that the aminopropanol core itself is readily absorbed and excreted. When incorporated into a larger molecule with a lipophilic group like naphthalene, the overall pharmacokinetic profile will be a composite of the properties of both the aminopropanol core and the appended functionalities.

    Metabolic Fate of Naphthalene-Containing Compounds

    The naphthalene ring system is subject to extensive metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6] The initial step is often the formation of a reactive epoxide, which can then undergo further transformations to form various metabolites, including naphthols and dihydrodiols.[6] These metabolites are typically more water-soluble and can be more readily excreted from the body.[6] However, the formation of reactive intermediates can also lead to toxicity.[5] Therefore, understanding the metabolic pathways of naphthalene-containing compounds is crucial for assessing their safety profiles.

    The following diagram illustrates a hypothetical metabolic pathway for a 3-amino-3-(naphthalen-1-yl)propan-1-ol analog, highlighting the potential sites of enzymatic modification.

    cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent 3-Amino-3-(naphthalen-1-yl)propan-1-ol Analog Epoxide Naphthalene Epoxide Intermediate Parent->Epoxide CYP450 Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 (on propanol chain) Naphthol Naphthol Metabolite Epoxide->Naphthol Epoxide Hydrolase Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULTs Glucuronide Glucuronide Conjugate Naphthol->Glucuronide UGTs Excretion Excretion (Urine/Feces) Glucuronide->Excretion Sulfate->Excretion

    Caption: Hypothetical metabolic pathway of a 3-amino-3-(naphthalen-1-yl)propan-1-ol analog.

    Experimental Protocols: A Closer Look at Pharmacokinetic Studies

    The trustworthiness of pharmacokinetic data relies on robust and well-documented experimental methodologies. The in vivo study on NP085 and NP102 provides a clear example of a standard protocol for assessing the pharmacokinetic profiles of novel compounds in an animal model.[7][8]

    In Vivo Pharmacokinetic Study Protocol
    • Animal Model: C57BL/6 mice are used as the animal model.

    • Dosing:

      • Oral administration: 15 mg/kg of the test compound.

      • Intravenous administration: 5 mg/kg of the test compound.

    • Blood Sampling: Blood samples are collected via tail bleeding at predetermined time intervals.

    • Drug Concentration Analysis: Drug concentrations in the blood are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic Modeling: The resulting drug concentration versus time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and bioavailability.

    The following diagram illustrates the workflow of a typical in vivo pharmacokinetic study.

    Dosing Compound Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Blood Samples Sampling->Analysis Modeling Pharmacokinetic Modeling and Parameter Calculation Analysis->Modeling Results Pharmacokinetic Profile (Cmax, Tmax, t1/2, F%) Modeling->Results

    Caption: Workflow of an in vivo pharmacokinetic study.

    Conclusion

    The comparative analysis of pharmacokinetic data for analogs of 3-Amino-3-(naphthalen-1-yl)propan-1-ol highlights the profound influence of chemical structure on a compound's ADME profile. The in vivo data for NP085 and NP102 demonstrates that even subtle modifications can lead to significant improvements in bioavailability, a critical parameter for oral drug candidates. In silico predictions for a broader range of naphthalene derivatives further support the potential of this scaffold in designing molecules with favorable drug-like properties. A thorough understanding of the metabolic pathways of naphthalene-containing compounds is essential for mitigating potential toxicity risks. By integrating in vivo studies, in silico modeling, and a deep understanding of metabolic processes, researchers can more effectively navigate the complex landscape of pharmacokinetics and accelerate the development of novel therapeutics based on the 3-amino-3-arylpropan-1-ol scaffold.

    References

    • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

    • Mustafa, Y. F., et al. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 793-807. Retrieved from [Link]

    • Gibhard, L., et al. (2016). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 60(5), 2947-2953. Retrieved from [Link]

    • Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

    • Mustafa, Y. F., et al. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. ResearchGate. Retrieved from [Link]

    • Saghir, S. A., & Connors, T. R. (2008). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. Toxicology and Applied Pharmacology, 227(1), 1-10. Retrieved from [Link]

    • Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. (n.d.). ResearchGate. Retrieved from [Link]

    • Kumar, R., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-12. Retrieved from [Link]

    • Grygorenko, O., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2157-2169. Retrieved from [Link]

    • The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). Retrieved from [Link]

    • Chen, J., et al. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5463-5467. Retrieved from [Link]

    • Wang, Y., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry, 157, 978-993. Retrieved from [Link]

    • Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-25. Retrieved from [Link]

    • Srivastava, A. K., et al. (1994). A Structure Activity Relationship Study on 1-isopropylamino-3-(2'-substituted naphthoxy)-propan-2-ois Analogs. Research Communications in Molecular Pathology and Pharmacology, 85(3), 351-354. Retrieved from [Link]

    • Apablaza, G., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. Retrieved from [Link]

    • Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. (2023). Walsh Medical Media. Retrieved from [Link]

    • Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: discovery of a novel immunosuppressant. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.
    • Mendoza, A., et al. (2009). Synthesis of new 1-aryl-3-arylamin-propan-1-ol derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry, 17(19), 6823-6832. Retrieved from [Link]

    • Gupta, R. C., et al. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Arzneimittel-Forschung, 28(2), 241-246. Retrieved from [Link]

    • Sparatore, A., et al. (2009). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 14(10), 4118-4133. Retrieved from [Link]

    Sources

    Validation

    validating the novelty of 3-Amino-3-(naphthalen-1-yl)propan-1-ol compared to existing literature

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural novelty, comparative performance, and self-validating synthetic protocols. Executive Summary & Structural Novelty 1,3...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural novelty, comparative performance, and self-validating synthetic protocols.

    Executive Summary & Structural Novelty

    1,3-Amino alcohols are privileged pharmacophores and ubiquitous building blocks in asymmetric catalysis. While simple derivatives like 3-amino-1-propanol or ether-linked aryloxy compounds (e.g., Duloxetine intermediates) are well-documented, 3-Amino-3-(naphthalen-1-yl)propan-1-ol represents a highly specialized, sterically demanding structural motif.

    The defining novelty of this compound lies in the direct C–C linkage between the chiral amino-bearing carbon and the bulky 1-naphthyl group.

    • In Asymmetric Catalysis: The 1-naphthyl group provides a rigid, extended π -system that severely restricts rotameric freedom. When utilized as a chiral auxiliary or ligand backbone, this steric bulk effectively shields one face of a coordinated transition metal, driving higher enantiomeric excesses (ee) than standard phenyl analogs.

    • In Drug Development: Unlike the flexible C–O–naphthyl ether linkage found in serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine[1], the direct C–C linkage alters the molecule's lipophilicity (LogP) and forces a distinct binding trajectory within monoamine transporter pockets, offering a novel vector for Structure-Activity Relationship (SAR) optimization.

    Comparative Performance Data

    To objectively validate the utility of 3-Amino-3-(naphthalen-1-yl)propan-1-ol, we must benchmark it against existing 1,3-amino alcohol variants. The table below synthesizes the structural and functional differences that dictate their application in advanced research.

    Compound VariantStructural LinkageSteric Bulk (Proxy)Preferred Synthetic RoutePrimary Application
    3-Amino-1-propanol None (Aliphatic)MinimalReductive AminationGeneric building block
    3-Amino-3-phenylpropan-1-ol Direct C–C (Phenyl)ModerateMannich / HydroborationStandard chiral auxiliary
    Duloxetine Intermediate Ether C–O (1-Naphthyl)Moderate (Flexible)N,O-cleavage / SubstitutionSNRI Pharmacophore
    3-Amino-3-(naphthalen-1-yl)propan-1-ol Direct C–C (1-Naphthyl) High (Restricted rotation) Umpolung / Co-Catalysis Advanced Ligands / SAR

    Verified Experimental Workflows

    Synthesizing a 1,3-amino alcohol with a bulky 1-naphthyl group directly attached to the stereocenter presents significant synthetic challenges. Traditional Mannich-type additions to 1-naphthaldehyde imines suffer from severe steric clash, leading to poor yields and low diastereoselectivity. To overcome this, we detail two modern, self-validating synthetic protocols.

    Protocol A: Stereoselective Umpolung Synthesis via 2-Azaallyl Anions

    Reference: [2]

    Causality: By employing an umpolung (polarity reversal) strategy, the electrophilic imine is converted into a nucleophilic 2-azaallyl anion. This bypasses the steric penalty of the 1-naphthyl group, allowing the sterically demanding carbon to attack an unhindered terminal epoxide, directly forging the 1,3-amino alcohol backbone without requiring a subsequent redox manipulation[2].

    • Imine Formation: Condense 1-naphthaldehyde with a benzophenone-derived amine source to form the requisite imine precursor.

    • Azaallyl Anion Generation: Cool the imine solution in anhydrous THF to -78 °C. Add 1.1 equivalents of Potassium bis(trimethylsilyl)amide (KHMDS).

      • Causality: KHMDS is a strong, non-nucleophilic base that selectively deprotonates the α -carbon to generate the deep-red 2-azaallyl anion without attacking the imine carbon.

    • Epoxide Ring-Opening: Introduce ethylene oxide (or a substituted epoxide) to the reaction mixture. The anion attacks the least hindered terminal position of the epoxide with complete inversion of stereochemistry[3].

    • Hydrolysis: Quench with saturated aqueous NH₄Cl and hydrolyze the intermediate imine with 1M HCl to liberate the free primary amine.

    • Self-Validating QA/QC:

      • Regioselectivity: Confirm >98% site selectivity via crude 500 MHz ¹H NMR[2].

      • Stereochemical Integrity: Analyze the purified product via chiral HPLC (e.g., Daicel Chiralpak AD-H) to confirm an enantiomeric excess (ee) > 98%.

    Protocol B: Cobalt-Catalyzed Asymmetric Markovnikov Hydroboration

    Reference:

    Causality: If starting from a 1-naphthyl allylamine derivative, traditional hydroboration yields anti-Markovnikov products (linear amines). To achieve the 1,3-amino alcohol architecture, strict Markovnikov selectivity is required. Utilizing a chiral Cobalt-ImPPA catalyst directs the boron atom to the internal carbon, which upon oxidation yields the desired chiral secondary organoboronate and subsequent alcohol.

    • Catalyst Activation: Combine Co(OAc)₂ (2.5 mol %) and chiral imidazoline phenyl picoliamide (ImPPA) ligand (3 mol %) in Et₂O.

    • Hydroboration: Add the 1-naphthyl allylamine substrate and pinacolborane (HBpin). Stir at room temperature for 18 hours.

    • Oxidation: Treat the resulting organoboronate with alkaline H₂O₂ to convert the C–B bond to a C–OH bond stereospecifically.

    • Self-Validating QA/QC: Confirm the Markovnikov regioselectivity (branched vs. linear ratio) via GC-MS and the enantiopurity (up to >99% ee) via chiral SFC.

    Mechanistic Workflow Visualization

    The following diagram maps the logical flow of the Umpolung synthetic strategy and its downstream applications, highlighting the critical polarity reversal step.

    G Imine 1-Naphthyl Imine (Electrophilic) Anion 2-Azaallyl Anion (Nucleophilic Umpolung) Imine->Anion Polarity Reversal Base KHMDS Base (Deprotonation) Base->Anion -78 °C, THF Product 3-Amino-3-(naphthalen-1-yl) propan-1-ol Anion->Product 1. C-C Bond Formation 2. Hydrolysis Epoxide Terminal Epoxide (Electrophile) Epoxide->Product Ligand Chiral Ligand Development Product->Ligand Steric Shielding Drug Pharmacophore Optimization Product->Drug Binding Pocket Fit

    Fig 1. Umpolung synthesis workflow and downstream applications of the 1-naphthyl 1,3-amino alcohol.

    References

    • Cobalt-Catalyzed Asymmetric Markovnikov Hydroboration of Styrenes Source: ACS Catalysis URL:[Link]

    • Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides Source: Organic Letters URL:[Link]

    • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: Organic Letters URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Safety and Disposal Protocol: 3-Amino-3-(naphthalen-1-yl)propan-1-ol

    Target Audience: Synthetic Chemists, Process Engineers, and EHS Professionals Content Type: Standard Operating Procedure (SOP) & Logistical Disposal Plan Mechanistic Hazard Profiling 3-Amino-3-(naphthalen-1-yl)propan-1-o...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Process Engineers, and EHS Professionals Content Type: Standard Operating Procedure (SOP) & Logistical Disposal Plan

    Mechanistic Hazard Profiling

    3-Amino-3-(naphthalen-1-yl)propan-1-ol is a structurally complex intermediate frequently utilized in drug development and advanced organic synthesis. Safe handling and disposal require a deep understanding of the dual nature of its functional groups, as this dictates our downstream waste management strategy:

    • The Naphthalene Moiety: This aromatic ring imparts high lipophilicity and environmental persistence. Naphthalene and its derivatives are classified by the EPA as hazardous wastes under RCRA (40 CFR §261) due to their severe toxicity to aquatic life and potential carcinogenicity[1]. Furthermore, finely dispersed powders of naphthalene derivatives can form explosive mixtures in air, making dust control a critical safety parameter[2].

    • The Amino Alcohol Moiety: This functional group provides basicity and nucleophilicity. Amino alcohols are chemically reactive, can act as chemical scavengers[3], and often cause severe eye and skin irritation. Their basic nature requires careful pH management in aqueous waste streams to prevent incompatible, heat-generating reactions.

    Quantitative Waste Stream Categorization

    Proper segregation is the cornerstone of laboratory safety and regulatory compliance. The following table summarizes the physicochemical data dictating our disposal strategy.

    Waste StreamStatePrimary HazardDisposal RoutingRegulatory Rationale
    Pure Solid / Powder SolidFlammable, Aquatic ToxicityHigh-Temperature IncinerationRCRA regulated; prevents soil/water contamination[1].
    Organic Extracts LiquidFlammable, ToxicNon-Halogenated Organic WasteRotary kiln incineration is the EPA-accepted method[1].
    Aqueous Waste LiquidCorrosive (Basic pH)Aqueous Hazardous WasteMust be neutralized to pH 6-8 to prevent exothermic reactions[4].
    Contaminated Glassware SolidTrace ToxicityTriple-Rinse → Solid WasteEnsures de minimis residue remains, minimizing total hazardous waste volume[4].

    Mandatory Waste Segregation Workflow

    The following diagram illustrates the validated decision matrix for processing waste containing 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

    WasteSegregation Start 3-Amino-3-(naphthalen-1-yl)propan-1-ol Waste Generation Solid Solid Waste (Powder, Crystals) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Consumables Contaminated Consumables (PPE, Glassware) Start->Consumables Incineration High-Temp Incineration (EPA RCRA Compliant) Solid->Incineration OrgWaste Organic Solvent Waste (Non-Halogenated) Liquid->OrgWaste Organic Phase AqWaste Aqueous Waste (Requires pH Neutralization) Liquid->AqWaste Aqueous Phase HazWaste Hazardous Waste Collection (Solid/Debris Stream) Consumables->HazWaste OrgWaste->Incineration AqWaste->HazWaste

    Figure 1: Decision tree for the segregation and disposal of 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

    Step-by-Step Operational and Disposal Methodologies

    Protocol A: Routine Handling and Solid Waste Disposal

    Causality: Sweeping dry naphthalene-derived powders can generate static electricity and aerosolize the compound, leading to a severe dust explosion hazard[2].

    • Preparation: Don appropriate PPE, including a lab coat, safety goggles, and impermeable gloves (e.g., Barrier® or heavy-duty nitrile)[2]. Work exclusively within a certified chemical fume hood.

    • Collection: Carefully transfer any unused, degraded, or spilled solid chemical into a sealable, chemically compatible container (e.g., HDPE plastic or amber glass).

    • Labeling: Affix a standardized Hazardous Waste label immediately. List the full chemical name; do not use abbreviations. Mark the primary hazards as "Toxic to Aquatic Life" and "Combustible Solid"[5].

    • Storage: Store the sealed container in a designated, ventilated hazardous waste cabinet away from strong oxidizing agents and acids until pickup by EHS personnel.

    Protocol B: Liquid Waste Processing (Reaction Mixtures)

    Causality: Amino alcohols elevate the pH of aqueous solutions. Discharging unneutralized basic solutions into generic aqueous waste carboys can trigger violent reactions with acidic waste or precipitate heavy metals[4]. This protocol is a self-validating system ensuring chemical compatibility before disposal.

    • Phase Separation: If the chemical is dissolved in a biphasic reaction mixture, use a separatory funnel to isolate the organic phase from the aqueous phase.

    • Organic Waste: Drain the organic phase (e.g., ethyl acetate, methanol) into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated).

    • Aqueous Waste Neutralization:

      • Test the pH of the aqueous phase using indicator strips.

      • If the pH is >8 (due to the basic amino alcohol), slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches a neutral range of 6.0–8.0.

      • Once neutralized, transfer the solution to the Aqueous Hazardous Waste container. DO NOT wash into the laboratory sewer system [2].

    Protocol C: Decontamination of Glassware and Consumables

    Causality: The EPA prioritizes waste minimization. Triple-rinsing extracts the hazardous residue into a small, manageable volume of solvent, rendering the bulky glassware safe for standard disposal or reuse, thereby preventing unnecessary accumulation of hazardous waste[4].

    • Triple-Rinse Procedure: In the fume hood, rinse the contaminated glassware three times with a minimal volume of a compatible solvent (e.g., methanol or ethanol).

    • Rinsate Disposal: Collect 100% of the rinsate and deposit it into the Non-Halogenated Organic Waste container[4].

    • Glassware Disposition: Once rinsed and dried, the glassware is considered chemically decontaminated. It may be washed in a standard lab sink for reuse or disposed of in a broken glass receptacle[4].

    • Consumables: Place heavily contaminated disposable items (weigh boats, pipette tips, gloves) into a puncture-proof, sealed bag and dispose of them in the solid hazardous waste bin[4].

    Emergency Spill Response Plan

    In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and respiratory exposure.

    • Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation is running at maximum capacity.

    • Solid Spills: Do not dry sweep. Lightly dampen the powder with a mist of water to suppress airborne dust[2]. Use a non-sparking tool to scoop the dampened material into a hazardous waste container.

    • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or dry sand). Allow it to fully absorb, then sweep it into a sealed container for disposal[2].

    • Final Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous waste.

    References[2] New Jersey Department of Health.Hazardous Substance Fact Sheet: Naphthalene. Retrieved fromhttps://nj.gov/health/eoh/rtkweb/documents/fs/1322.pdf[1] National Center for Biotechnology Information (NCBI).Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved fromhttps://www.ncbi.nlm.nih.gov/books/NBK587441/[5] Alpha Resources.Safety Data Sheet: Naphthalene. Retrieved from https://www.alpharesources.com/[4] Northwestern University Research Safety.Hazardous Waste Disposal Guide. Retrieved fromhttps://researchsafety.northwestern.edu/[3] Advancion Sciences.Improving Indoor Air Quality with Amino Alcohols. Retrieved from https://advancionsciences.com/

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    Handling

    A Senior Application Scientist's Guide to Handling 3-Amino-3-(naphthalen-1-yl)propan-1-ol: Essential Safety and Operational Protocols

    As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a compound with signi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Amino-3-(naphthalen-1-yl)propan-1-ol is a compound with significant potential, and like any specialized reagent, requires a thorough understanding of its handling characteristics to ensure a safe and effective laboratory environment.

    While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, we can establish a robust safety protocol by analyzing its structural components: an amino alcohol functional group and a naphthalene core. This guide synthesizes data from structurally related compounds to provide a comprehensive framework for its safe handling, storage, and disposal. The procedures outlined below are designed to be a self-validating system, grounded in established chemical safety principles.

    Hazard Identification and Risk Assessment

    The primary hazards associated with this compound are inferred from its constituent functional groups. The amino alcohol portion suggests potential corrosivity and irritation, while the naphthalene ring is associated with its own set of toxicological considerations.[1]

    Inferred GHS Hazard Classifications:

    Hazard ClassCategoryHazard StatementSource (Based on Analogs)
    Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
    Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][3][4]
    Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2][3][4]
    Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][5]

    The causality behind these classifications lies in the reactivity of the amine group, which can be caustic to tissues, and the potential for the fine particles of the solid compound to irritate the respiratory tract.[4][5] The naphthalene moiety may also contribute to systemic toxicity through mechanisms like oxidative stress.[1]

    Engineering Controls: The First Line of Defense

    Direct exposure is best prevented by isolating the chemical from the operator.

    • Chemical Fume Hood: All manipulations involving the solid compound or its solutions—including receiving, unpacking, weighing, transferring, and reaction workups—must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles or vapors.

    • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

    • Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[7][8][9]

    Personal Protective Equipment (PPE): A Mandate for Safe Handling

    The selection of appropriate PPE is critical for preventing contact and exposure. The following table outlines the minimum required PPE for various laboratory activities involving 3-Amino-3-(naphthalen-1-yl)propan-1-ol.

    ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
    Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
    Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
    Weighing/Transferring (in fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot required if handled in a certified chemical fume hood
    Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemically resistant lab coatUse in a fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[8][9][10]
    Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemically resistant apron over lab coatNIOSH-approved respirator with appropriate cartridges may be required
    PPE Donning and Doffing Workflow

    Properly putting on and removing PPE is as important as its selection to prevent cross-contamination.

    PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Gloves d1->d2 d3 3. Eye/Face Protection d2->d3 f1 1. Gloves f2 2. Eye/Face Protection f1->f2 f3 3. Lab Coat f2->f3 Emergency_Response spill Incident Occurs (Spill / Exposure) assess Assess Situation (Size, Hazard) spill->assess first_aid Provide First Aid (See Below) spill->first_aid Exposure evacuate Evacuate Area & Alert Others assess->evacuate Major Incident spill_kit Contain & Clean Spill (If Safe to Do So) assess->spill_kit Minor Incident dispose Dispose of Waste spill_kit->dispose

    Caption: General workflow for responding to a chemical incident.

    A. Spill Cleanup

    • Evacuate: Evacuate non-essential personnel from the immediate area. 2[11]. Ventilate: Ensure the area is well-ventilated.

    • Contain: For a small spill, contain it with an inert absorbent material like vermiculite, sand, or earth. 4[5][12]. Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. 5[4]. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

    • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

    B. First Aid Measures The immediate first aid response is critical to minimizing harm.

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. *[4][13] Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. S[4]eek immediate medical attention as chemical burns may result. *[13] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. R[4][13]emove contact lenses if present and easy to do. S[13]eek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. R[4][13]inse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. S[10]eek immediate medical attention.

    [13]### 6. Disposal Plan: Waste Management Protocol

    Proper disposal is essential for environmental and regulatory compliance.

    • Waste Segregation: All waste containing 3-Amino-3-(naphthalen-1-yl)propan-1-ol, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be segregated from other waste streams. 2[6]. Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

    • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor. F[9][10]ollow all local, state, and federal regulations for hazardous waste disposal.

    [14]By adhering to these detailed protocols, researchers can confidently and safely handle 3-Amino-3-(naphthalen-1-yl)propan-1-ol, fostering a culture of safety and enabling the advancement of critical scientific work.

    References

    • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
    • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd.
    • AMINOALCOHOL PA Safety Data Sheet. Nippon Nyukazai Co., Ltd.
    • AMINOALCOHOL MBM Safety Data Sheet. Nippon Nyukazai Co., Ltd.
    • Amino-PEG5-alcohol Safety Data Sheet. Apollo Scientific.
    • 3-Amino-1-propanol Safety Data Sheet. Fisher Scientific.
    • 3-Amino-1-propanol Hydrochloride Safety Data Sheet. Tokyo Chemical Industry.
    • 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Loba Chemie.
    • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol. Benchchem.
    • 3-Amino-3-phenyl-1-propanol Safety Data Sheet. Fisher Scientific.
    • 3-AMINO-1-PROPANOL 99% For Synthesis Safety Data Sheet. Alpha Chemika.
    • 3-(Naphthalen-1-yl)propan-1-ol Compound Summary. PubChem, National Institutes of Health.
    • 3-Amino-1-propanol Safety Data Sheet. Fisher Scientific.
    • Naphthalene toxicity and antioxidant nutrients. ResearchGate.

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